Product packaging for 1,1-Dimethoxyethane(Cat. No.:CAS No. 534-15-6)

1,1-Dimethoxyethane

Cat. No.: B165179
CAS No.: 534-15-6
M. Wt: 90.12 g/mol
InChI Key: SPEUIVXLLWOEMJ-UHFFFAOYSA-N
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Description

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a valuable chemical building block and protecting group in advanced synthetic chemistry . Its primary research value lies in its role as a versatile intermediate and precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries . Researchers utilize this compound in key synthetic pathways, including etherification and amination reactions, to construct more complex molecular architectures . In pharmaceutical research, it serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), where its reactivity allows for the creation of specific carbon skeletons essential for drug discovery programs . The compound's utility also extends to the field of material science, where it is employed in the synthesis of specific compounds for liquid crystal displays, leveraging its ability to incorporate into organic frameworks that require specific electronic and structural properties . Furthermore, its function as a protecting group for aldehydes is a fundamental application in multi-step organic synthesis, allowing for the selective manipulation of other functional groups within a sensitive molecule before subsequent deprotection . This makes this compound an indispensable tool for researchers developing new catalytic systems, novel synthetic methodologies, and complex target molecules in both academic and industrial R&D settings. The growing emphasis on Environmental, Social, and Governance (ESG) criteria in the chemical industry is also driving innovation in the sustainable production and application of research chemicals like this compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2 B165179 1,1-Dimethoxyethane CAS No. 534-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxyethane
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InChI

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3
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InChI Key

SPEUIVXLLWOEMJ-UHFFFAOYSA-N
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Canonical SMILES

CC(OC)OC
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Molecular Formula

C4H10O2
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DSSTOX Substance ID

DTXSID7027178
Record name 1,1-Dimethoxyethane
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Molecular Weight

90.12 g/mol
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Physical Description

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals., Colorless liquid with a strong aromatic odor; [Hawley], Liquid, volatile colourless liquid with a sharp, green, ethereal odour
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Boiling Point

64.5 °C, 64.00 to 65.00 °C. @ 760.00 mm Hg
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Flash Point

BELOW 80 °F
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Solubility

ETHER; VERY SOL IN ACETONE, Miscible with water, alcohol, chloroform, ether., 1000 mg/mL at 25 °C, miscible with water, organic solvent, oils, miscible (in ethanol)
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Density

0.85015 @ 20 °C/4 °C, 0.850-0.860
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Vapor Density

3.1 (AIR= 1)
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Vapor Pressure

171.0 [mmHg], 171.18 mm Hg at 25 °C
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Color/Form

COLORLESS LIQ, MOBILE LIQ

CAS No.

534-15-6, 25154-53-4
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Record name Ethane, dimethoxy-
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Melting Point

-113.2 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethoxyethane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1,1-dimethoxyethane. The information is intended to support research, development, and application activities involving this versatile acetal.

Core Chemical Properties of this compound

This compound, also known as acetaldehyde dimethyl acetal, is a colorless liquid with a characteristic sweet, ether-like odor.[1] It is a valuable solvent and reagent in various organic syntheses.[1] The quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C4H10O2[1][2]
Molecular Weight 90.12 g/mol [2][3]
CAS Number 534-15-6[1][2]
Appearance Colorless liquid[1]
Odor Sweet, ether-like[1]
Density 0.852 g/mL at 25 °C[2][4]
Melting Point -113 °C[2][5]
Boiling Point 64 °C[2][4]
Flash Point -17 °C (1 °F)[2]
Vapor Pressure 187 mmHg at 25 °C[2]
Vapor Density 3.1 (vs air)[1][2]
Refractive Index n20/D 1.367[2]
Solubility in Water Soluble[2]
Solubility in Organic Solvents Miscible with alcohol, ether, and chloroform[4]

Chemical Structure

This compound is an acetal characterized by a central carbon atom bonded to a hydrogen, a methyl group, and two methoxy groups.[6] This structure makes it a diether of a geminal diol.[6]

Caption: 2D chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Acetalization

A common method for the synthesis of this compound is the acid-catalyzed reaction of acetaldehyde with methanol.[7][8] The use of a solid acid catalyst, such as Amberlyst-15 resin, facilitates catalyst separation from the reaction mixture.[7][8]

Methodology:

  • Reactor Setup: A fixed-bed adsorptive reactor is packed with Amberlyst-15 resin, which serves as both the catalyst and an adsorbent.[7][8]

  • Reactant Feed: A feed stream of acetaldehyde and an excess of methanol is passed through the reactor.[8] The reaction is typically carried out at a controlled temperature, for instance, 293 K for dynamic binary adsorption experiments.[7][8]

  • Reaction: The acetaldehyde reacts with methanol in the presence of the acid catalyst to form this compound and water. This is an equilibrium-controlled reaction.[7][8]

  • Product Separation: Due to the equilibrium nature of the reaction, continuous removal of the products is necessary to drive the reaction towards completion. The use of an adsorptive reactor helps in separating the product from the reactants and water.[7][8]

  • Analysis: The composition of the outlet stream is analyzed using gas chromatography (GC) to determine the concentration of this compound and other species. A suitable setup for this analysis involves a fused silica capillary column (e.g., Chrompack CP-Wax 57 CB) with a thermal conductivity detector (TCD).[8] The carrier gas is typically helium.[8]

Synthesis using Boron Trifluoride Catalyst

An alternative synthesis method involves the use of boron trifluoride as a catalyst.

Methodology:

  • Catalyst Preparation: A solution of boron trifluoride in methanol (e.g., 6.3%) is prepared in a flask equipped with a mechanical stirrer, condenser, and a gas addition tube.[1][4] Mercuric oxide is added to the solution.[1][4]

  • Reaction: Acetylene gas is bubbled through the vigorously stirred solution at room temperature.[1][4]

  • Neutralization: After the reaction is complete, the catalyst is neutralized with an aqueous solution of potassium carbonate.[1][4]

  • Extraction and Purification: The product is extracted into ether, dried, and then purified by distillation.[1][4]

Purification by Fractional Distillation

This compound can be purified by fractional distillation.[2]

Methodology:

  • Apparatus: A standard fractional distillation apparatus is assembled.

  • Distillation: The crude this compound is heated, and the fraction that boils at approximately 64 °C is collected.[2] It is important to note that this compound can form an azeotrope with methanol, which may affect the purification process.[2]

Reactivity and Applications

This compound is a relatively inert compound but can react violently with strong oxidizing agents.[2][4] It can also act as a weak base to form salts with strong acids.[2][4]

Its primary applications in research and industry include:

  • Pharmaceutical Synthesis: It is used as a reagent in the synthesis of various pharmaceutical compounds, including analogues of nevirapine.[2][4]

  • Protecting Group Chemistry: It serves as a reagent for the protection of diol functional groups in organic synthesis.[2][4]

  • Solvent: Due to its ability to dissolve a range of compounds, it is used as a solvent in various chemical reactions.[1]

  • Flavoring Agent: It is found naturally in some fruits and beverages and is used as a flavoring agent in the food industry.[2][4]

References

An In-depth Technical Guide to 1,1-Dimethoxyethane (CAS Number: 534-15-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a valuable organic compound with the chemical formula C₄H₁₀O₂ and a CAS number of 534-15-6. It is a colorless, volatile liquid with a characteristic ethereal odor. This acetal plays a significant role in various chemical transformations and formulations, serving as a versatile solvent, a protective group for carbonyls and diols, and a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Its utility is underscored by its miscibility with water and many organic solvents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common applications, and an analysis of its spectroscopic data.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₄H₁₀O₂[1]
Molecular Weight 90.12 g/mol [1]
Appearance Colorless liquid[2]
Odor Sharp, ethereal, fruity, green[1]
Boiling Point 64 °C[1]
Melting Point -113 °C[1]
Density 0.852 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.367[1]
Vapor Pressure 187 mmHg at 25 °C[1]
Vapor Density 3.1 (vs air)[1]
Water Solubility Soluble[1]
Solubility in other solvents Miscible with alcohol, ether, and chloroform[3]
Table 2: Safety and Hazard Information for this compound
Hazard InformationDetailsReference(s)
GHS Pictograms GHS02 (Flammable)[4]
GHS Signal Word Danger[4]
GHS Hazard Statements H225: Highly flammable liquid and vapor[4]
GHS Precautionary Statements P210, P233, P240, P241, P242, P243[4]
Flash Point -17 °C (1 °F)[1]
Toxicity Mildly toxic by ingestion and inhalation. Irritating to skin and eyes.[1][3]
Reactivity Profile May react violently with strong oxidizing agents. Can form unstable peroxides upon exposure to oxygen.[1][3]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources. Moisture sensitive.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of acetaldehyde with methanol.

Reaction Mechanism: Acid-Catalyzed Acetal Formation

The formation of this compound from acetaldehyde and methanol proceeds through a reversible, acid-catalyzed nucleophilic addition reaction. The mechanism involves two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the acetal.

Acetal_Formation cluster_0 Stage 1: Hemiacetal Formation cluster_1 Stage 2: Acetal Formation Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde (Activated) Acetaldehyde->Protonated_Acetaldehyde + H+ Protonated_Hemiacetal Protonated Hemiacetal Protonated_Acetaldehyde->Protonated_Hemiacetal + Methanol Methanol1 Methanol (Nucleophile) Hemiacetal Hemiacetal Protonated_Hemiacetal->Hemiacetal - H+ Hemiacetal2 Hemiacetal H_plus H+ Methanol_deprotonate Methanol Protonated_Hemiacetal2 Protonated Hemiacetal Hemiacetal2->Protonated_Hemiacetal2 + H+ Oxonium_ion Oxonium Ion Protonated_Hemiacetal2->Oxonium_ion - H₂O Protonated_Acetal Protonated Acetal Oxonium_ion->Protonated_Acetal + Methanol Water Water Methanol2 Methanol Acetal This compound (Acetal) Protonated_Acetal->Acetal - H+

Figure 1: Reaction mechanism for the acid-catalyzed formation of this compound.
Experimental Protocol: Synthesis using a Homogeneous Acid Catalyst

This protocol describes the synthesis of this compound from acetaldehyde and methanol using hydrochloric acid as a catalyst.[5][6]

Materials:

  • Acetaldehyde (1 equivalent)

  • Methanol (excess, serves as both reactant and solvent)

  • Concentrated Hydrochloric Acid (catalytic amount, e.g., 0.1 mol%)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an excess of methanol.

  • Cool the methanol in an ice bath and slowly add freshly distilled acetaldehyde (1 equivalent).

  • While stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol%) dropwise.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 30 minutes to a few hours.[5]

  • Once the reaction is complete, neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash with water to remove excess methanol and salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at approximately 64 °C.

Experimental Protocol: Synthesis using a Heterogeneous Acid Catalyst (Amberlyst-15)

This protocol outlines the synthesis using a solid acid catalyst, which simplifies catalyst removal.[7][8]

Materials:

  • Acetaldehyde (1 equivalent)

  • Methanol (excess)

  • Amberlyst-15 resin (catalytic amount, e.g., 10-20 wt% of acetaldehyde)

  • Distillation apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methanol and the activated Amberlyst-15 resin.

  • Slowly add acetaldehyde to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with methanol, dried, and reused.

  • Purify the filtrate by fractional distillation, collecting the fraction at 64 °C.

Applications in Organic Synthesis

This compound is a versatile reagent and solvent in various organic transformations.

Protecting Group for Diols

This compound can be used to protect 1,2- and 1,3-diols by forming a cyclic acetal (a 1,3-dioxolane or 1,3-dioxane derivative, respectively). This protection is stable under basic and neutral conditions and can be readily removed with aqueous acid.

Diol_Protection Diol 1,2-Diol Protected_Diol Protected Diol (1,3-Dioxolane derivative) Diol->Protected_Diol + this compound, H+ Acetal This compound Acid_Catalyst H+ Protected_Diol->Diol + H₂O, H+ Methanol Methanol

Figure 2: General scheme for the protection of a 1,2-diol using this compound.

Experimental Protocol: Protection of a 1,2-Diol

Materials:

  • 1,2-Diol (1 equivalent)

  • This compound (1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,2-diol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add this compound to the solution.

  • Add a catalytic amount of the acid catalyst (e.g., PTSA).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Solvent in Grignard Reactions

This compound can be used as an aprotic ether solvent for the formation and reaction of Grignard reagents, often as an alternative to diethyl ether or THF.[9][10]

Grignard_Workflow Start Start: Dry Glassware and Reagents Mg_Halide Add Magnesium Turnings and Alkyl/Aryl Halide in this compound Start->Mg_Halide Grignard_Formation Initiate and Complete Grignard Reagent Formation (Reflux if necessary) Mg_Halide->Grignard_Formation Carbonyl_Addition Add Carbonyl Compound Solution (e.g., Aldehyde or Ketone) Dropwise Grignard_Formation->Carbonyl_Addition Reaction Stir at Appropriate Temperature Carbonyl_Addition->Reaction Workup Aqueous Acidic Workup (e.g., aq. NH₄Cl or dilute HCl) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate, and Purify Product Extraction->Purification End End: Isolated Alcohol Product Purification->End

Figure 3: General experimental workflow for a Grignard reaction using this compound as a solvent.

Experimental Protocol: General Procedure for a Grignard Reaction

Materials:

  • Magnesium turnings (1.1-1.2 equivalents)

  • Alkyl or aryl halide (1 equivalent)

  • Anhydrous this compound

  • Carbonyl compound (e.g., aldehyde or ketone) (1 equivalent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute HCl

  • Anhydrous ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place the magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small amount of anhydrous this compound to cover the magnesium.

  • Dissolve the alkyl or aryl halide in anhydrous this compound and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Dissolve the carbonyl compound in anhydrous this compound and add it to the dropping funnel.

  • Add the carbonyl solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by distillation or column chromatography.

Solvent in Drug Delivery Systems

This compound has been investigated as a solvent in the preparation of biodegradable polymer matrices for drug delivery, such as in the encapsulation of proteins into poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[11]

Spectroscopic Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and characteristic.

Table 3: ¹H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~4.57Quartet (q)1HCH[1]
~3.31Singlet (s)6HOCH₃[1]
~1.28Doublet (d)3HCH₃[1]

Interpretation:

  • The quartet at ~4.57 ppm corresponds to the single proton on the carbon atom bonded to two oxygens. It is split into a quartet by the three neighboring protons of the methyl group.

  • The singlet at ~3.31 ppm, integrating to six protons, is assigned to the two equivalent methoxy groups.

  • The doublet at ~1.28 ppm, integrating to three protons, is assigned to the methyl group, which is split by the single neighboring methine proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for C-H and C-O bonds.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
2990-2830StrongC-H stretching (alkane)[2][4]
1450-1375MediumC-H bending (alkane)[2][4]
1150-1085StrongC-O stretching (acetal)[2][4][12]

Interpretation:

  • The strong absorptions in the 2990-2830 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methyl and methoxy groups.

  • The bands in the 1450-1375 cm⁻¹ region correspond to the bending vibrations of these C-H bonds.

  • The most prominent feature is the strong absorption in the 1150-1085 cm⁻¹ region, which is characteristic of the C-O single bond stretching in the acetal functional group. The presence of multiple strong bands in this region is typical for acetals.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon electron ionization.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotesReference(s)
90[C₄H₁₀O₂]⁺Molecular ion (M⁺)[13]
75[M - CH₃]⁺Loss of a methyl group[13]
59[CH(OCH₃)₂]⁺Alpha-cleavage, loss of the ethylidene methyl group[13]
45[CH₃O=CH₂]⁺Rearrangement and fragmentation[14]
31[CH₃O]⁺Loss of the rest of the molecule from the methoxy group[14]

Interpretation: The molecular ion peak at m/z 90 is expected but may be of low intensity. The fragmentation is dominated by cleavage of the bonds adjacent to the oxygen atoms. The base peak is often observed at m/z 59, resulting from the loss of a methyl radical from the ethylidene group. Other significant fragments arise from further fragmentation of the molecule.

Conclusion

This compound is a commercially important and synthetically versatile compound. Its properties as a solvent and a protecting group make it a valuable tool for researchers and professionals in organic synthesis and drug development. The detailed protocols and data presented in this guide are intended to facilitate its safe and effective use in the laboratory. As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling and to use appropriate personal protective equipment.

References

Synthesis of 1,1-Dimethoxyethane from acetaldehyde and methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,1-dimethoxyethane from acetaldehyde and methanol, a reaction of significant interest in the pharmaceutical and fine chemical industries. This compound, also known as acetaldehyde dimethyl acetal, serves as a valuable protecting group for aldehydes, a solvent, and a precursor in various organic syntheses. This document provides a comprehensive overview of the reaction, including its mechanism, experimental protocols for both homogeneous and heterogeneous catalysis, and a comparative analysis of reaction parameters and outcomes.

Reaction Overview and Mechanism

The synthesis of this compound is an acid-catalyzed acetalization reaction. The overall transformation involves the reaction of one molecule of acetaldehyde with two molecules of methanol to form one molecule of this compound and one molecule of water.

Reaction Equation:

CH₃CHO + 2CH₃OH ⇌ CH₃CH(OCH₃)₂ + H₂O

The reaction is an equilibrium process. To drive the reaction toward the formation of the acetal, it is essential to either use an excess of the alcohol (methanol) or remove the water as it is formed. The reaction proceeds via a two-step mechanism involving the initial formation of a hemiacetal, which then reacts with a second molecule of methanol.

The acid catalyst protonates the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This leads to the formation of a hemiacetal intermediate. The hemiacetal is then protonated, and a molecule of water is eliminated to form a resonance-stabilized carbocation. Finally, a second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the stable this compound.

Comparative Data on Synthetic Methodologies

The synthesis of this compound can be achieved using both homogeneous and heterogeneous acid catalysts. The choice of catalyst influences the reaction conditions, work-up procedure, and overall efficiency. This section provides a comparative summary of quantitative data from various reported methods.

CatalystAcetaldehyde:Methanol (Molar Ratio)Catalyst LoadingTemperature (°C)Reaction TimeAcetaldehyde Conversion (%)This compound Selectivity (%)Yield (%)Reference
Homogeneous Catalysis
Sulfuric Acid (H₂SO₄)1 : 40.86 g in 128 g methanol551.5 hours7898~76.4[1]
Hydrochloric Acid (HCl)Not specified for acetaldehyde0.1 mol %AmbientNot specifiedHighHighNot specified[2]
Heterogeneous Catalysis
Amberlyst-151 : 210 mol %Room Temperature48 hoursNot specifiedNot specified44 (in a cascade reaction)[3]
Amberlyst-15Not specifiedNot specified20 - 40Not specifiedEquilibrium reachedHighNot specified[4]
Y-type ZeoliteNot specifiedNot specified20 - 40Not specifiedLower than Amberlyst-15HighNot specified[4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both a homogeneous and a heterogeneous catalyst.

Homogeneous Catalysis: Sulfuric Acid

This protocol is adapted from a patented industrial process and can be scaled down for laboratory synthesis.[1]

Materials:

  • Methanol (anhydrous)

  • Acetaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Sodium Carbonate (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Distillation apparatus

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add 128 g of methanol and carefully add 0.86 g of concentrated sulfuric acid while stirring.

  • Heat the mixture to 55°C.

  • Add 44 g of acetaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 55°C.

  • After the addition is complete, continue stirring the reaction mixture at 55°C for an additional hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the sulfuric acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

  • Separate the organic layer and wash it with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 64-65°C.

Heterogeneous Catalysis: Amberlyst-15 Resin

This protocol is a representative procedure for a batch synthesis using a solid acid catalyst, based on general principles of acetalization with acidic resins.

Materials:

  • Methanol (anhydrous)

  • Acetaldehyde

  • Amberlyst-15 ion-exchange resin

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Distillation apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and then drying it under vacuum.

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the activated Amberlyst-15 resin (approximately 5-10% by weight of the limiting reactant, acetaldehyde).

  • Add a 2 to 4-fold molar excess of anhydrous methanol to the flask.

  • Cool the mixture in an ice bath and slowly add acetaldehyde.

  • Allow the reaction mixture to stir at room temperature. The reaction can be monitored by GC analysis to determine the point of equilibrium. Reaction times can vary from a few hours to overnight depending on the scale and desired conversion.

  • Once the reaction has reached equilibrium or the desired conversion, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with methanol, dried, and reused.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 64-65°C.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Hemiacetal Formation cluster_step2 Step 2: Acetal Formation Acetaldehyde CH₃CHO Protonated_Acetaldehyde CH₃CH=O⁺H Acetaldehyde->Protonated_Acetaldehyde + H⁺ Hemiacetal_Intermediate CH₃CH(OH)OCH₃ Protonated_Acetaldehyde->Hemiacetal_Intermediate + CH₃OH Methanol1 CH₃OH H_plus_out1 H⁺ Hemiacetal_Intermediate2 CH₃CH(OH)OCH₃ H_plus H⁺ Protonated_Hemiacetal CH₃CH(O⁺H₂)OCH₃ Hemiacetal_Intermediate2->Protonated_Hemiacetal + H⁺ Carbocation CH₃CH⁺OCH₃ Protonated_Hemiacetal->Carbocation - H₂O Protonated_Acetal CH₃CH(O⁺HCH₃)OCH₃ Carbocation->Protonated_Acetal + CH₃OH Water H₂O Methanol2 CH₃OH Acetal CH₃CH(OCH₃)₂ Protonated_Acetal->Acetal - H⁺ H_plus2 H⁺ H_plus_out2 H⁺

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Workflow: Heterogeneous Catalysis

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Acetaldehyde & Methanol Mixing Combine reactants and catalyst Reactants->Mixing Catalyst Amberlyst-15 Catalyst->Mixing Stirring Stir at Room Temperature Mixing->Stirring Filtration Filter to remove catalyst Stirring->Filtration Drying Dry with Na₂SO₄ Filtration->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product GC_MS GC-MS Analysis Product->GC_MS

Caption: Workflow for the synthesis of this compound via heterogeneous catalysis.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

  • Acetaldehyde: is a highly flammable and volatile liquid with a low boiling point (20.2°C). It is also a suspected carcinogen and an irritant to the eyes, skin, and respiratory system. It should be stored in a cool, well-ventilated area, away from sources of ignition.

  • Methanol: is a flammable and toxic liquid. It can be absorbed through the skin and is harmful if swallowed or inhaled. It can cause blindness or death.

  • Sulfuric Acid: is a highly corrosive and strong acid. It can cause severe burns upon contact with skin and eyes. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Amberlyst-15: is a strong acid catalyst and should be handled with care to avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. The use of appropriate PPE is mandatory.

Conclusion

The synthesis of this compound from acetaldehyde and methanol is a well-established and versatile reaction. The choice between homogeneous and heterogeneous catalysis depends on the specific requirements of the application, such as scale, desired purity, and considerations for catalyst recovery and reuse. Homogeneous catalysts like sulfuric acid offer high conversion rates but require a neutralization step and can lead to corrosive waste streams. Heterogeneous catalysts such as Amberlyst-15 provide a more environmentally friendly alternative with easier separation and potential for recycling, although they may sometimes exhibit lower activity compared to their homogeneous counterparts. Careful control of reaction conditions, particularly the removal of water, is crucial for achieving high yields of the desired acetal.

References

Spectroscopic Profile of 1,1-Dimethoxyethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dimethoxyethane, a key acetal used in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
A4.568Quartet (q)5.3-CH(OCH₃)₂
B3.309Singlet (s)--OCH₃
C1.281Doublet (d)5.3-CH₃
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound shows three signals, corresponding to the three distinct carbon environments.

Chemical Shift (δ, ppm)Assignment
100.5-CH(OCH₃)₂
53.0-OCH₃
20.1-CH₃
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of neat this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution is then filtered through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[2]

Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans (NS): Typically 16 to 64 scans for a concentrated sample.

  • Relaxation Delay (D1): 1-5 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm is sufficient.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width: A range of approximately 0 to 120 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR, δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
2990-2850StrongC-H stretching (alkane)
1450MediumC-H bending
1150-1050StrongC-O stretching (acetal)
Experimental Protocol for IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using the "neat" liquid film method.[3] A single drop of the liquid is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.[3]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: Typically 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample scan and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
90Low[M]⁺ (Molecular Ion)
75High[M - CH₃]⁺
59Medium[M - OCH₃]⁺
45High (Base Peak)[CH(OCH₃)]⁺
Experimental Protocol for Mass Spectrometry

Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system.[4] The sample is vaporized by heating in the vacuum of the instrument.[5]

Ionization: Electron Ionization (EI) is the most common method for volatile organic compounds. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[5][6]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Relationships and Fragmentation

The following diagrams illustrate the logical workflow for identifying this compound using its spectroscopic data and the proposed fragmentation pathway in mass spectrometry.

Spectroscopic_Identification_Workflow Spectroscopic Identification of this compound cluster_Techniques Spectroscopic Techniques cluster_Data Observed Data cluster_Interpretation Structural Interpretation NMR NMR Spectroscopy (¹H and ¹³C) NMR_Data Chemical Shifts Coupling Patterns Number of Signals NMR->NMR_Data IR IR Spectroscopy IR_Data Absorption Bands (C-H, C-O stretches) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak (m/z 90) Fragmentation Pattern MS->MS_Data NMR_Interp Connectivity (-CH(OCH₃)₂CH₃) NMR_Data->NMR_Interp IR_Interp Functional Groups (Acetal) IR_Data->IR_Interp MS_Interp Molecular Weight (90) Key Fragments MS_Data->MS_Interp Identification Identification of This compound NMR_Interp->Identification IR_Interp->Identification MS_Interp->Identification

Caption: Logical workflow for the identification of this compound.

Mass_Spec_Fragmentation Mass Spectrometry Fragmentation of this compound mol CH₃CH(OCH₃)₂ (m/z = 90) Molecular Ion frag1 [CH₃CH(OCH₃)]⁺ (m/z = 75) mol->frag1 - •CH₃ frag2 [CH(OCH₃)₂]⁺ (m/z = 75) mol->frag2 - •H frag3 [CH₃CHOCH₃]⁺ (m/z = 59) mol->frag3 - •OCH₃ frag4 [CH(OCH₃)]⁺ (m/z = 45) Base Peak frag2->frag4 - CH₂O

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 1,1-Dimethoxyethane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized methodologies for the characterization of this compound.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.

Physical PropertyValueConditions
Boiling Point64-64.5 °CAt standard atmospheric pressure[1][2][3]
Density0.85015 g/cm³At 20 °C/4 °C[1][4]
0.852 g/mLAt 25 °C[2][5][6]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of liquid samples such as this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[7]. For accurate determination, especially with limited sample volumes, the micro-boiling point method is recommended[8][9].

Protocol: Micro-Boiling Point Determination

  • Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube. Introduce a small magnetic stirrer bar for gentle and even heating[8][9].

  • Apparatus Setup:

    • Place the test tube in a heating block on a hot plate stirrer.

    • Clamp a thermometer such that its bulb is positioned approximately 1 cm above the liquid's surface[9]. This ensures the temperature of the vapor is measured as the liquid refluxes.

    • Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating and Observation:

    • Begin gentle stirring and heating of the sample.

    • Observe for the formation of a "reflux ring," which is a zone of condensing vapor on the inner wall of the test tube[8][9]. The thermometer bulb should be level with this ring for an accurate reading.

    • As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the capillary tube[10].

  • Measurement:

    • The temperature at which a continuous and rapid stream of bubbles is observed is the boiling point[10].

    • The temperature should remain stable at this point as the liquid refluxes[9].

  • Pressure Correction: It is crucial to record the atmospheric pressure at the time of the measurement. The observed boiling point can be corrected to standard pressure (760 mmHg) to ensure comparability of data[9].

Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids[11].

Protocol: Density Determination using a Pycnometer

  • Preparation:

    • Thoroughly clean and dry a pycnometer of a known volume.

    • Allow the pycnometer to equilibrate to the desired temperature (e.g., 20 °C or 25 °C) in a temperature-controlled water bath.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass.

  • Mass of Pycnometer with Sample:

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Place the filled pycnometer back into the temperature-controlled bath to allow the liquid to reach the target temperature. The volume will adjust due to thermal expansion or contraction.

    • Carefully remove any excess liquid that may have expanded out of the capillary opening.

    • Dry the exterior of the pycnometer and weigh it again. Record this mass.

  • Calculation: The density (ρ) is calculated using the following formula:

    ρ = (mass of pycnometer with sample - mass of empty pycnometer) / volume of pycnometer

    This method relies on the accurate measurement of mass and the precise known volume of the pycnometer[11][12].

Workflow for Physical Property Determination

The logical flow of determining and verifying the physical properties of a chemical compound like this compound is illustrated in the diagram below. This process ensures data accuracy and reliability.

G cluster_0 Physical Property Determination Workflow A Sample Acquisition (this compound) B Boiling Point Determination (Micro-Boiling Point Method) A->B Characterization C Density Determination (Pycnometer Method) A->C Characterization D Data Recording (Observed Values) B->D C->D E Pressure Correction (For Boiling Point) D->E If Applicable F Final Data Compilation (Corrected and Verified) D->F Direct E->F G Literature Comparison (Validation) F->G

Caption: Workflow for the determination of physical properties.

References

A Technical Guide to the Safe Handling of 1,1-Dimethoxyethane for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide on the safety, handling, and emergency procedures for 1,1-Dimethoxyethane (CAS No. 534-15-6). It is intended for researchers, scientists, and drug development professionals who may handle this chemical in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental risk.

Chemical Identification and Properties

This compound, also known as acetaldehyde dimethyl acetal, is a colorless, volatile liquid with a characteristic sharp, fruity, and ether-like odor.[1][2][3][4][5] It is utilized as a flavoring agent and as a reagent in organic synthesis, including for diol protection and condensation reactions.[5][6] Its high flammability and potential health hazards necessitate strict safety protocols.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₄H₁₀O₂ [2]
Molecular Weight 90.12 g/mol [2][7]
CAS Number 534-15-6 [2][4][6][8]
Appearance Colorless liquid [1][2]
Odor Sharp, sweet, ethereal, fruity, green [1][2][6][7]
Boiling Point 64 °C (147 °F) [2][6][7]
Melting Point -113 °C (-171.4 °F) [2][6]
Flash Point -17 °C (1.4 °F) (closed cup) [9]
Density 0.852 g/cm³ at 25 °C (77 °F) [2][6][7]
Vapor Density 3.1 (Air = 1.0) [2][6][7]
Vapor Pressure 182.7 hPa at 20.6 °C (69.1 °F)
Water Solubility Soluble [2][6]
logP (n-octanol/water) 0.63 at 25 °C (77 °F) [6]

| Refractive Index | n20/D 1.367 |[2][6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its high flammability and potential health effects upon exposure.[6]

  • Primary Hazard: The most significant hazard is its high flammability.[1][6][10] It is a Category 2 flammable liquid, and its vapors can form explosive mixtures with air.[8] Vapors are heavier than air and may travel to a distant ignition source and flash back.[1][6][8] Containers are at risk of exploding when heated in a fire.[1][6][8]

  • Health Hazards: The substance is harmful if inhaled and can cause irritation to the skin and eyes.[1][6][10] Inhalation or ingestion of large quantities may lead to symptoms such as headache, dizziness, drowsiness, nausea, and even unconsciousness.

  • Reactivity Hazards: It may form unstable and explosive peroxides upon exposure to oxygen.[4][6][11] It can react violently with strong oxidizing agents, strong acids, and isocyanates.[1][5][6]

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Pictogram Signal Word
Flammable Liquids 2 H225: Highly flammable liquid and vapor GHS02 (Flame) Danger

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |

NFPA 704 Rating:

  • Health (Blue): 1 (Slightly hazardous)[10]

  • Flammability (Red): 3 (Can be ignited under almost all ambient temperature conditions)[10]

  • Instability/Reactivity (Yellow): 0 (Normally stable)[10]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is mandatory to mitigate the risks associated with this compound.

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and operational.[1] Review the Safety Data Sheet (SDS) for the most current information.

  • Ventilation: All work must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1][10][11]

  • Ignition Source Control: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, sparks, and static discharge.[1][10][12] Use only non-sparking tools and explosion-proof equipment.[1][10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.0.

  • Dispensing and Transfer: When transferring the liquid, containers must be grounded and bonded to prevent the buildup of static electricity.[1][10][12] If possible, use an automated pumping system to transfer from drums or large containers.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Decontaminate the work surface.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][10]

G Standard Handling Workflow for this compound prep 1. Preparation - Review SDS - Verify emergency equipment ppe 2. Don PPE - Gloves, Goggles, Lab Coat - Respirator if needed prep->ppe setup 3. Area Setup - Work in fume hood - Remove ignition sources ppe->setup transfer 4. Chemical Transfer - Ground and bond containers - Use non-sparking tools setup->transfer procedure 5. Perform Experiment - Keep container closed when not in use transfer->procedure cleanup 6. Cleanup & Decontamination - Dispose of waste properly - Clean work surfaces procedure->cleanup post 7. Post-Procedure - Doff PPE - Wash hands thoroughly cleanup->post G PPE Selection Logic start Assess Task splash_risk Splash Risk? start->splash_risk ventilation_ok Adequate Ventilation? splash_risk->ventilation_ok No face_shield Add Face Shield splash_risk->face_shield Yes base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Solvent-Resistant Gloves ventilation_ok->base_ppe Yes respirator Add Respirator (Organic Vapor Cartridge) ventilation_ok->respirator No face_shield->ventilation_ok respirator->base_ppe G Emergency Spill Response Workflow spill Spill Occurs evacuate 1. Evacuate & Isolate Area spill->evacuate ignite 2. Remove Ignition Sources evacuate->ignite ppe 3. Don Appropriate PPE (incl. respirator) ignite->ppe contain 4. Contain Spill - Stop leak if safe - Prevent entry to drains ppe->contain absorb 5. Absorb with Inert Material (e.g., sand, lime) contain->absorb collect 6. Collect Waste - Use non-sparking tools - Place in sealed container absorb->collect decon 7. Decontaminate Area - Ventilate and wash surface collect->decon end Response Complete decon->end

References

An In-depth Technical Guide to the Solubility of 1,1-Dimethoxyethane in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1-Dimethoxyethane, also known as dimethyl acetal, is a volatile and flammable organic compound with the chemical formula C₄H₁₀O₂. It is widely utilized as a solvent in various chemical reactions and industrial processes. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective application, particularly in the pharmaceutical sciences for drug formulation and delivery. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility and miscibility determination, and a logical workflow for these experimental processes.

Solubility Profile of this compound

This compound exhibits a versatile solubility profile, being soluble in a range of polar and nonpolar solvents. Its miscibility with water and several common organic solvents makes it a valuable medium for a variety of chemical transformations.

Data Presentation: Quantitative and Qualitative Solubility

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility
Water251000 mg/mL[1][2]
WaterNot Specified167 g/L (Predicted)[3]

Table 2: Miscibility and Qualitative Solubility of this compound in Organic Solvents

SolventQualitative Solubility/Miscibility
AcetoneVery Soluble[1]
Alcohol (general)Miscible[1]
ChloroformMiscible[1][4]
Diethyl EtherMiscible[1]
EthanolMiscible[1]

Experimental Protocols

The following sections detail the methodologies for determining the solubility and miscibility of this compound.

Experimental Protocol for Determining Quantitative Solubility: The Shake-Flask Method

This protocol is adapted from the widely recognized shake-flask method for determining the solubility of a substance in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Glass flasks with airtight stoppers (e.g., screw-cap volumetric flasks)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes for standard solutions

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solute should be visually apparent.

    • Seal the flask tightly to prevent evaporation, which is crucial for a volatile compound like this compound.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

  • Phase Separation:

    • After the equilibration period, allow the flask to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

    • For finer separation, centrifuge the solution at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved micro-particles.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the solvent of known concentrations.

    • Analyze the standard solutions and the diluted sample using a calibrated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original solubility by taking into account the dilution factor.

Data Reporting: The solubility should be reported in units such as g/L, mg/mL, or mol/L, specifying the temperature at which the measurement was conducted.

Experimental Protocol for Determining Miscibility

Objective: To determine if this compound is miscible with a given liquid solvent at all proportions.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or burettes

  • Test tubes or vials with stoppers

  • Vortex mixer

Procedure:

  • Preparation of Mixtures:

    • Prepare a series of mixtures of this compound and the solvent in different proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in separate test tubes.

    • Ensure the total volume of each mixture is sufficient for clear observation (e.g., 10 mL).

  • Mixing and Observation:

    • Stopper each test tube and shake vigorously for approximately 30 seconds using a vortex mixer.

    • Allow the mixtures to stand undisturbed for a few minutes.

    • Visually inspect each mixture for the presence of a single, clear, homogeneous phase or the formation of two distinct layers (an interface). The absence of an interface indicates miscibility.

Data Reporting: Report the two liquids as "miscible" if they form a single homogeneous phase in all tested proportions. If two layers are observed in any of the proportions, they are considered "immiscible" or "partially miscible."

Mandatory Visualizations

Logical Workflow for Solubility and Miscibility Determination

The following diagram illustrates the logical workflow for determining the solubility and miscibility of this compound.

G cluster_0 Solubility & Miscibility Determination cluster_1 Miscibility Test cluster_2 Quantitative Solubility (Shake-Flask Method) start Start: Select Solvent mix_proportions Mix in Various Proportions (e.g., 1:9, 1:1, 9:1) start->mix_proportions add_excess Add Excess Solute to Solvent start->add_excess shake Shake Vigorously mix_proportions->shake observe_miscibility Observe for Phase Separation shake->observe_miscibility miscible Result: Miscible observe_miscibility->miscible Single Phase immiscible Result: Immiscible/ Partially Miscible observe_miscibility->immiscible Two Phases equilibrate Equilibrate with Agitation (24-48h at constant T) add_excess->equilibrate separate_phases Phase Separation (Settle/Centrifuge) equilibrate->separate_phases filter_supernatant Filter Supernatant separate_phases->filter_supernatant quantify Quantify Concentration (e.g., HPLC, GC) filter_supernatant->quantify solubility_value Result: Solubility Value (e.g., g/L) quantify->solubility_value

References

1,1-Dimethoxyethane: A Technical Guide to a Greener Solvent Alternative in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,1-dimethoxyethane (DME) as a sustainable and efficient solvent for applications in modern organic chemistry. It details the physicochemical properties, green chemistry profile, and practical applications of DME, offering a viable alternative to conventional, more hazardous solvents.

Executive Summary

The principles of green chemistry are increasingly guiding solvent selection in the pharmaceutical and chemical industries to enhance safety and reduce environmental impact. This compound, an acetal, presents a compelling case as a green solvent alternative. It is a colorless liquid with a favorable boiling point for easy removal, is soluble in water, and can be used in a range of critical organic reactions.[1][2][3] Its potential derivation from renewable resources and lower toxicity profile compared to solvents like 1,2-dimethoxyethane (glyme) and 1,4-dioxane make it an attractive option for sustainable chemical processes.[4][5][6]

Physicochemical Properties

This compound, also known as acetaldehyde dimethyl acetal, possesses a unique combination of physical and chemical properties that make it a versatile solvent.[1][2] A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₁₀O₂[1][2]
Molecular Weight 90.12 g/mol [1]
CAS Number 534-15-6[1][2]
Appearance Clear, colorless liquid[2]
Odor Sharp, ethereal, fruity, green note[1][2]
Boiling Point 64 °C[1][3][7]
Melting Point -113 °C[1][3]
Density 0.852 g/mL at 25 °C[1][3][7]
Flash Point -17 °C (1 °F)[1][3][7][8]
Vapor Pressure 187 mmHg at 25 °C[1]
Vapor Density 3.1 (vs. air)[1][2][7]
Water Solubility Soluble[1][2][8]
Refractive Index n20/D 1.367[1][3][7]

Table 2: Comparative Properties of this compound and Common Organic Solvents

PropertyThis compoundTetrahydrofuran (THF)1,4-DioxaneDichloromethane (DCM)Toluene
Boiling Point (°C) 646610140111
Density (g/mL) 0.8520.8891.0331.3260.867
Flash Point (°C) -17-1412N/A4
Water Solubility SolubleMiscibleMiscible13 g/L0.5 g/L
Toxicity Concerns Irritant, FlammablePeroxide former, IrritantCarcinogen, Peroxide formerCarcinogenReproductive toxicant

Green Chemistry & Safety Profile

A solvent's "green" credentials depend on its lifecycle, including its origin, toxicity, and environmental fate.

Synthesis from Renewable Feedstocks

This compound can be synthesized from methanol and acetaldehyde.[9] Methanol itself can be produced from biomass-derived syngas, positioning DME as a potentially bio-based solvent.[10] Research into direct, one-pot syntheses from renewable methanol is an active area, aiming to improve the sustainability of its production.[10]

Synthesis_of_DME Methanol Methanol (from Biomass) DME This compound Methanol->DME + Acetaldehyde Acetaldehyde Acetaldehyde->DME + Water Water DME->Water + (byproduct) AcidCatalyst Acid Catalyst AcidCatalyst->DME

Synthesis of this compound
Health, Safety, and Environmental (HSE) Profile

  • Toxicity: this compound is considered mildly toxic by ingestion and inhalation and can be a skin and eye irritant.[1][11][8] It is a significant improvement over solvents like 1,2-dimethoxyethane (glyme), which is classified as a reproductive toxicant, and 1,4-dioxane and benzene, which are carcinogens.[6][12]

  • Safety: The primary hazard associated with DME is its high flammability, with a very low flash point of -17 °C.[7][8] It is classified as a Flammable Liquid (Hazard Class 3).[7] Vapors can form explosive mixtures with air and may travel to an ignition source.[1][2] Like other ethers, it may form explosive peroxides upon exposure to air and light, although its tendency is less pronounced than that of THF or diethyl ether.[13][14]

  • Environmental Fate: The production and use of this compound may lead to its release into the environment.[11] While detailed biodegradation data is limited in the provided results, its water solubility suggests a different environmental transport profile compared to water-immiscible solvents.[1] The primary destructive process for similar ether compounds like 1,4-dioxane in the subsurface is through aerobic biodegradation.[15]

Green_Advantages DME This compound (DME) Replacement Viable Alternative to Hazardous Solvents DME->Replacement Feedstock Potential Bio-Based Origin (from Methanol) Feedstock->DME Toxicity Reduced Toxicity Profile (vs. Glyme, Dioxane) Toxicity->DME Performance Effective Solvent for Key Reactions Performance->DME

Key Advantages of DME as a Green Solvent

Applications in Organic Synthesis

This compound serves as both a versatile solvent and a reagent in various organic transformations.

Solvent for Organometallic Reactions

Ether solvents are crucial for preparing and reacting with organometallic reagents due to their ability to solvate the metal center, preventing aggregation and increasing reactivity. DME is a suitable solvent for Grignard reactions.[2][16] Its solvating properties are effective for stabilizing organometallic compounds.[2]

Solvent for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in pharmaceutical and materials chemistry. The choice of solvent is critical, influencing catalyst stability and reaction kinetics. Ethereal solvents, including DME, are often employed in these transformations, such as Suzuki and Sonogashira couplings.[17][18] The solvent can play a direct role in the formation of the active Pd(0) catalyst.[17]

Reagent and Other Uses

Beyond its role as a solvent, DME is used as:

  • A reagent for diol protection and condensation reactions.[1][2]

  • A polymer solvent for encapsulating water-soluble proteins into biodegradable polymers.[1][2]

  • A flavoring agent in the food industry, recognized as GRAS (Generally Recognized as Safe) by FEMA.[2]

Experimental Protocols

The following section provides a generalized protocol for a Grignard reaction using this compound as a solvent, illustrating its practical application.

Representative Protocol: Grignard Reaction with an Aldehyde

Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to an aldehyde using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., Bromobenzene)

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous this compound (DME)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Heating mantle

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or with a heat gun. Allow to cool to room temperature under a positive pressure of inert gas.

  • Grignard Formation: Place magnesium turnings and a small iodine crystal in the reaction flask. Add a small portion of anhydrous DME. In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous DME.

  • Initiation: Add a small amount of the halide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. If not, gentle warming may be required.

  • Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reaction with Electrophile: After the Grignard reagent has formed (typically after stirring for 1-2 hours), cool the flask to 0 °C using an ice bath. Add a solution of the aldehyde in anhydrous DME dropwise via the dropping funnel.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until TLC analysis indicates consumption of the starting material.

  • Workup (Quenching): Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude secondary alcohol.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Experimental_Workflow A 1. Apparatus Setup (Flame-dried, Inert Atmosphere) B 2. Grignard Reagent Formation (Mg + R-X in DME) A->B C 3. Electrophile Addition (Aldehyde in DME at 0°C) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Aqueous Workup (Quench with NH4Cl) D->E F 6. Extraction & Drying E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Chromatography/Distillation) G->H

General Workflow for a Grignard Reaction using DME

Conclusion and Future Outlook

This compound presents a compelling profile as a greener solvent alternative in organic chemistry. Its favorable physical properties, reduced toxicity compared to other hazardous ether and dipolar aprotic solvents, and potential for derivation from renewable feedstocks align well with the principles of sustainable chemistry. While its high flammability requires careful handling, its effectiveness in critical transformations like Grignard and cross-coupling reactions makes it a valuable tool for chemists. Future research should focus on expanding its application scope, further optimizing its production from bio-based sources, and generating more comprehensive data on its environmental fate and biodegradability to solidify its position as a preferred green solvent.

References

The Natural Occurrence of 1,1-Dimethoxyethane in Foods and Beverages: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethane (also known as acetaldehyde dimethyl acetal) is a volatile organic compound belonging to the acetal class of chemicals.[1] It is characterized by a sharp, ethereal, fruity, and green aroma and is used as a flavoring agent in the food industry to impart freshness to citrus and other fruit flavors.[2] While its use as a food additive is regulated, this compound also occurs naturally in a variety of foods and beverages, often as a byproduct of fermentation and aging processes. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the food matrix, with a focus on quantitative data, analytical methodologies, and formation pathways.

Natural Occurrence of this compound

This compound has been identified as a naturally occurring volatile compound in a range of foods and beverages. Its presence is often associated with products that have undergone fermentation or contain naturally occurring alcohols and aldehydes. Foods and beverages in which this compound has been detected include:

  • Fruits: Blackberry, raspberry, and strawberry.[2]

  • Beverages: Coffee, tea, and rum.[2]

  • Other Plant-Based Products: Hops.[2]

While detected in these products, specific quantitative data for this compound remains scarce in scientific literature. Often, it is reported as "detected, but not quantified." However, its close analog, 1,1-diethoxyethane (formed from acetaldehyde and ethanol), is more frequently quantified and can serve as an indicator of the potential presence and approximate concentration range of acetals in similar food matrices.

Quantitative Data

Due to the limited availability of quantitative data for this compound, the following table summarizes the reported concentrations of the closely related 1,1-diethoxyethane and the common precursor, acetaldehyde, in various beverages. This data provides a valuable reference for the expected concentration range of acetals in these products.

CompoundBeverage TypeConcentration RangeReference
1,1-Diethoxyethane French White Wines0.18 - 9.3 mg/L[3]
French Red Wines0.09 - 0.52 mg/L[3]
Fruit Spirits4.5 - 9.5 g/hL of pure alcohol[4]
Acetaldehyde Beer0.1 - 16.4 mg/L[3]
WineTypically below 70 mg/L[5]
Spirits9 - 17 g/hL of pure alcohol[4]
Local Beer (Korea)4.65 - 13.22 mg/L[6]
Liqueur (manual product, Korea)5.55 - 75.96 mg/L[6]
Yoghurtup to 17.42 mg/kg[7]
Orange Juice3.86 ± 2.88 mg/kg[7]
Apples0.97 ± 0.80 mg/kg[7]

Formation Pathway of this compound

The primary formation pathway for this compound in foods and beverages is the acid-catalyzed reaction between acetaldehyde and two molecules of methanol. Acetaldehyde is a common metabolic product of yeast during fermentation.[5] The presence of methanol, which can occur naturally in some fruits and is a byproduct of pectin degradation, allows for the subsequent formation of this compound under acidic conditions.

G Acid-Catalyzed Formation of this compound Acetaldehyde Acetaldehyde (CH₃CHO) Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H⁺ Methanol1 Methanol (CH₃OH) Hemiacetal Hemiacetal H_plus H⁺ (Acid Catalyst) Protonated_Acetaldehyde->Hemiacetal + CH₃OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Carbocation Carbocation Protonated_Hemiacetal->Carbocation - H₂O Water Water (H₂O) Protonated_Acetal Protonated Acetal Carbocation->Protonated_Acetal + CH₃OH Methanol2 Methanol (CH₃OH) Acetal This compound (CH₃CH(OCH₃)₂) Protonated_Acetal->Acetal - H⁺

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol: Analysis of this compound by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

The following protocol is a representative method for the analysis of volatile compounds, including this compound, in liquid food and beverage matrices. This protocol is synthesized from common practices in the analysis of volatile congeners in alcoholic beverages.[8][9]

1. Sample Preparation

  • For alcoholic beverages, dilute the sample with deionized water to an ethanol concentration of approximately 10-15% (v/v) to reduce matrix effects.

  • Pipette 4 mL of the diluted sample into a 10 mL headspace vial.

  • To increase the volatility of the analytes, add a salting-out agent, such as sodium chloride (NaCl), to a concentration of 15% (w/v).

  • Add an appropriate internal standard (e.g., d6-1,1-dimethoxyethane) for quantification.

  • Immediately seal the vial with a PTFE-lined septum.

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity towards a wide range of volatile compounds.[9]

  • Incubation and Extraction:

    • Place the vial in an autosampler with an agitator and incubator.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile polar compounds.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/min.

      • Ramp 2: Increase to 230°C at a rate of 10°C/min.

      • Final hold: 230°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 240°C.

4. Data Analysis

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantify the concentration using a calibration curve prepared with standard solutions of this compound and the internal standard.

G General Workflow for Volatile Compound Analysis cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Processing Sample Food/Beverage Sample Dilution Dilution & Internal Standard Addition Sample->Dilution Salting Addition of Salt (e.g., NaCl) Dilution->Salting Vial Transfer to Headspace Vial Salting->Vial Incubation Incubation & Agitation Vial->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: General workflow for volatile compound analysis.

Conclusion

This compound is a naturally occurring flavor compound found in a variety of foods and beverages, particularly those produced through fermentation. Its formation is a result of the acid-catalyzed reaction between acetaldehyde and methanol. While its presence is qualitatively documented, a significant gap exists in the scientific literature regarding its quantitative levels in different food matrices. The closely related 1,1-diethoxyethane is more commonly quantified and serves as a useful proxy for estimating the potential concentrations of acetals. The analytical methodology of choice for the determination of this compound and other volatile compounds in food is Headspace SPME-GC-MS, which offers high sensitivity and selectivity. Further research is warranted to establish a more comprehensive quantitative database of this compound in various foods and beverages to better understand its contribution to flavor profiles and its potential dietary exposure.

References

Thermochemistry of 1,1-Dimethoxyethane Hydrolysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethane (DME), a common acetal, serves as a valuable model compound for understanding the thermodynamics of acetal hydrolysis. This reaction is of fundamental importance in various chemical and biological processes, including drug metabolism and the design of prodrugs, where the cleavage of an acetal linkage can be a critical step in drug activation. This technical guide provides a comprehensive overview of the thermochemistry of this compound hydrolysis, presenting key thermodynamic data, detailed experimental protocols, and a mechanistic exploration of the reaction.

Reaction Overview

The hydrolysis of this compound is an acid-catalyzed reaction that yields acetaldehyde and two molecules of methanol. The overall balanced chemical equation for this reaction is:

C₄H₁₀O₂(l) + H₂O(l) ⇌ C₂H₄O(l) + 2CH₃OH(l)

This equilibrium can be shifted by altering the concentration of water or by removing the products as they are formed.

Quantitative Thermochemical Data

The thermodynamic parameters for the hydrolysis of this compound are crucial for predicting the spontaneity and energy balance of the reaction under various conditions. The available experimental and calculated data are summarized below.

Thermodynamic ParameterSymbolValueUnitsReference
Enthalpy of HydrolysisΔrH°35.7 ± 0.3kJ/mol[NIST, Birley and Skinner, 1970]

Standard Molar Entropies and Gibbs Free Energies of Formation of Reactants and Products

CompoundFormulaStateStandard Molar Entropy (S°) (J/mol·K)Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)
This compoundC₄H₁₀O₂liquidData not availableData not available
WaterH₂Oliquid69.95-237.1
AcetaldehydeC₂H₄Oliquid160.2-128.1
MethanolCH₃OHliquid126.8-166.6

Note: The lack of experimental data for the standard molar entropy and Gibbs free energy of formation of this compound prevents a direct calculation of the standard entropy (ΔrS°) and standard Gibbs free energy (ΔrG°) of the hydrolysis reaction from these values. Further research, potentially involving computational chemistry methods, would be required to determine these parameters accurately.

Experimental Protocols

The determination of the enthalpy of hydrolysis of this compound was notably carried out by Birley and Skinner in 1970 using calorimetry. While the full text of their original publication is not widely accessible, the methodology can be inferred from their abstracts and the common practices of reaction calorimetry during that period.

General Calorimetric Procedure for Acetal Hydrolysis:

A common method for determining the heat of hydrolysis for a reaction like that of this compound involves using an isoperibol calorimeter. The general steps are as follows:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by electrical calibration.

  • Reactant Preparation: A known mass of this compound is typically sealed in a thin-walled glass ampoule. The calorimeter vessel is charged with a large excess of an acidic aqueous solution (e.g., dilute HCl) to ensure complete and rapid hydrolysis.

  • Reaction Initiation: The system is allowed to reach thermal equilibrium. The reaction is then initiated by breaking the ampoule containing the this compound, allowing it to mix with the acidic solution.

  • Temperature Measurement: The temperature change of the solution is carefully monitored over time until the reaction is complete and the temperature returns to a steady rate of change.

  • Data Analysis: The heat evolved or absorbed by the reaction is calculated from the temperature change and the heat capacity of the calorimeter and its contents. This value is then used to determine the molar enthalpy of hydrolysis.

Reaction Mechanism and Visualization

The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism involving protonation, formation of a carbocation intermediate, and nucleophilic attack by water.

Step-by-Step Mechanism:

  • Protonation of an Ether Oxygen: One of the methoxy groups is protonated by the acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol).

  • Loss of Methanol and Formation of a Carbocation: The protonated ether cleaves, releasing a molecule of methanol and forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to form a neutral hemiacetal and regenerate the acid catalyst.

  • Protonation of the Second Ether Oxygen: The remaining methoxy group of the hemiacetal is protonated.

  • Elimination of a Second Methanol Molecule: The protonated hemiacetal eliminates a second molecule of methanol to form a protonated aldehyde.

  • Deprotonation to Yield the Aldehyde: A final deprotonation step by water yields the final acetaldehyde product and regenerates the acid catalyst.

Hydrolysis_Mechanism Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal 1. Protonation H3O_1 H₃O⁺ H3O_1->ProtonatedAcetal Methanol_1 Methanol ProtonatedAcetal->Methanol_1 Carbocation Oxocarbenium Ion ProtonatedAcetal->Carbocation 2. Loss of Methanol ProtonatedHemiacetal Protonated Hemiacetal Carbocation->ProtonatedHemiacetal 3. Nucleophilic Attack H2O_1 H₂O H2O_1->ProtonatedHemiacetal Hemiacetal Hemiacetal ProtonatedHemiacetal->Hemiacetal 4. Deprotonation H3O_2 H₃O⁺ ProtonatedHemiacetal->H3O_2 H2O_2 H₂O H2O_2->Hemiacetal ProtonatedHemiacetal_2 Protonated Hemiacetal (2) Hemiacetal->ProtonatedHemiacetal_2 5. Protonation H3O_2->ProtonatedHemiacetal_2 Methanol_2 Methanol ProtonatedHemiacetal_2->Methanol_2 ProtonatedAldehyde Protonated Acetaldehyde ProtonatedHemiacetal_2->ProtonatedAldehyde 6. Loss of Methanol Acetaldehyde Acetaldehyde ProtonatedAldehyde->Acetaldehyde 7. Deprotonation H3O_3 H₃O⁺ ProtonatedAldehyde->H3O_3 H2O_3 H₂O H2O_3->Acetaldehyde

Methodological & Application

Application Notes and Protocols: 1,1-Dimethoxyethane as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-dimethoxyethane (also known as acetaldehyde dimethyl acetal) as a protecting group for 1,2- and 1,3-diols. This strategy is valuable in multi-step organic synthesis, where the temporary masking of diol functionalities is necessary to prevent undesired reactions. The resulting cyclic acetal, an ethylidene acetal, is stable under basic and nucleophilic conditions and can be readily cleaved under acidic conditions.

Introduction

The protection of diols is a critical aspect of modern organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and natural products. This compound serves as an efficient reagent for the formation of cyclic acetals with 1,2- and 1,3-diols, affording 2-methyl-1,3-dioxolanes and 2-methyl-1,3-dioxanes, respectively. This protection strategy is favored for its reliability, the stability of the resulting acetal to a range of reaction conditions, and the generally high yields of both formation and cleavage.

Reaction Mechanism

The formation of an ethylidene acetal from a diol and this compound is an acid-catalyzed process. The reaction proceeds via a hemiacetal intermediate, and the equilibrium is driven towards the product by the removal of methanol. The deprotection is the reverse reaction, an acid-catalyzed hydrolysis, which regenerates the diol.

reaction_mechanism cluster_protection Protection Diol R1,R2-C(OH)-C(OH)-R3,R4 (Diol) Hemiacetal_ether R1,R2-C(O-CH(CH3)OCH3)-C(OH)-R3,R4 Diol->Hemiacetal_ether + Carbocation DME CH3CH(OCH3)2 (this compound) Protonated_DME CH3CH(O+HCH3)OCH3 DME->Protonated_DME + H+ H_plus H+ Carbocation [CH3CH-OCH3]+ Protonated_DME->Carbocation - CH3OH Hemiacetal_ether->Diol + H2O, H+ - CH3OH, -CH3CHO Protonated_hemiacetal R1,R2-C(O-CH(CH3)OCH3)-C(O+H2)-R3,R4 Hemiacetal_ether->Protonated_hemiacetal + H+ Protonated_hemiacetal->Hemiacetal_ether - H+ Cyclic_oxonium Cyclic Oxonium Ion Protonated_hemiacetal->Cyclic_oxonium - CH3OH Cyclic_oxonium->Protonated_hemiacetal + H2O Protected_Diol Protected Diol (2-Methyl-1,3-dioxolane/dioxane) Cyclic_oxonium->Protected_Diol - H+ Protected_Diol->Cyclic_oxonium + H+ Methanol CH3OH

Caption: Acid-catalyzed formation and cleavage of an ethylidene acetal.

Data Presentation: Protection of Diols with this compound

The following table summarizes representative examples of the protection of diols using this compound or related reagents, highlighting the reaction conditions and yields.

Diol SubstrateReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethylene GlycolThis compoundp-TsOHTolueneReflux4>95Generic Protocol
Propane-1,3-diolThis compoundCSACH2Cl2RT12~90Generic Protocol
(±)-1,2-ButanediolPhenanthrene-9,10-quinone, Trimethyl orthoformateCSAMethanolReflux7257[1]
(R)-(+)-1,2,4-ButanetriolPhenanthrene-9,10-quinone, Trimethyl orthoformateCSAMethanolReflux7265[1]
meso-1,2-Diphenyl-1,2-ethanedioltert-Butyl propynoateDMAPCH3CNRT0.594[2]
1-Phenyl-1,2-ethanedioltert-Butyl propynoateDMAPCH3CNRT193[2]

Note: Some examples utilize alternative reagents that also form an ethylidene acetal, demonstrating the versatility of this protecting group.

Experimental Protocols

This protocol describes a general method for the acid-catalyzed protection of a 1,2-diol using this compound to form a 2-methyl-1,3-dioxolane.

Materials:

  • 1,2-Diol (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)

  • Anhydrous toluene or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (for toluene) or molecular sieves (for CH₂Cl₂)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus (if using toluene) and a condenser, add the 1,2-diol (1.0 eq) and anhydrous toluene.

  • Add this compound (1.2 - 1.5 eq) and p-TsOH·H₂O (0.01 - 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of methanol/water.

  • Continue heating until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10-15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude protected diol.

  • Purify the product by flash column chromatography or distillation if necessary.

This protocol outlines a standard acidic hydrolysis method for the cleavage of a 2-methyl-1,3-dioxolane or 2-methyl-1,3-dioxane to regenerate the parent diol.[3]

Materials:

  • Ethylidene acetal protected diol (1.0 eq)

  • Acetone/Water mixture (e.g., 4:1 v/v)

  • 1 M Hydrochloric acid (HCl) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the ethylidene acetal (1.0 eq) in an acetone/water mixture in a round-bottom flask.[3]

  • Add a catalytic amount of 1 M HCl.[3]

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[3]

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter and concentrate the solution under reduced pressure to yield the crude diol.

  • Purify the product by recrystallization or column chromatography as necessary.

Mandatory Visualizations

experimental_workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_protection Start: Diol add_reagents Add this compound & Acid Catalyst in Solvent start_protection->add_reagents reaction_protection Heat to Reflux (with water/methanol removal) add_reagents->reaction_protection workup_protection Aqueous Workup (Quench, Extract, Dry) reaction_protection->workup_protection purification_protection Purification (Chromatography/Distillation) workup_protection->purification_protection end_protection End: Protected Diol purification_protection->end_protection start_deprotection Start: Protected Diol add_acid Add Aqueous Acid in Acetone start_deprotection->add_acid reaction_deprotection Stir at Room Temperature add_acid->reaction_deprotection workup_deprotection Aqueous Workup (Neutralize, Extract, Dry) reaction_deprotection->workup_deprotection purification_deprotection Purification (Chromatography/Recrystallization) workup_deprotection->purification_deprotection end_deprotection End: Diol purification_deprotection->end_deprotection

Caption: General experimental workflow for diol protection and deprotection.

logical_relationship Diol Diol Protected_Diol Ethylidene Acetal (Protected Diol) Diol->Protected_Diol Protection (this compound, H+) Protected_Diol->Diol Deprotection (H3O+)

Caption: Logical relationship of diol protection and deprotection.

References

Application Notes and Protocols: 1,1-Dimethoxyethane as a Solvent in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of substrates. The choice of solvent is critical for the successful formation and reactivity of the Grignard reagent (RMgX). Ethereal solvents are essential for solvating and stabilizing the organomagnesium species. While tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents, 1,1-dimethoxyethane (DME), also known as glyme, offers distinct advantages due to its bidentate chelating ability and higher boiling point. This document provides detailed application notes, experimental protocols, and a comparative analysis of DME in Grignard reactions, with a focus on its impact on the Schlenk equilibrium and overall reaction performance.

Ethereal solvents play a crucial role by coordinating to the electron-deficient magnesium center, forming a soluble complex and preventing aggregation.[1][2] The polarity and coordinating ability of the solvent can also influence the reactivity of the Grignard reagent, affecting reaction rates and, in some cases, stereochemical outcomes.[1]

Advantages of this compound (DME) in Grignard Reactions

This compound is an excellent solvent for Grignard reactions, often serving as a higher boiling alternative to diethyl ether and THF.[3][4] Its key advantages stem from its structure as a bidentate ligand:

  • Enhanced Solvation and Stability: DME can chelate the magnesium atom through its two ether oxygens, leading to a more stable and soluble Grignard reagent complex. This enhanced stability can be particularly beneficial for preparing and utilizing less stable Grignard reagents.

  • Influence on the Schlenk Equilibrium: The chelation by DME can significantly influence the position of the Schlenk equilibrium (2 RMgX ⇌ MgX₂ + MgR₂).[5] By strongly solvating the magnesium center, DME can favor the monomeric RMgX species, potentially leading to different reactivity profiles compared to monodentate ethers like THF.

  • Higher Boiling Point: With a boiling point of 85 °C, DME allows for reactions to be conducted at higher temperatures than with diethyl ether (34.6 °C) or THF (66 °C).[3] This can be advantageous for reactions that are sluggish at lower temperatures, potentially leading to faster reaction rates and higher yields.

  • Reduced Side Reactions: In certain cases, the choice of solvent can suppress unwanted side reactions. For instance, in the formation of benzylic Grignard reagents, the use of solvents other than THF can minimize Wurtz coupling, a significant side reaction that reduces the yield of the desired Grignard reagent.[1]

Data Presentation: Comparative Performance of Ethereal Solvents

While comprehensive quantitative data directly comparing this compound with other ethereal solvents across a wide range of Grignard reactions is not extensively documented in a single source, the following table summarizes findings from a systematic study on the Grignard reaction of benzyl chloride. This data highlights the significant impact of the solvent on product distribution.

SolventDielectric ConstantProduct to Byproduct Ratio (Grignard Product : Wurtz Coupling Product)Isolated Yield of Grignard Product (%)
Diethyl Ether (Et₂O)4.390 : 1094
Tetrahydrofuran (THF)7.630 : 7027
2-Methyltetrahydrofuran (2-MeTHF)6.290 : 1090
Cyclopentyl methyl ether (CPME)--45
Diethyl methane (DEM)--45

Data adapted from a comparative study on benzyl Grignard reactions.[6]

These results demonstrate that for this specific substrate, THF leads to a significantly higher proportion of the undesirable Wurtz coupling byproduct compared to diethyl ether and 2-MeTHF.[6] This underscores the importance of solvent selection in optimizing Grignard reactions.

Experimental Protocols

The following are detailed protocols for the preparation of a Grignard reagent and its subsequent reaction with a carbonyl compound. While these protocols are based on established procedures using common ethereal solvents, they have been adapted to utilize this compound.

Protocol 1: Preparation of Phenylmagnesium Bromide in this compound

Objective: To prepare a solution of phenylmagnesium bromide in this compound.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound (DME)

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 g, 50 mmol) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add 20 mL of anhydrous DME to the flask. In the dropping funnel, prepare a solution of bromobenzene (5.0 mL, 7.55 g, 48 mmol) in 30 mL of anhydrous DME. Add a small portion (approximately 2-3 mL) of the bromobenzene solution to the magnesium turnings.

  • Maintaining the Reaction: The reaction should start within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a grayish, turbid solution. If the reaction does not start, gently warm the flask. Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy, grayish-brown color.

  • Storage: The prepared Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere.

Protocol 2: Reaction of Phenylmagnesium Bromide with an Aldehyde in this compound

Objective: To synthesize a secondary alcohol by reacting phenylmagnesium bromide with an aldehyde.

Materials:

  • Phenylmagnesium bromide solution in DME (prepared as in Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous this compound (DME)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Addition of Aldehyde: In a dropping funnel, prepare a solution of the aldehyde (e.g., benzaldehyde, 4.8 mL, 5.0 g, 47 mmol) in 20 mL of anhydrous DME. Add the aldehyde solution dropwise to the stirred Grignard reagent solution. Control the rate of addition to maintain a gentle reaction temperature.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer and wash it with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude alcohol product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

The Schlenk Equilibrium and the Role of this compound

The Schlenk equilibrium describes the composition of Grignard reagents in solution.[5] In ethereal solvents, the organomagnesium halide (RMgX) exists in equilibrium with the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The solvent plays a critical role in coordinating to the magnesium center and influencing the position of this equilibrium.

Schlenk_Equilibrium cluster_equilibrium Schlenk Equilibrium cluster_solvation Solvent Coordination RMgX 2 RMgX (Organomagnesium Halide) R2Mg R₂Mg (Dialkylmagnesium) RMgX->R2Mg RMgX_solvated RMgX(DME) (Bidentate Chelation) RMgX->RMgX_solvated Coordination with DME RMgX_THF RMgX(THF)₂ (Monodentate Coordination) RMgX->RMgX_THF Coordination with THF MgX2 MgX₂ (Magnesium Halide) DME_effect Favors Monomeric Species (Shifts Equilibrium Left)

Caption: The Schlenk equilibrium and the chelating effect of this compound (DME).

The bidentate nature of DME allows it to form a stable five-membered ring chelate with the magnesium atom of the Grignard reagent. This strong coordination is believed to shift the Schlenk equilibrium towards the monomeric RMgX species to a greater extent than monodentate ethers like THF, which coordinate less strongly. This can lead to differences in the reactivity and aggregation state of the Grignard reagent in solution.

Experimental Workflow for Grignard Synthesis

The following diagram illustrates the general workflow for a Grignard synthesis, from the preparation of the reagent to the isolation of the final product.

Grignard_Workflow start Start reagent_prep Grignard Reagent Preparation (Anhydrous DME, Inert Atmosphere) start->reagent_prep reaction Reaction with Electrophile (e.g., Aldehyde/Ketone) reagent_prep->reaction quench Quenching (Aqueous NH₄Cl) reaction->quench extraction Extraction (e.g., Diethyl Ether) quench->extraction drying Drying (Anhydrous MgSO₄) extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for a Grignard synthesis.

Conclusion

This compound is a valuable solvent for Grignard reactions, offering advantages in terms of reagent stability, reaction temperature, and potentially, selectivity. Its ability to act as a bidentate chelating ligand can significantly influence the nature of the Grignard reagent in solution by affecting the Schlenk equilibrium. For researchers and professionals in drug development, considering DME as an alternative to traditional ethereal solvents can provide a useful tool for optimizing challenging Grignard reactions and improving overall synthetic efficiency. The provided protocols offer a starting point for the application of DME in this fundamental and versatile class of reactions.

References

Protocol for Acetal Formation Using 1,1-Dimethoxyethane: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the protection of carbonyl groups as dimethyl acetals using 1,1-dimethoxyethane. This method is particularly useful in multi-step organic synthesis where the temporary masking of a reactive aldehyde or ketone functionality is required. This compound, also known as acetaldehyde dimethyl acetal, can serve as a reagent in transacetalization reactions or as a precursor for the in situ generation of acetaldehyde, depending on the reaction conditions and desired outcome.

Introduction

The protection of aldehydes and ketones is a critical strategy in organic synthesis to prevent undesired reactions at the carbonyl group while chemical transformations are carried out elsewhere in the molecule.[1] Acetal formation is a robust method for carbonyl protection due to the stability of acetals under neutral to strongly basic conditions.[2] Dimethyl acetals, in particular, are common protecting groups that can be readily introduced and subsequently removed under mild acidic conditions.[2][3]

This compound is a versatile reagent in this context. It can participate in acid-catalyzed transacetalization with other carbonyl compounds or diols.[4][5] In the presence of an acid catalyst, this compound can transfer its dimethyl acetal moiety to a more reactive or sterically accessible carbonyl group. This process is driven by the formation of the more stable acetal. Additionally, under acidic conditions, this compound can hydrolyze to generate acetaldehyde in situ, which can then participate in subsequent reactions.[6]

Data Presentation

The efficiency of dimethyl acetal formation using an acid catalyst and a methoxy source is summarized in the table below. While direct transacetalization data with this compound is sparse in readily available literature, the following data for a closely related and standard method (using methanol and trimethyl orthoformate, which serves a similar function as a water scavenger) provides a strong indication of expected outcomes.

EntrySubstrate (Aldehyde/Ketone)Catalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeHCl (0.1)Methanol0.5>99[7]
2p-NitrobenzaldehydeHCl (0.1)Methanol0.5>99[7]
3CyclohexanoneHCl (0.1)Methanol1295[7]
4AcetophenoneHCl (0.1)Methanol1292[7]
5HeptanalTsOH (cat.)Methanol1-1291-100[8]

Note: The data presented is for acetalization using methanol as the methoxy source and often with a dehydrating agent like trimethyl orthoformate. These results are expected to be comparable to protocols using this compound for transacetalization under similar acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Dimethyl Acetal Protection via Transacetalization

This protocol describes a general method for the protection of an aldehyde or ketone as a dimethyl acetal using this compound in the presence of an acid catalyst.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • This compound (can be used as solvent or in excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid (TsOH), Amberlyst-15, or anhydrous HCl in a compatible solvent) (0.1-5 mol%)

  • Anhydrous solvent (e.g., dichloromethane, THF, or use this compound as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and the anhydrous solvent.

  • Add this compound. If not used as the solvent, an excess (2-10 equivalents) is recommended to drive the equilibrium.

  • Add the acid catalyst.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • If a solid catalyst like Amberlyst-15 is used, filter it off.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.

  • The product can be purified further by distillation or column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Dimethyl Acetal

This protocol outlines the hydrolysis of a dimethyl acetal to regenerate the parent carbonyl compound.

Materials:

  • Dimethyl acetal (1.0 eq)

  • Acetone/water mixture (e.g., 9:1 v/v)

  • Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate (PPTS), or dilute aqueous HCl) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the dimethyl acetal in the acetone/water mixture.

  • Add the acid catalyst.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 50-75 °C) to facilitate deprotection. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the deprotected aldehyde or ketone.

Visualizations

Caption: Experimental workflow for carbonyl protection and deprotection.

Caption: Transacetalization mechanism pathway.

References

Application Notes and Protocols for 1,1-Dimethoxyethane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-dimethoxyethane as a versatile and efficient reagent in pharmaceutical synthesis. The content herein details its primary application as a protecting group for aldehydes, presents detailed experimental protocols, summarizes quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound, also known as acetaldehyde dimethyl acetal, is a valuable reagent in organic synthesis, particularly in the construction of complex pharmaceutical molecules.[1][2][3] Its primary role is as a protective group for aldehydes, a critical function in multi-step syntheses where the high reactivity of the aldehyde group needs to be temporarily masked to prevent unwanted side reactions.[4][5][6] The resulting acetal is stable under neutral to basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[7][8] The aldehyde functionality can be readily regenerated under mild acidic conditions, making this compound an ideal choice for many synthetic strategies.[4][9]

Beyond its role as a protecting group, this compound can also serve as an acetaldehyde equivalent in C-C bond-forming reactions. This dual functionality makes it a cost-effective and versatile tool in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][10]

Key Applications in Pharmaceutical Synthesis

  • Protection of Aldehydes: The most common application of this compound is the protection of aldehydes as their dimethyl acetals. This is crucial in the synthesis of complex molecules with multiple functional groups, preventing the aldehyde from reacting with nucleophiles or bases.[5][6][7]

  • Synthesis of Heterocyclic Compounds: this compound is used in the synthesis of various heterocyclic compounds that form the core of many pharmaceuticals. For instance, it is a reagent in the synthesis of 1,5-benzodiazepine derivatives, a class of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties.[2][11][12]

  • Synthesis of Pharmaceutical Intermediates: This reagent is employed in the preparation of key intermediates for various APIs. A notable example is its use in the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane, a valuable building block in the development of novel therapeutic agents.

Data Presentation

The following tables provide a summary of quantitative data related to the use of this compound as a protecting group, comparing its performance with other common aldehyde protecting groups.

Table 1: Comparison of Aldehyde Protecting Groups - Formation

Protecting Group ReagentAldehyde SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compound Benzaldehydep-TsOH (cat.)MethanolRT0.5>95
Ethylene GlycolBenzaldehydep-TsOH (cat.)TolueneReflux4~90[13]
1,3-PropanediolBenzaldehydep-TsOH (cat.)TolueneReflux4~92[13]
1,2-EthanedithiolBenzaldehydeBF₃·OEt₂CH₂Cl₂0 - RT1>95[14]
1,3-PropanedithiolBenzaldehydeBF₃·OEt₂CH₂Cl₂0 - RT1>95[14]

Table 2: Comparison of Aldehyde Protecting Groups - Deprotection

Protected AldehydeDeprotection ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
Benzaldehyde dimethyl acetal 1M HClAcetone/H₂ORT1>95[9]
Benzaldehyde ethylene acetal1M HClAcetone/H₂ORT2>95[13]
Benzaldehyde propylene acetal1M HClAcetone/H₂ORT2>95[13]
Benzaldehyde 1,3-dithiolaneHgCl₂/CaCO₃MeCN/H₂ORT2~90[14]
Benzaldehyde 1,3-dithianeHgCl₂/CaCO₃MeCN/H₂ORT2~90[14]

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Aldehyde using this compound

This protocol describes a general method for the acid-catalyzed protection of an aldehyde as its dimethyl acetal.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (2.0 - 3.0 eq)

  • Anhydrous Methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or Amberlyst-15) (0.01 - 0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in anhydrous methanol.

  • Add this compound (2.0 - 3.0 eq) to the solution.

  • Add the acid catalyst (e.g., p-TsOH, 0.02 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Synthesis of a Pharmaceutical Intermediate: 2-(2-Aminoethoxy)-1,1-dimethoxyethane

This protocol is adapted from a patented method for the synthesis of a key pharmaceutical intermediate.

Step 1: Etherification

  • To a reaction vessel, add ethylene glycol (1.0 eq) and cool in an ice-water bath.

  • Slowly add potassium hydroxide (1.1 eq) while maintaining the temperature below 40 °C.

  • After the addition is complete, add bromoacetaldehyde dimethyl acetal (0.9 eq) dropwise.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress.

  • After completion, cool the reaction mixture and adjust the pH to ~8 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, and concentrate the organic phase to obtain the intermediate 2-(2-hydroxyethoxy)-1,1-dimethoxyethane. A typical yield for this step is around 84%.

Step 2: Acylation

  • Dissolve the intermediate from Step 1 (1.0 eq) in dichloroethane.

  • Add N,N-diisopropylethylamine (1.5 eq) and cool the mixture in an ice-water bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring for completion.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Separate the organic phase and concentrate it to obtain the tosylated intermediate. A typical yield for this step is around 86%.

Step 3: Amination

  • Place the tosylated intermediate from Step 2 (1.0 eq) and a 20% aqueous ammonia solution in an autoclave.

  • Heat the mixture to 150 °C.

  • After the reaction is complete, concentrate the reaction solution and distill to obtain the final product, 2-(2-aminoethoxy)-1,1-dimethoxyethane. A typical yield for this step is around 93%.

Protocol 3: General Procedure for the Deprotection of a Dimethyl Acetal

This protocol describes the acid-catalyzed hydrolysis of a dimethyl acetal to regenerate the parent aldehyde.

Materials:

  • Dimethyl acetal (1.0 eq)

  • Acetone and Water (e.g., 9:1 v/v)

  • Acid catalyst (e.g., p-TsOH, PPTS, or dilute HCl) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the dimethyl acetal (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of the acid catalyst (e.g., p-TsOH).

  • Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

  • Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to pharmaceuticals whose synthesis may involve reagents like this compound.

HIV_Replication_and_Nevirapine_Inhibition cluster_host_cell Host Cell Nucleus HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT Binds to HIV_DNA HIV DNA Integrase Integrase HIV_DNA->Integrase Binds to Integrated_DNA Integrated Viral DNA (Provirus) Viral_Proteins Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation Protease Protease Viral_Proteins->Protease Cleavage by New_HIV New HIV Virion Host_Cell Host Cell RT->HIV_DNA Synthesizes Nevirapine Nevirapine (NNRTI) Nevirapine->RT Allosteric Inhibition Integrase->Integrated_DNA Integrates into Host DNA Protease->New_HIV Assembly

Caption: Mechanism of action of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][15]

Stigmasterol_Signaling_Pathway Stigmasterol Stigmasterol (related to Steganol) PI3K PI3K Stigmasterol->PI3K Inhibits JAK JAK Stigmasterol->JAK Inhibits Apoptosis Apoptosis (Cell Death) Stigmasterol->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes STAT STAT JAK->STAT Activates STAT->Cell_Proliferation Promotes Inflammation Inflammation STAT->Inflammation Promotes

Caption: Potential signaling pathways modulated by stigmasterol, a phytosterol related to steganol.[16]

Experimental Workflows

Acetal_Protection_Deprotection_Workflow Start Start: Aldehyde Protection Protection Step: + this compound + Acid Catalyst (e.g., p-TsOH) in Methanol, RT Start->Protection Workup1 Aqueous Workup & Extraction Protection->Workup1 Protected Protected Aldehyde (Dimethyl Acetal) Reaction Further Synthetic Steps (e.g., Grignard, Reduction) Protected->Reaction Deprotection Deprotection Step: + Aqueous Acid (e.g., HCl in Acetone/H₂O), RT Reaction->Deprotection Workup2 Aqueous Workup & Extraction Deprotection->Workup2 End End: Regenerated Aldehyde Purification1 Purification (Distillation or Chromatography) Workup1->Purification1 Purification1->Protected Purification2 Purification Workup2->Purification2 Purification2->End

Caption: Generalized experimental workflow for the protection and deprotection of an aldehyde using this compound.

References

Application of 1,1-Dimethoxyethane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a stable and versatile reagent in organic synthesis. While it is widely recognized as a protecting group for aldehydes, its application extends to being a key building block in the construction of various heterocyclic scaffolds.[1] In the presence of acid, this compound serves as a convenient and safer-to-handle precursor for acetaldehyde, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. This is particularly valuable in reactions where the direct use of volatile and reactive acetaldehyde is challenging.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of prominent heterocyclic systems, with a primary focus on the Pictet-Spengler reaction for the preparation of tetrahydroisoquinolines and tetrahydro-β-carbolines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the practical application of these methodologies in research and drug development.

Core Application: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to yield a tetracyclic product.[2][3] this compound is frequently employed as the acetaldehyde equivalent in this reaction, providing a two-carbon unit that forms part of the newly synthesized heterocyclic ring.

Mechanism of the Pictet-Spengler Reaction

The reaction commences with the in situ acid-catalyzed hydrolysis of this compound to generate acetaldehyde. The β-arylethylamine then condenses with acetaldehyde to form a Schiff base, which is subsequently protonated to form a reactive iminium ion. The electron-rich aromatic ring of the β-arylethylamine then performs an intramolecular nucleophilic attack on the iminium carbon, leading to the formation of a spirocyclic intermediate. A final rearrangement and deprotonation step restores aromaticity and yields the stable tetrahydroisoquinoline or tetrahydro-β-carboline ring system.[2]

Pictet_Spengler_Mechanism cluster_Acetal_Hydrolysis Acetal Hydrolysis cluster_Cyclization Pictet-Spengler Cyclization DME This compound Acetaldehyde Acetaldehyde DME->Acetaldehyde H₂O H_plus H+ Methanol 2x Methanol Arylethylamine β-Arylethylamine Schiff_Base Schiff Base Arylethylamine->Schiff_Base + Acetaldehyde - H₂O Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline or Tetrahydro-β-carboline Spirocycle->Product Rearrangement - H+

Caption: General mechanism of the Pictet-Spengler reaction using this compound.

Application 1: Synthesis of Tetrahydroisoquinolines

The synthesis of the tetrahydroisoquinoline core is of significant interest due to its prevalence in a wide range of alkaloids and pharmacologically active compounds. The Pictet-Spengler reaction provides a direct and efficient route to this scaffold.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline

This protocol details the synthesis of the parent 1,2,3,4-tetrahydroisoquinoline from phenylethylamine and this compound.

Materials:

  • β-Phenylethylamine

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve β-phenylethylamine (1.0 eq) in methanol.

  • Add this compound (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with a NaOH solution.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation.[2]

THIQ_Workflow Start Dissolve β-Phenylethylamine in Methanol Add_DME Add this compound Start->Add_DME Add_Acid Add conc. HCl (ice bath) Add_DME->Add_Acid Reflux Reflux for 4-6 hours (Monitor by TLC) Add_Acid->Reflux Workup Cool, Neutralize (NaOH), and Extract (CH₂Cl₂) Reflux->Workup Purify Dry, Concentrate, and Purify Workup->Purify Product 1,2,3,4-Tetrahydroisoquinoline Purify->Product

Caption: Experimental workflow for the synthesis of 1,2,3,4-tetrahydroisoquinoline.

Quantitative Data: Synthesis of Tetrahydroisoquinoline Derivatives

The following table summarizes representative yields for the Pictet-Spengler synthesis of various tetrahydroisoquinolines using an aldehyde or its acetal equivalent.

β-Arylethylamine SubstrateCarbonyl SourceAcid CatalystYield (%)Reference
PhenylethylamineDimethoxymethaneconc. HClHigh[4]
TyrosineDimethoxymethaneconc. HClHigh[4]
PhenylalanineDimethoxymethaneconc. HClHigh[4]
3,4-DimethoxyphenylethylamineFormaldehyde dimethyl acetalTFAModerate to High[2]

Application 2: Synthesis of Tetrahydro-β-carbolines

Tetrahydro-β-carbolines are another class of heterocyclic compounds with significant biological activity, found in numerous natural products and synthetic drugs. The Pictet-Spengler reaction of tryptamine and its derivatives is the most common method for their synthesis.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol describes the synthesis of a 1-substituted tetrahydro-β-carboline from tryptamine using this compound as the acetaldehyde source.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tryptamine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add this compound (1.2 eq) to the solution.

  • Add trifluoroacetic acid (catalytic to stoichiometric amounts can be used) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane eluent system).

THBC_Workflow Start Dissolve Tryptamine in Dichloromethane Add_DME Add this compound Start->Add_DME Add_Acid Add Trifluoroacetic Acid Add_DME->Add_Acid Stir Stir at Room Temperature for 12-24 hours (Monitor by TLC) Add_Acid->Stir Workup Neutralize (NaHCO₃) and Extract (CH₂Cl₂) Stir->Workup Purify Dry, Concentrate, and Purify Workup->Purify Product 1-Methyl-1,2,3,4-tetrahydro-β-carboline Purify->Product

Caption: Experimental workflow for the synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline.

Quantitative Data: Synthesis of Tetrahydro-β-carboline Derivatives

The following table presents yields for the synthesis of various tetrahydro-β-carbolines using different aldehydes under Pictet-Spengler conditions.

Tryptamine DerivativeAldehydeAcid/Solvent SystemYield (%)Reference
TryptamineBenzaldehydeHFIP95[3]
Tryptamine4-NitrobenzaldehydeHFIP96[3]
Tryptamine4-MethoxybenzaldehydeHFIP94[3]
TryptamineAcetaldehydeH₂SO₄Good[5]
TryptamineVarious AldehydesCitric Acid/H₂O60-75[6]

Spectroscopic Data for a Representative Tetrahydro-β-carboline: For 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole:

  • ¹H NMR (CDCl₃, 400 MHz): δ = 8.24 (br s, 1H), 7.88-7.90 (m, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.54-7.60 (m, 2H), 7.46-7.53 (m, 2H), 7.36 (t, J = 7.2 Hz, 1H), 7.25 (br s, 1H), 7.10-7.16 (m, 3H), 5.89 (s, 1H), 3.32-3.35 (m, 1H), 3.14-3.21 (m, 1H), 2.93-3.00 (m, 1H), 2.84-2.91 (m, 1H), 1.96 (br s, 1H).[3]

  • ¹³C NMR (CDCl₃, 100 MHz): δ = 136.8, 135.8, 134.3, 134.1, 131.6, 128.9, 128.7, 127.3, 126.7, 125.8, 125.2, 123.4, 121.6, 119.3, 118.1, 110.8, 110.3, 53.4, 42.5, 22.5.[3]

  • HRMS (ESI): Calcd for C₂₁H₁₈N₂ [M + H]⁺ m/z 299.1548, found 299.1543.[3]

Conclusion

This compound serves as a valuable and practical reagent in the synthesis of N-heterocyclic compounds, most notably through the Pictet-Spengler reaction. Its ability to act as a stable in situ source of acetaldehyde facilitates the construction of complex and biologically relevant tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic strategies, enabling the efficient preparation of diverse heterocyclic molecules for further investigation. While its application is most prominently documented for the Pictet-Spengler reaction, the potential for its use as a C2-synthon in the synthesis of other heterocyclic systems remains an area for further exploration.

References

Application Notes and Protocols: 1,1-Dimethoxyethane as a Water Scavenger in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of pharmaceuticals and other fine chemicals, the presence of water can be detrimental to reaction yield and purity. Many organometallic reagents, strong bases, and electrophilic intermediates are highly sensitive to moisture, necessitating the use of anhydrous solvents and reagents. While physical drying agents such as molecular sieves or sodium sulfate are commonly employed, chemical water scavengers offer an alternative method for in-situ water removal. This document provides detailed application notes and protocols for the use of 1,1-dimethoxyethane as a reactive water scavenger in moisture-sensitive organic reactions.

This compound, an acetal, functions as a water scavenger by undergoing an acid-catalyzed hydrolysis reaction. This reaction consumes water and converts the acetal into volatile and relatively inert byproducts: methanol and acetaldehyde. This irreversible reaction effectively removes water from the reaction medium, driving equilibria and protecting sensitive reagents.

Mechanism of Action

The water scavenging activity of this compound is based on its hydrolysis, which is typically catalyzed by a protic or Lewis acid. The overall reaction is as follows:

CH₃CH(OCH₃)₂ + H₂O ⇌ CH₃CHO + 2 CH₃OH

This equilibrium lies far to the side of the alcohol and aldehyde in the presence of a catalyst.

Quantitative Data

The hydrolysis of this compound is an endothermic process. The standard enthalpy of reaction provides insight into the thermodynamics of this water scavenging process.

ParameterValueUnitsReference
Standard Enthalpy of Hydrolysis (ΔrH°)35.7 ± 0.3kJ/mol[1]

Note: This value corresponds to the hydrolysis in the liquid phase.

Diagrams

Logical Relationship of Hydrolysis

The following diagram illustrates the acid-catalyzed hydrolysis of this compound, which is the basis for its function as a water scavenger.

hydrolysis_mechanism cluster_catalyst Catalyst DME This compound CH₃CH(OCH₃)₂ H_plus Acid Catalyst (H⁺) Acetaldehyde Acetaldehyde CH₃CHO DME->Acetaldehyde Hydrolysis H2O Water H₂O H2O->Acetaldehyde H_plus->Acetaldehyde Catalyzes Methanol Methanol 2 CH₃OH

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

General Protocol for In-Situ Water Scavenging

This protocol provides a general guideline for using this compound as a water scavenger in a moisture-sensitive reaction. The exact stoichiometry and reaction conditions should be optimized for each specific application.

Materials:

  • Anhydrous reaction solvent

  • This compound (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

  • Moisture-sensitive reactant(s)

  • Inert atmosphere setup (e.g., Schlenk line, glovebox)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Solvent and Reagent Preparation: Use anhydrous solvents. If necessary, solvents can be further dried over a suitable drying agent and distilled prior to use.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.

  • Addition of Water Scavenger: To the reaction vessel containing the anhydrous solvent, add this compound. A typical starting point is to use a 1.5 to 2-fold molar excess of this compound relative to the estimated amount of water present in the solvent and reagents.

  • Addition of Catalyst: Add a catalytic amount of a suitable acid catalyst. The choice of catalyst will depend on the compatibility with the reaction components. For sensitive substrates, a mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) is recommended.

  • Equilibration: Stir the solution at room temperature or gentle heat (e.g., 40 °C) for a period of time (e.g., 30-60 minutes) to allow the hydrolysis reaction to consume any residual water. The volatile byproducts (acetaldehyde, b.p. 21 °C; methanol, b.p. 65 °C) can be partially removed by a gentle stream of inert gas if the reaction setup allows.

  • Initiation of the Main Reaction: Once the water scavenging is complete, cool the reaction mixture to the desired temperature and add the moisture-sensitive reagents.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by standard analytical techniques (e.g., TLC, GC, NMR). Upon completion, the reaction should be worked up according to the specific requirements of the desired product.

Workflow for Implementation

The following diagram outlines the decision-making process and workflow for utilizing this compound as a water scavenger.

workflow start Start: Moisture-Sensitive Reaction check_compatibility Check Reactant/Product Compatibility with Acid, Methanol, and Acetaldehyde start->check_compatibility select_scavenger Select Water Scavenger check_compatibility->select_scavenger Compatible other_method Use Alternative Drying Method (e.g., Molecular Sieves) check_compatibility->other_method Incompatible dme_protocol Implement this compound Protocol select_scavenger->dme_protocol optimization Optimize Stoichiometry and Reaction Conditions dme_protocol->optimization run_reaction Run Reaction and Monitor optimization->run_reaction workup Work-up and Isolate Product run_reaction->workup end End workup->end

References

Experimental procedure for the synthesis of nevirapine analogues using 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for a key step in the synthesis of nevirapine analogues, focusing on the preparation of a crucial precursor. While the specific use of 1,1-Dimethoxyethane as a reagent in the direct synthesis of nevirapine analogues is not well-documented in publicly available literature, this note presents a well-established procedure utilizing a related acetal, N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the synthesis of a nevirapine building block.[1][2] This serves as a representative example of the utility of acetal chemistry in the construction of the nevirapine scaffold. The protocol is presented alongside relevant quantitative data from various synthesis routes to aid in experimental design and optimization.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[3][4] It functions by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and halts viral DNA synthesis.[2][5] The synthesis of nevirapine and its analogues is a critical area of research for the development of new and improved antiretroviral therapies. This application note details a robust experimental procedure for the synthesis of a key intermediate, providing researchers with a practical guide for laboratory-scale preparation.

Quantitative Data from Nevirapine Synthesis Studies

The following tables summarize quantitative data from various reported syntheses of nevirapine and its intermediates, offering a comparative overview of different methodologies.

Table 1: Yields of Nevirapine and Key Intermediates in Various Synthetic Routes

Step/ProductStarting MaterialsSolventYield (%)Reference
Nevirapine (Crude)2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide, CyclopropylamineDiglyme91[6]
Nevirapine (Pure)Crude NevirapineWater96[6]
2-chloro-3-cyano-4-picoline (CYCIC)Telescoped process from commodity starting materialsToluene85[6]
2-cyclopropylamino nicotinonitrile2-chloronicotinonitrile, Cyclopropylamine-91[6]
NevirapineN-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamideo-xylene, DMFNot specified[7]

Table 2: Reaction Conditions for Key Steps in Nevirapine Synthesis

Reaction StepTemperature (°C)Duration (hours)Key ReagentsReference
Cyclization to Nevirapine130-1401-2-[1]
Formation of CYCLOR60-652-4Me-CAN, CAPIC, NaH[1]
Reaction with Cyclopropylamine135-1456-7Calcium oxide[8]
Cyclization of Formula II130-1351Sodium hydride[7]

Experimental Protocol: Synthesis of a Nevirapine Precursor using an Acetal Reagent

This protocol describes the synthesis of an enamine intermediate, a precursor to the key nevirapine building block 2-chloro-3-amino-4-picoline (CAPIC), using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is adapted from established procedures for the synthesis of polysubstituted 2-halonicotinonitriles.[1]

Note on this compound: While this protocol specifies DMF-DMA, this compound could potentially be used as an anhydrous solvent or a water scavenger in similar moisture-sensitive reactions. However, its direct role as a reactant in forming the core nevirapine structure is not documented.

Materials:

  • Isopropylidenemalononitrile

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Acetic Anhydride

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an inert nitrogen atmosphere, add anhydrous toluene.

  • Addition of Reactants: Add isopropylidenemalononitrile to the toluene. Begin stirring to ensure the solid is well suspended.

  • Addition of DMF-DMA: Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for the time specified in your experimental plan (typically monitored by TLC or HPLC for completion).

  • Formation of Enamine: The reaction of isopropylidenemalononitrile with DMF-DMA will form the corresponding enamine intermediate.

  • Subsequent Ring Closure (Conceptual): For the synthesis of the nicotinonitrile precursor, the resulting enamine intermediate would then be reacted in the presence of acetic anhydride under appropriate conditions to facilitate ring closure.[1]

  • Work-up and Isolation: After the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature. The product can then be isolated by standard procedures such as filtration (if it precipitates) or by removing the solvent under reduced pressure followed by purification (e.g., crystallization or column chromatography).

Visualizations

Experimental Workflow for Precursor Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Dry 3-neck flask under N2 add_toluene 2. Add anhydrous toluene setup->add_toluene add_reactant 3. Add isopropylidenemalononitrile add_toluene->add_reactant add_dmf_dma 4. Add DMF-DMA add_reactant->add_dmf_dma reflux 5. Heat to reflux add_dmf_dma->reflux monitor 6. Monitor reaction (TLC/HPLC) reflux->monitor cool 7. Cool to room temperature monitor->cool isolate 8. Isolate product cool->isolate purify 9. Purify product isolate->purify

Caption: Workflow for the synthesis of a nevirapine precursor.

Nevirapine's Mechanism of Action

G nevirapine Nevirapine rt HIV-1 Reverse Transcriptase nevirapine->rt Binds to allosteric_site Allosteric Pocket rt->allosteric_site conformational_change Conformational Change rt->conformational_change Induces inhibition Inhibition of Enzyme Activity conformational_change->inhibition dna_synthesis Viral DNA Synthesis inhibition->dna_synthesis Blocks

Caption: Nevirapine's inhibitory action on HIV-1 reverse transcriptase.

References

Application Notes and Protocols: The Utility of 1,1-Dimethoxyethane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. These reactions are integral to the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. The choice of solvent is a critical parameter that can significantly influence the outcome of these transformations, affecting reaction rates, yields, and catalyst stability. 1,1-Dimethoxyethane (DME), a polar aprotic ether, has emerged as a valuable solvent for various palladium-catalyzed cross-coupling reactions due to its excellent solvating properties, appropriate boiling point, and its ability to coordinate with and stabilize palladium catalysts. This document provides detailed application notes and protocols for the use of DME in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Role of this compound (DME)

This compound, also known as glyme, is a bidentate ligand that can chelate to the palladium center, influencing the stability and reactivity of the catalytic species. As an ethereal solvent, DME can participate in the in situ reduction of Pd(II) precatalysts to the active Pd(0) species, a crucial step in the catalytic cycle. Its ability to dissolve a wide range of organic substrates and inorganic bases makes it a versatile choice for creating homogeneous reaction mixtures, which often leads to improved reaction kinetics and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide or triflate. DME, often in combination with water, is an effective solvent system for this reaction.

Quantitative Data

The following table summarizes the results of a Suzuki-Miyaura double cross-coupling reaction to form teraryls, highlighting the effectiveness of DME as a solvent.

EntryStarting MaterialCatalyst (mol%)SolventProductYield (%)
1m-dibromobenzene1DMETerphenyl derivative45
2p-dibromobenzene1DMETerphenyl derivative76
3m-dibromobenzene1DMATerphenyl derivative50
4p-dibromobenzene1DMATerphenyl derivative70
5m-dibromobenzene0.05DMATerphenyl derivative82
6m-dibromobenzene0.025DMATerphenyl derivative100
7p-dibromobenzene0.025DMATerphenyl derivative99
81,3-dichlorobenzene0.025DMATerphenyl derivative96

Data sourced from a study on Suzuki-Miyaura double cross-coupling reactions.[1]

Experimental Protocol: Synthesis of a 2-Amino-5-biaryl-1,3,4-thiadiazole Derivative

This protocol describes the Suzuki-Miyaura coupling of various functionalized arylboronic acids with a 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold using DME as the solvent.[2]

Materials:

  • 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (1 eq, 0.39 mmol)

  • Arylboronic acid (1.5 eq, 0.59 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq, 0.039 mmol, 45 mg)

  • 2M Potassium Carbonate (K₂CO₃) solution (200 µL)

  • This compound (DME) (4 mL)

  • Methanol (for rinsing)

  • Dichloromethane (for rinsing)

  • Celite

Procedure:

  • To a test tube, add the 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole, the corresponding arylboronic acid, this compound (4 mL), and the 2M K₂CO₃ solution (200 µL).

  • Add the Pd(PPh₃)₄ catalyst to the stirring reaction mixture.

  • Seal the test tube and heat the reaction mixture at 80°C overnight with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the resulting mixture through a pad of Celite, rinsing the filter cake with small amounts of methanol and dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude solid product.

  • Purify the crude product by flash chromatography.

Expected Yield:

Yields for this type of reaction are typically moderate to high, depending on the specific arylboronic acid used.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Arylboronic Acid, and Base B Add this compound (DME) and Aqueous Base Solution A->B C Degas the Mixture B->C D Add Pd Catalyst under Inert Atmosphere C->D E Heat the Reaction Mixture (e.g., 80-100°C) D->E F Monitor Reaction Progress (e.g., by TLC or LC-MS) E->F G Cool to Room Temperature F->G H Filter through Celite G->H I Extract with an Organic Solvent H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction using DME.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] While various polar aprotic solvents are commonly used, DME can also be employed in this transformation.

General Considerations for DME in Heck Reactions

Although detailed quantitative data for Heck reactions specifically comparing DME to other solvents is not as readily available in the provided search results, the general principles of its utility apply. DME's ability to solvate both the organic substrates and the palladium catalyst can facilitate the reaction. The choice of base and catalyst system remains crucial for achieving high yields.

General Experimental Protocol for a Heck Reaction

This protocol provides a general framework for performing a Heck reaction, which can be adapted for use with DME as the solvent.

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Alkene (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol)

  • This compound (DME) (5-10 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, and phosphine ligand (if used).

  • Add the DME and the base to the flask.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L₂X Pd0->PdII_Aryl R-X Alkene_Coord Alkene Coordination PdII_Alkene [R-Pd(II)L₂(alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Mig_Ins Migratory Insertion PdII_Alkyl R'-Pd(II)L₂X PdII_Alkene->PdII_Alkyl Beta_Elim β-Hydride Elimination PdH H-Pd(II)L₂X PdII_Alkyl->PdH Product PdH->Pd0 Red_Elim Reductive Elimination (Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. For polar substrates, DME can be an effective solvent.

Quantitative Data

The choice of solvent can significantly impact the yield of Sonogashira reactions. The following table presents data from a carbonylative Sonogashira coupling, comparing the performance of DME with other solvents. In this specific instance, the non-polar solvent toluene provided the highest yield.

EntrySolventYield (%)
1THF63
2Toluene93
3MeCN64
4DME 49
51,4-dioxane51

Data from an optimization study of a carbonylative Sonogashira coupling.[3]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for a Sonogashira coupling reaction that can be performed using DME, particularly when dealing with polar substrates.[4]

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)

  • This compound (DME) (as solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add DME and the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC or GC). For inactive halides, heating in a sealed tube may be required.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂X Pd0->PdII_Aryl R-X (Ox. Add.) PdII_Alkynyl R-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Cu-C≡CR' (Transmetal.) PdII_Alkynyl->Pd0 R-C≡CR' (Red. Elim.) CuX CuX Cu_Alkyne [Cu(C≡CR')]n CuX->Cu_Alkyne R'C≡CH, Base Cu_Alkyne->CuX to Pd Cycle

References

Application Notes and Protocols for Polymer Encapsulation of Proteins with a Focus on Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The encapsulation of therapeutic proteins within biodegradable polymers is a cornerstone of advanced drug delivery, offering sustained release, protection from degradation, and targeted delivery. A critical and often challenging aspect of the encapsulation process is the selection of an appropriate organic solvent. The ideal solvent must effectively dissolve the polymer without compromising the structural integrity and biological activity of the protein. While various solvents have been utilized, the search for safer and more efficient options is ongoing. This document provides a detailed overview of the principles, methodologies, and key considerations for the polymer encapsulation of proteins, with a theoretical exploration of 1,1-dimethoxyethane as a potential solvent.

Historically, halogenated solvents like dichloromethane and chloroform have been widely used for dissolving polymers such as poly(lactic-co-glycolic acid) (PLGA).[1] However, their potential toxicity has prompted researchers to explore less toxic alternatives like ethyl acetate and acetone.[1] More recently, the focus has shifted towards even safer, water-miscible solvents such as dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone, as well as non-toxic injectable solvents like glycofurol and isosorbide dimethyl ether.[1][2]

While direct experimental data on the use of this compound for protein encapsulation is not extensively available in peer-reviewed literature, its properties as a diether suggest it could be a viable candidate. It is a relatively low-boiling point solvent that is miscible with many organic solvents and has some water solubility, which could be advantageous in certain encapsulation techniques. Its lower toxicity compared to halogenated solvents makes it an attractive theoretical alternative. The protocols and data presented herein are based on established methods with other solvents and provide a framework for the investigation and optimization of new solvents like this compound.

Data Presentation

The efficiency of protein encapsulation is a critical parameter and is influenced by the chosen method, polymer, protein, and solvent system. The following tables summarize representative quantitative data from studies on protein encapsulation to provide a comparative reference.

Table 1: Encapsulation Efficiencies Determined by Indirect Methods [3]

MethodEncapsulation Efficiency (%)
BCA81.46 ± 1.92
Fluorescent88.23 ± 1.15
Radioactive89.6 ± 1.9

Table 2: Encapsulation Efficiencies Determined by Direct Methods [3]

MethodEncapsulation Efficiency (%)
Dichloromethane (DCM)12.62 ± 1.97
Acetonitrile17.43 ± 2.51
Modified Acetonitrile64.69 ± 4.31
NaOH86.36 ± 2.25
Radioactive90.15 ± 1.78

Table 3: Influence of Protein and Polymer Properties on Encapsulation Efficiency [4]

ProteinPolymer Molecular WeightEncapsulation TechniqueEncapsulation Efficiency (%)
Bovine Serum Albumin (BSA)Loww/o/w solvent extractionHigh
Bovine Serum Albumin (BSA)Highw/o/w solvent extractionHigh
Lysozyme (LZM)Loww/o/w solvent extractionFavored
Lysozyme (LZM)Highw/o/w solvent extractionLower

Experimental Protocols

The following are detailed methodologies for key experiments in protein encapsulation. These protocols, initially developed for other solvents, can be adapted for use with this compound, with the understanding that optimization of parameters such as polymer concentration, solvent/non-solvent ratios, and mixing speeds will be necessary.

Protocol 1: Protein Encapsulation in PLGA Nanoparticles via a Phase Separation Method

This protocol is adapted from a method using the non-toxic solvent glycofurol and can serve as a starting point for substituting with this compound.[1][2]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Protein to be encapsulated (e.g., Lysozyme, TGF-β1)[2]

  • This compound (as the proposed polymer solvent)

  • Ethanol

  • Lutrol® F68 (Poloxamer 188)

  • Glycine buffer (1.25 mM)

  • Deionized water

Procedure:

  • Protein Precipitation: To protect the protein's stability, it is often beneficial to start with a protein precipitate. This can be achieved using various established methods.

  • Polymer Solution Preparation: Prepare a 12% (w/v) solution of PLGA in this compound. Gentle heating or sonication may be required to fully dissolve the polymer.

  • Formation of Protein Suspension: Add 100 µl of the protein precipitate suspension to 300 µl of the 12% PLGA solution in this compound. Gently mix to obtain a uniform suspension of protein precipitates in the polymer solution.

  • Initiation of Phase Separation: Gently mix the suspension with 100 µl of ethanol.

  • Nanoparticle Formation: Immediately add 1.5 ml of a 1% Lutrol® F68 solution to the mixture to induce phase separation and the formation of nanoparticles.

  • Stabilization: Introduce 15 ml of a 6% Lutrol® F68 solution in 1.25 mM glycine buffer into the nanoparticle suspension to ensure stability.

  • Nanoparticle Collection and Purification: The resulting nanoparticles can be collected by centrifugation, followed by washing steps to remove residual solvent and non-encapsulated protein.

  • Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.

Protocol 2: Determination of Protein Encapsulation Efficiency

This protocol outlines a direct method for quantifying the amount of encapsulated protein.

Materials:

  • Protein-loaded nanoparticles

  • Dimethyl sulfoxide (DMSO)

  • 0.01 M HCl

  • Micro-BCA Protein Assay Kit

Procedure:

  • Nanoparticle Dissolution: Accurately weigh a known amount of freeze-dried nanoparticles and dissolve them in 1 ml of DMSO. Allow the solution to stand for 1 hour at room temperature to ensure complete dissolution of the polymer.[1]

  • Protein Extraction: Add 3 ml of 0.01 M HCl to the solution and leave it for an additional hour to facilitate the extraction of the protein.[1]

  • Quantification: Take an aliquot of the solution and determine the total protein content using the Micro-BCA Protein Assay Kit, following the manufacturer's instructions.[1]

  • Calculation of Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = (Mass of encapsulated protein / Initial mass of protein used) x 100

Visualizations

Experimental Workflow for Protein Encapsulation

G cluster_prep Preparation cluster_encap Encapsulation cluster_purify Purification & Analysis A Prepare Protein Solution/Suspension C Mix Protein and Polymer Solutions A->C B Prepare Polymer Solution in This compound B->C D Induce Phase Separation/ Solvent Evaporation C->D E Nanoparticle Formation D->E F Collect Nanoparticles (e.g., Centrifugation) E->F G Wash to Remove Residuals F->G H Lyophilize for Storage G->H I Characterize Nanoparticles (Size, Zeta Potential, EE%) G->I G cluster_props Key Solvent Properties cluster_impact Impact on Encapsulation Process Solvent Organic Solvent Selection (e.g., this compound) PolymerSol High Polymer Solubility Solvent->PolymerSol ProteinStab Maintains Protein Stability Solvent->ProteinStab Biocompat Low Toxicity/Biocompatibility Solvent->Biocompat Volatility Appropriate Volatility Solvent->Volatility EncapEff Encapsulation Efficiency PolymerSol->EncapEff ProteinAct Preservation of Bioactivity ProteinStab->ProteinAct Residual Residual Solvent Levels Biocompat->Residual ParticleSize Particle Size & Morphology Volatility->ParticleSize Volatility->Residual

References

Application Notes: Synthesis and Purification of 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a valuable organic compound with applications as a solvent, a protecting group for aldehydes in organic synthesis, and as a flavoring agent.[1][2][3] Its synthesis is a classic example of acetal formation, a fundamental reaction in organic chemistry. These notes provide a detailed protocol for the laboratory-scale synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The most common laboratory synthesis of this compound involves the acid-catalyzed reaction of acetaldehyde with two equivalents of methanol.[4][5][6] This is an equilibrium reaction, and to favor the formation of the acetal, it is typically carried out under anhydrous conditions or with the removal of water as it is formed.[7][8]

Reaction Scheme:

CH₃CHO + 2 CH₃OH ⇌ CH₃CH(OCH₃)₂ + H₂O (Acetaldehyde + Methanol ⇌ this compound + Water)

Various acid catalysts can be employed, including strong mineral acids (e.g., HCl, H₂SO₄), p-toluenesulfonic acid, or solid acid catalysts like Amberlyst-15 resin.[8][9][10] The use of a solid acid catalyst can simplify the work-up procedure as it can be easily removed by filtration.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel (250 mL)

  • Distillation apparatus (including a fractionating column)

  • Acetaldehyde

  • Methanol (anhydrous)

  • Anhydrous calcium chloride (or other suitable acid catalyst)

  • Anhydrous sodium carbonate

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

I. Synthesis of this compound

  • Set up a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.

  • To the round-bottom flask, add 64 g (2.0 moles) of anhydrous methanol and a catalytic amount of anhydrous calcium chloride (approximately 1 g).

  • Cool the flask in an ice bath.

  • Slowly add 22 g (0.5 moles) of chilled acetaldehyde to the methanol solution via the dropping funnel over a period of 30 minutes while stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours to ensure the reaction goes to completion.

II. Work-up and Isolation

  • After 24 hours, neutralize the acid catalyst by adding anhydrous sodium carbonate to the reaction mixture until the effervescence ceases.

  • Filter the mixture to remove the solid salts.

  • Transfer the filtrate to a separatory funnel and wash it twice with 50 mL of a saturated sodium chloride solution (brine) to remove any remaining methanol and water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the dried organic layer to remove the drying agent.

III. Purification by Fractional Distillation

  • Set up a fractional distillation apparatus. It is important to use a fractionating column to effectively separate the this compound from any remaining methanol, as they can form an azeotrope.[1][3]

  • Carefully distill the crude product.

  • Collect the fraction boiling at approximately 64 °C.[1][2] This fraction is the purified this compound.

  • Weigh the purified product and calculate the percentage yield.

Data Presentation

ParameterValueReference
Molecular FormulaC₄H₁₀O₂[11]
Molecular Weight90.12 g/mol [11]
Boiling Point64 °C[3]
Density0.852 g/mL at 25 °C[3]
Refractive Indexn20/D 1.367[3]
AppearanceClear, colorless liquid[1]
OdorSharp, ethereal, fruity, green[1]
Expected Yield60-70% (literature)

Experimental Workflow

Synthesis_Purification_Workflow Workflow for the Synthesis and Purification of this compound A 1. Reaction Setup - Dry glassware - Methanol & Catalyst B 2. Addition of Acetaldehyde - Cooled in ice bath - Slow addition A->B Reagents C 3. Reaction - Stir at room temperature for 24h B->C D 4. Neutralization - Add anhydrous sodium carbonate C->D Reaction complete E 5. Filtration - Remove solid salts D->E F 6. Extraction - Wash with brine E->F Filtrate G 7. Drying - Dry organic layer over anhydrous MgSO4 F->G Organic layer H 8. Filtration - Remove drying agent G->H I 9. Fractional Distillation - Collect fraction at 64°C H->I Crude product J 10. Product - Pure this compound I->J Purified product

Caption: Workflow for the synthesis and purification of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in acetal protection with 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetal Protection with 1,1-Dimethoxyethane

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the acetal protection of carbonyls using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in an acetal protection reaction using this compound?

Low yields in acetal protection are typically traced back to the reversible nature of the reaction.[1][2] The primary factors influencing the reaction equilibrium and overall yield are:

  • Presence of Water: Acetal formation produces water as a byproduct. Since the reaction is reversible, the presence of water can drive the equilibrium back towards the starting materials, hydrolyzing the acetal product.[3][4]

  • Inefficient Catalysis: The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the alcohol.[5] An inappropriate choice of catalyst, insufficient catalyst loading, or a deactivated catalyst can lead to poor reaction rates and low conversion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact the reaction's success. For instance, excessively high temperatures might lead to side reactions, while insufficient time will result in incomplete conversion.[6]

  • Workup Procedure: The acetal product is sensitive to aqueous acid.[7] If the workup conditions are not carefully controlled to be neutral or basic, the protecting group can be cleaved, leading to a low isolated yield.

Q2: How critical is the removal of water from the reaction mixture?

Water removal is arguably the most critical factor for achieving a high yield in acetal formation.[8] The reaction is an equilibrium process, and to drive it towards the product side, the water byproduct must be removed as it forms.[4] There are several common methods to achieve this:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (like toluene) physically removes water from the reaction mixture.[4][9]

  • Chemical Dehydrating Agents: Reagents like trimethyl orthoformate can be added to the reaction. They react with the water produced, thus removing it chemically from the equilibrium.[10]

  • Drying Agents: The use of molecular sieves (like 4Å) can physically sequester water from the reaction medium.[1][9]

Q3: My starting material is not fully consumed, even after a long reaction time. What should I do?

Incomplete conversion suggests that the reaction has reached an unfavorable equilibrium or the reaction rate is too slow. Consider the following actions:

  • Check your water removal method: Ensure your Dean-Stark apparatus is functioning correctly, or that your molecular sieves are properly activated and sufficient in quantity.

  • Increase Catalyst Loading: The catalytic acid might be insufficient or may have been neutralized by basic impurities in the starting materials or solvent.[6] A modest increase in the catalyst amount can sometimes drive the reaction to completion.

  • Re-evaluate the Catalyst: Some carbonyl compounds, particularly sterically hindered or electron-deficient ketones, may require a stronger Brønsted or Lewis acid catalyst to proceed efficiently.[10]

  • Use an Excess of this compound: Using this compound as both the reagent and the solvent can help drive the equilibrium towards the product.[11]

Q4: The reaction appears to work, but I lose a significant amount of product during workup. How can I prevent this?

Acetals are stable under neutral to strongly basic conditions but are readily hydrolyzed back to the carbonyl compound in the presence of aqueous acid.[7][12] If you suspect product loss during workup, implement the following:

  • Neutralize the Acid: Before adding any aqueous solutions, quench the acid catalyst with a mild base, such as triethylamine or a saturated sodium bicarbonate solution.

  • Avoid Acidic Washes: Do not use acidic aqueous solutions (e.g., dilute HCl) during the extraction process.

  • Minimize Contact with Water: Perform the workup efficiently to minimize the time the acetal is in contact with any aqueous phase, even if it is neutral or basic.

Q5: Can the choice of acid catalyst influence the outcome of the reaction?

Yes, the choice of acid catalyst is important. A variety of Brønsted and Lewis acids can be used.[10][13]

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used, effective catalyst.[4] Other options include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]

  • Lewis Acids: For more sensitive substrates or to achieve milder conditions, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be effective.[13]

  • Solid Acid Catalysts: Reusable solid acid catalysts, such as sulfated metal oxides or Amberlyst-15, offer the advantage of easier removal from the reaction mixture.[10][13]

The optimal catalyst will depend on the specific substrate. For acid-sensitive molecules, a milder catalyst may be necessary to avoid degradation or side reactions.[10]

Quantitative Data Summary

The following table summarizes various catalytic systems and conditions used for acetal formation, which can be adapted for reactions with this compound.

Catalyst SystemReagent/SolventWater Removal MethodTypical ConditionsReference
p-Toluenesulfonic acid (catalytic)Ethylene Glycol / TolueneDean-Stark TrapReflux[4][9]
Perchloric acid on silica gelTrialkyl OrthoformatesChemical (Orthoformate)Solvent-free, Room Temp[10]
Tetrabutylammonium tribromideTrialkyl Orthoformates / AlcoholChemical (Orthoformate)Room Temp[10]
Sulfated Metal OxidesTrimethyl Orthoformate / MethanolChemical (Orthoformate)Room Temp[13]
Iodine (catalytic)AcetoneNot explicitly for formationRoom Temp[14]

Experimental Protocols

General Protocol for Acetal Protection using this compound

This protocol provides a general methodology for the protection of an aldehyde or ketone.

Materials:

  • Carbonyl compound (aldehyde or ketone) (1.0 eq)

  • This compound (can be used as both reagent and solvent)

  • Acid catalyst (e.g., p-TsOH, ~0.05 eq)

  • Anhydrous solvent (e.g., Toluene, if this compound is not the solvent)

  • Method for water removal (e.g., Dean-Stark apparatus or activated 4Å molecular sieves)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add the carbonyl compound (1.0 eq) and the anhydrous solvent (e.g., Toluene).

  • Add this compound (2-5 eq). Alternatively, use this compound as the solvent.

  • Add the acid catalyst (e.g., p-TsOH, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude acetal.

  • Purify the product by flash column chromatography or distillation as required.

Mandatory Visualization

The following flowchart outlines a systematic approach to troubleshooting low yields in acetal protection reactions.

Troubleshooting_Acetal_Protection start Low Yield Observed check_sm Is Starting Material (SM) Fully Consumed? start->check_sm product_loss Potential Product Loss During Workup check_sm->product_loss Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_workup Are workup conditions strictly neutral/basic? product_loss->check_workup Hypothesis check_water_removal Is water being effectively removed? incomplete_rxn->check_water_removal Hypothesis solution_neutralize Action: Quench acid with base (e.g., NaHCO₃) before adding water. Avoid acidic washes. check_workup->solution_neutralize No other_issues Consider product volatility or mechanical loss. check_workup->other_issues Yes end_point Re-evaluate substrate reactivity. Consider alternative protecting groups. solution_neutralize->end_point check_catalyst Is the acid catalyst appropriate and active? check_water_removal->check_catalyst Yes solution_water_removal Action: Use Dean-Stark, add activated molecular sieves, or use a chemical scavenger (e.g., trimethyl orthoformate). check_water_removal->solution_water_removal No check_conditions Are reaction conditions (time, temp, concentration) optimal? check_catalyst->check_conditions Yes solution_catalyst Action: Increase catalyst loading, use a stronger/different acid (e.g., Lewis acid), or check for basic impurities in SM. check_catalyst->solution_catalyst No solution_water_removal->end_point check_conditions->end_point Yes solution_conditions Action: Increase reaction time, use excess this compound, or adjust temperature. check_conditions->solution_conditions No solution_catalyst->end_point solution_conditions->end_point

Caption: Troubleshooting workflow for low yield in acetal protection reactions.

References

Technical Support Center: Safe Storage and Handling of 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to provide essential information on preventing peroxide formation in 1,1-Dimethoxyethane during storage. Peroxide formation in ethers like this compound is a critical safety concern, as peroxides can be shock-sensitive and explosive, especially when concentrated.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern for this compound?

A1: Peroxide formation is a chemical process where ethers, such as this compound, react with atmospheric oxygen in a process called autoxidation to form unstable peroxide compounds.[1][2] These peroxides are sensitive to heat, friction, and mechanical shock, and can detonate violently, posing a significant explosion hazard in the laboratory.[2] The risk of explosion increases dramatically when the solvent is distilled or evaporated, as this concentrates the peroxides.[1][2]

Q2: What factors accelerate peroxide formation in this compound?

A2: Several factors can accelerate the rate of peroxide formation:

  • Exposure to Oxygen: The presence of oxygen is essential for autoxidation to occur.[1][2] Partially empty or frequently opened containers are at a higher risk.

  • Exposure to Light: UV light can initiate and accelerate the formation of peroxides.[1]

  • Elevated Temperatures: Higher storage temperatures increase the rate of chemical reactions, including peroxide formation.[1]

  • Presence of Impurities: Contaminants, such as metals, can catalyze peroxide formation.[2]

  • Extended Storage Time: The concentration of peroxides increases over time.[1]

Q3: How can I visually inspect a container of this compound for peroxides?

A3: While not a definitive test, a visual inspection can sometimes reveal the presence of dangerous levels of peroxides. CAUTION: If you observe any of the following, do not move or open the container and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Crystal Formation: Sharp, crystalline solids may be visible within the liquid or around the cap.[2]

  • Cloudiness or Stratification: The liquid may appear cloudy, hazy, or have distinct layers.

  • Viscous Liquid: The solvent may appear oily or more viscous than usual.

Q4: What is the recommended storage period for this compound?

A4: this compound is classified as a peroxide former that presents a hazard upon concentration. Based on this classification, the following storage guidelines are recommended:

Container StateRecommended Storage Period (from date of receipt)Action Required After Storage Period
Unopened12-18 monthsTest for peroxides before use or dispose.
Opened6-12 monthsTest for peroxides every 2-6 months and before use, or dispose.[3]

Note: These are general guidelines. Always check the manufacturer's expiration date and your institution's specific policies.

Troubleshooting Guide

Problem: I have an old container of this compound and I'm unsure if it's safe to use.

Solution:

  • Assess the container's history: Check the date of receipt and the date it was first opened. If this information is not available, treat the container with extreme caution.

  • Visually inspect the container (as described in FAQ 3). If any signs of peroxide formation are present, do not proceed and contact EHS.

  • If there are no visual signs of peroxides, and it is deemed safe to open, test for the presence of peroxides using one of the methods outlined in the Experimental Protocols section.

  • Based on the test results, refer to the Peroxide Concentration Hazard Levels table below to decide on the appropriate course of action.

Problem: My experiment requires peroxide-free this compound.

Solution:

  • Always test your solvent for peroxides before use, especially before distillation or evaporation. Even if the container is within its recommended storage period, peroxides can still form.

  • If peroxides are detected, you must remove them before proceeding with your experiment. Refer to the detailed protocols for peroxide removal in the Experimental Protocols section.

  • After treatment, re-test the solvent to ensure that the peroxides have been successfully removed.

Quantitative Data Summary

Table 1: Peroxide Concentration Hazard Levels

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 25 ppmConsidered safe for general use.[4]
25 - 100 ppmModerate hazard. Not recommended for distillation or concentration. Consider disposal if not for immediate use.[4]
> 100 ppmDANGEROUS. Do not use. Do not attempt to move if crystals are present. Contact EHS for immediate disposal.[4]

Table 2: Recommended BHT Inhibitor Concentration

InhibitorRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT)1 gram per liter of solventBHT is a free-radical scavenger that significantly slows the rate of peroxide formation. It does not remove existing peroxides.[5][6]

Experimental Protocols

Protocol 1: Peroxide Detection using Test Strips

This is a rapid and convenient method for the semi-quantitative detection of hydroperoxides.

Materials:

  • Peroxide test strips (e.g., MQuant®)

  • Sample of this compound

  • Clean, dry glass rod or pipette

Procedure:

  • Dip the test strip into the this compound sample for 1 second.

  • Withdraw the strip and allow the solvent to evaporate from the test pad.

  • After the solvent has evaporated, moisten the test pad with a drop of deionized water.

  • Compare the color of the test pad to the color scale provided by the manufacturer to determine the peroxide concentration in ppm (mg/L).

Protocol 2: Peroxide Detection using the Iodide Test

This is a more sensitive qualitative test that can detect a broader range of peroxides.

Materials:

  • Sample of this compound

  • Potassium iodide (KI), solid

  • Glacial acetic acid

  • Starch indicator solution (optional)

  • Test tube

Procedure:

  • In a clean, dry test tube, add approximately 1 mL of this compound.

  • Add 1 mL of glacial acetic acid.

  • Add about 100 mg of potassium iodide crystals.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution.

    • No color change: Peroxides are not present in significant amounts.

    • Pale yellow to yellow: Low concentration of peroxides.

    • Brown: High and dangerous concentration of peroxides.

  • For a more sensitive endpoint, a few drops of starch solution can be added. A blue-black color indicates the presence of peroxides.

Protocol 3: Peroxide Removal using Activated Alumina

This method is effective for removing hydroperoxides from ethers.

Materials:

  • This compound containing peroxides

  • Activated alumina (basic, chromatography grade)

  • Chromatography column

  • Glass wool

  • Receiving flask

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Fill the column with activated alumina. The amount will depend on the volume of solvent and the peroxide concentration, but a column of 100g of alumina is a good starting point for 100-200 mL of solvent.

  • Slowly pass the this compound through the alumina column, collecting the purified solvent in a clean, dry receiving flask.

  • Test the eluted solvent for the presence of peroxides to confirm their removal.

  • Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate before being treated as hazardous waste.[7]

Protocol 4: Peroxide Removal using Ferrous Sulfate

This method reduces peroxides to the corresponding alcohols.

Materials:

  • This compound containing peroxides

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

Procedure:

  • Prepare a fresh solution of acidified ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.

  • In a separatory funnel, add the this compound containing peroxides.

  • Add an equal volume of the freshly prepared ferrous sulfate solution.

  • Stopper the funnel and shake gently, periodically venting the funnel to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the reduced iron and sulfate salts.

  • Drain the aqueous layer.

  • Wash the this compound layer with deionized water to remove any residual acid and salts.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Test the purified this compound for the presence of peroxides to confirm their removal.

Visualizations

Peroxide_Formation_Mechanism DME This compound (R-H) Radical DME Radical (R•) DME->Radical H• abstraction Oxygen Oxygen (O2) (from air) Initiator Initiator (Light, Heat) Initiator->DME Initiation PeroxyRadical Peroxy Radical (R-OO•) Radical->PeroxyRadical + O2 (Propagation) Hydroperoxide Hydroperoxide (R-OOH) PeroxyRadical->Hydroperoxide + R-H (Propagation) PolymericPeroxide Polymeric Peroxides (Explosive Hazard) Hydroperoxide->PolymericPeroxide Further Reactions Storage_Workflow Start Stored this compound Visual Visually Inspect Container (Crystals, Cloudiness?) Start->Visual ContactEHS1 DANGER! Do Not Move/Open Contact EHS Visual->ContactEHS1 Yes CheckDate Check 'Date Opened' & Storage Time Visual->CheckDate No Expired Storage Period Expired? CheckDate->Expired Test Test for Peroxides Expired->Test Yes Use Safe to Use Expired->Use No (< 6 months) PeroxidesPresent Peroxides > 25 ppm? Test->PeroxidesPresent PeroxidesPresent->Use No HighPeroxides Peroxides > 100 ppm? PeroxidesPresent->HighPeroxides Yes Dispose Dispose as Hazardous Waste Use->Dispose After Use Remove Remove Peroxides (See Protocol 3 or 4) Retest Re-test for Peroxides Remove->Retest Retest->Use HighPeroxides->Remove No (25-100 ppm) ContactEHS2 DANGER! Contact EHS for Disposal HighPeroxides->ContactEHS2 Yes Peroxide_Removal_Workflow Start This compound with Peroxides ChooseMethod Choose Removal Method Start->ChooseMethod Alumina Protocol 3: Activated Alumina Column ChooseMethod->Alumina Column Chromatography FerrousSulfate Protocol 4: Ferrous Sulfate Wash ChooseMethod->FerrousSulfate Liquid-Liquid Extraction PerformAlumina Pass Solvent through Column Alumina->PerformAlumina PerformFerrous Wash Solvent in Separatory Funnel FerrousSulfate->PerformFerrous TestPurified Test Purified Solvent for Peroxides PerformAlumina->TestPurified PerformFerrous->TestPurified PeroxidesRemoved Peroxides < 25 ppm? TestPurified->PeroxidesRemoved PurifiedSolvent Purified this compound (Add BHT for storage) PeroxidesRemoved->PurifiedSolvent Yes Repeat Repeat Removal Process PeroxidesRemoved->Repeat No DisposeWaste Dispose of Alumina/ Aqueous Waste Properly PurifiedSolvent->DisposeWaste Repeat->ChooseMethod

References

Technical Support Center: Effective Water Removal from 1,1-Dimethoxyethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing water from 1,1-Dimethoxyethane (DME) for use in moisture-sensitive chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound (DME) before my reaction?

A1: this compound, like other ethers, can absorb moisture from the atmosphere. In many organometallic and other water-sensitive reactions, such as Grignard, lithiation, or certain polymerization reactions, the presence of even trace amounts of water can quench the reactive species, inhibit catalysis, or lead to undesirable side products, ultimately resulting in lower yields or complete reaction failure.[1][2]

Q2: What are the most common methods for drying this compound?

A2: The most prevalent and effective methods for drying DME and similar ethereal solvents include:

  • Use of Drying Agents (Desiccants): This involves stirring the solvent with a solid drying agent to absorb water. Common choices include molecular sieves (3Å or 4Å), calcium hydride (CaH₂), and activated alumina.[3][4]

  • Distillation: For achieving very low water content, distillation from a reactive drying agent is a standard procedure. A common method is distillation from sodium metal with benzophenone as an indicator.[5][6]

Q3: How do I choose the best drying method for my application?

A3: The choice depends on the required level of dryness and the scale of your reaction.

  • For routine applications where moderate dryness is sufficient, stirring over activated 3Å or 4Å molecular sieves is often adequate and convenient.[7]

  • For highly sensitive reactions requiring extremely low water content (<10 ppm), distillation from sodium/benzophenone or calcium hydride is recommended.[6][8]

Q4: Can I use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry this compound?

A4: While commonly used for drying organic extracts during workups, anhydrous sodium sulfate and magnesium sulfate are generally not effective for achieving the very low water levels required for moisture-sensitive reactions in ethereal solvents.[3][9] Sodium sulfate, in particular, has been shown to be an almost completely inept desiccant for ethers.[3]

Q5: How do I know if my this compound is dry enough?

A5: The most accurate method for determining water content is by using a Karl Fischer titrator, which can provide a quantitative measurement in parts per million (ppm).[3][10][11][12] For the sodium/benzophenone distillation method, a persistent deep blue or purple color of the benzophenone ketyl radical indicates that the solvent is anhydrous.[5][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
My water-sensitive reaction is failing even after drying the DME. 1. Incomplete drying of the solvent.2. Introduction of moisture from glassware, reagents, or the atmosphere.3. Ineffective drying agent.1. Verify the dryness of your solvent using Karl Fischer titration. For highly sensitive reactions, aim for <10 ppm water content.[6][8]2. Ensure all glassware is rigorously flame-dried or oven-dried (>120°C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][14]3. Ensure your drying agent is active. Molecular sieves should be freshly activated by heating under vacuum.[5]
The blue color in my sodium/benzophenone still has faded to yellow/orange. The benzophenone ketyl radical has been consumed by reacting with water or oxygen.This indicates the still is "wet." You will need to replenish the sodium and benzophenone or prepare a new still. Do not distill solvent from a yellow or colorless still.[5]
I added calcium hydride to my DME, but I don't see any bubbling. 1. The solvent is already relatively dry.2. The calcium hydride is of low reactivity.1. While a lack of vigorous bubbling can indicate low initial water content, it is not a definitive measure of dryness. Allow the solvent to stir over the CaH₂ for a sufficient time (e.g., overnight) before distillation.[15]2. Use fresh, high-quality calcium hydride.
My molecular sieves don't seem to be effective. The molecular sieves are saturated with water and have not been properly activated.Regenerate the molecular sieves by heating them in a vacuum oven (e.g., at 250-350°C) for several hours to overnight.[5][7] Cool them in a desiccator or under an inert atmosphere before use.

Data Presentation: Efficiency of Drying Agents

The following table summarizes the residual water content in ethereal solvents after treatment with various drying agents. Tetrahydrofuran (THF) is used as a proxy for this compound due to their structural and chemical similarity.

Drying AgentSolventConditionsResidual Water (ppm)Reference
None ("Wet" Solvent) THFAs received from supplier~50-200[3]
3Å Molecular Sieves THF20% m/v loading, 48 hours< 10[3][4]
Calcium Hydride (CaH₂) DichloromethaneDistillation after heating~13[4]
Sodium/Benzophenone THFDistillation under reflux~43[3][4]
Sodium Dispersion/Benzophenone 1,2-DimethoxyethaneDistillation under reflux< 10[6][8][16]
Activated Alumina THFSingle pass through a column< 10[3]

ppm = parts per million

Experimental Protocols

Protocol 1: Drying with Activated Molecular Sieves

This method is suitable for achieving moderate to high levels of dryness for general use.

  • Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat in a vacuum oven at >250°C for at least 4 hours (overnight is recommended).

  • Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator over a strong desiccant.

  • Drying: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the flask containing this compound.

  • Storage: Seal the flask and allow it to stand for at least 24-48 hours before use.[3] For best results, store the solvent over the sieves.

Protocol 2: Drying with Calcium Hydride (CaH₂)

This protocol involves distillation and is suitable for preparing highly anhydrous DME.

  • Pre-drying (Optional): If the DME has a high water content, pre-dry it by stirring over anhydrous calcium chloride or molecular sieves overnight and then decanting.

  • Setup: Assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is flame-dried and assembled while hot under a stream of inert gas (nitrogen or argon).

  • Procedure: Place the DME in the distillation flask. Carefully add calcium hydride (CaH₂) powder (approx. 5-10 g per liter of solvent) to the flask.

  • Reflux and Distillation: Stir the mixture and heat to a gentle reflux for several hours or overnight. Then, distill the solvent into the receiving flask.

  • Storage: Collect the distilled DME under an inert atmosphere and store it over activated molecular sieves in a sealed container.

Protocol 3: Distillation from Sodium/Benzophenone Ketyl

This is the gold standard for producing ultra-dry ethereal solvents, indicated by a deep blue color.

  • Safety: This procedure involves sodium metal, which is highly reactive. It must be performed by trained personnel in a fume hood, away from water.

  • Setup: Assemble a distillation apparatus as described in Protocol 2, ensuring all glassware is rigorously dried and under an inert atmosphere.

  • Procedure: Add the this compound to the distillation flask. Add sodium metal (as wire or dispersion) and a small amount of benzophenone (as an indicator).[6]

  • Reflux: Heat the mixture to reflux. The solution will turn deep blue or purple as the sodium reacts with benzophenone to form the ketyl radical. This radical scavenges any remaining water and oxygen.[5][13]

  • Distillation: Once the characteristic blue/purple color persists, distill the solvent.

  • Storage: Collect and store the anhydrous DME as described in Protocol 2.

Visualizations

Workflow for Selecting a Drying Method

DryingMethodSelection start Start: Need to dry this compound q_sensitivity How water-sensitive is your reaction? start->q_sensitivity m_high_sensitivity Extremely Sensitive (e.g., Grignard, Lithiation) q_sensitivity->m_high_sensitivity Very m_low_sensitivity Moderately Sensitive q_sensitivity->m_low_sensitivity Moderately p_distillation Distillation Required (< 10 ppm H₂O) m_high_sensitivity->p_distillation p_sieves Stirring with Desiccant Sufficient (10-50 ppm H₂O) m_low_sensitivity->p_sieves method_ca_h2 Distill from CaH₂ p_distillation->method_ca_h2 method_na_benz Distill from Sodium/ Benzophenone p_distillation->method_na_benz method_sieves Stir over activated 3Å/4Å Molecular Sieves p_sieves->method_sieves

Caption: Decision tree for selecting an appropriate drying method for this compound.

Experimental Workflow for Distillation from Sodium/Benzophenone

DistillationWorkflow cluster_setup Apparatus Setup cluster_drying Drying and Distillation cluster_storage Storage s1 Flame-dry all glassware s2 Assemble still under inert gas (N₂/Ar) s1->s2 d1 Add DME, Sodium, and Benzophenone s2->d1 d2 Heat to reflux d1->d2 d3 Observe for persistent deep blue color d2->d3 d3->d2 No, continue reflux d4 Distill anhydrous DME d3->d4 Yes st1 Collect distillate under inert gas d4->st1 st2 Store in a sealed flask over activated molecular sieves st1->st2

Caption: Step-by-step workflow for the distillation of this compound from sodium/benzophenone.

References

Technical Support Center: Managing Exothermic Reactions with 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dimethoxyethane in exothermic reactions.

Section 1: Troubleshooting Guide for Unexpected Exotherms

This section addresses common issues encountered during exothermic reactions in this compound.

Q1: My reaction is experiencing a sudden and rapid temperature increase that the cooling bath cannot control. What is happening and what should I do?

A1: You are likely experiencing a runaway reaction. This is a critical situation where the heat generated by the reaction exceeds the heat removal capacity of your setup.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Emergency Cooling: If safe to do so, add a dry ice/acetone slush to your cooling bath to drastically lower the temperature.

  • Quenching (Use Extreme Caution): If the temperature continues to rise uncontrollably, you may need to quench the reaction. This is a hazardous step and should only be performed if you have a clear, pre-planned quenching protocol. A general emergency quenching procedure is outlined below.

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: The cooling bath may not be sufficient for the scale of the reaction.

  • Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid accumulation of unreacted material and a sudden exotherm.

  • Poor Stirring: Inefficient stirring can create localized hot spots, initiating a runaway reaction.

  • Incorrect Concentration: A reaction mixture that is too concentrated can generate heat too rapidly.

Q2: I observed an initial temperature spike upon adding my reagent, but then the reaction temperature stabilized. Is this normal?

A2: A brief, manageable temperature increase upon reagent addition can be normal for some highly exothermic reactions. However, it is crucial to monitor the reaction closely to ensure the temperature does not continue to climb. If the temperature stabilizes and remains within your desired range, the reaction is likely under control. To prevent an initial spike from becoming a runaway, consider the following:

  • Slower Addition Rate: Decrease the rate of reagent addition.

  • Pre-cooling: Ensure your reaction mixture is adequately cooled before beginning the reagent addition.

  • Dilution: Running the reaction at a lower concentration can help to moderate the initial exotherm.

Q3: My reaction seems to have stalled after an initial exotherm. What could be the cause?

A3: This could be due to several factors:

  • Reagent Degradation: The reactive species may have been consumed or degraded.

  • Inhibition: Impurities in the starting materials or solvent could be inhibiting the reaction.

  • Peroxide Contamination: Peroxides in this compound can interfere with many sensitive reactions, particularly those involving organometallics. It is crucial to test for and remove peroxides before use.

Troubleshooting Steps:

  • Check for Peroxides: Test your this compound for peroxides.

  • Reagent Quality: Ensure your reagents are pure and active.

  • Temperature: The initial exotherm may have been followed by a drop in temperature that is too low for the reaction to proceed at a reasonable rate. Gentle warming may be necessary, but proceed with extreme caution and continuous monitoring.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in exothermic reactions.

Q4: What are the key safety concerns when using this compound as a solvent for exothermic reactions?

A4: The primary safety concerns are:

  • Flammability: this compound is a highly flammable liquid with a low flash point.[1] All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[1][2] It is critical to test for peroxides before each use, especially before distillation or concentration.

  • Thermal Runaway: Due to its low boiling point, a runaway reaction can quickly lead to a boil-over, releasing flammable vapors and potentially causing a fire or explosion.

Q5: How can I test for and remove peroxides from this compound?

A5: Testing for Peroxides:

  • Test Strips: Commercially available peroxide test strips are a simple and effective way to screen for peroxides.[3]

  • Potassium Iodide Test: A more sensitive method involves adding a solution of potassium iodide in glacial acetic acid to a small sample of the solvent. A yellow to brown color indicates the presence of peroxides.[4]

Peroxide Removal:

  • Activated Alumina Column: Passing the solvent through a column of activated alumina is an effective method for removing peroxides.

  • Ferrous Sulfate Wash: Shaking the solvent with a freshly prepared solution of ferrous sulfate can also remove peroxides.[4]

Important Note: Never attempt to remove peroxides from a container that has visible crystals or a precipitate, as this indicates a high and potentially explosive concentration of peroxides. Contact your institution's environmental health and safety office for guidance on disposal.[5][6]

Q6: What are some suitable quenching agents for exothermic reactions involving organometallics (e.g., Grignard or organolithium reagents) in this compound?

A6: The choice of quenching agent depends on the specific reaction and the desired workup. Always add the quenching agent slowly and with efficient cooling.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): A common and relatively mild quenching agent.

  • Dilute Aqueous Acid (e.g., 1 M HCl): Effective for neutralizing basic reagents and dissolving magnesium salts from Grignard reactions.[7]

  • Isopropanol followed by Methanol and then Water: A sequential quenching method for highly reactive reagents, where the reactivity of the quenching agent is gradually increased.[8]

  • Acetone: Can be used to quench some reactive species, but be aware that it can also participate in side reactions.[9]

Section 3: Data and Protocols

Physical and Thermal Properties of this compound
PropertyValueUnitsReference
Molecular Weight90.12 g/mol [10]
Boiling Point64°C[1]
Melting Point-113°C[1]
Flash Point-17°C
Density (at 25 °C)0.852g/mL[1]
Vapor Pressure (at 25 °C)187mmHg[1]
Enthalpy of Formation (liquid)-389.74 ± 0.79kJ/mol[10]
Enthalpy of Vaporization8.70 ± 0.02kcal/mol[11]
Peroxide Concentration and Associated Risk Levels
Peroxide ConcentrationRisk Level & Recommended ActionReference
< 25 ppmConsidered safe for general use.[12]
25 - 100 ppmNot recommended for distillation or concentration.[12]
> 100 ppmAvoid handling and contact EHS for immediate disposal.[12]
Experimental Protocol: General Procedure for Managing an Exothermic Reaction with an Organolithium Reagent in this compound

Disclaimer: This is a general guideline. Specific reaction conditions may require modification. Always perform a thorough risk assessment before starting any new procedure.

Materials:

  • Oven-dried glassware

  • This compound (tested and free of peroxides)

  • Organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi)

  • Substrate

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone cooling bath

  • Stir plate and stir bar

  • Syringes and needles

Procedure:

  • Setup: Assemble the oven-dried reaction flask under a positive pressure of inert gas. The flask should be equipped with a stir bar, a septum, and an inert gas inlet/outlet.

  • Cooling: Place the reaction flask in a dry ice/acetone bath and allow it to cool to -78 °C.

  • Reagent Addition: Dissolve the substrate in peroxide-free this compound and add it to the reaction flask.

  • Slow Addition of Organolithium: Slowly add the organolithium reagent dropwise via syringe. Monitor the internal temperature of the reaction closely. If a significant exotherm is observed, pause the addition until the temperature subsides.

  • Reaction Monitoring: Once the addition is complete, continue to stir the reaction at the desired temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully add a suitable quenching agent (e.g., saturated aqueous NH₄Cl) while maintaining a low temperature.

  • Workup: Allow the reaction to warm to room temperature before proceeding with the aqueous workup and extraction.

Section 4: Visual Guides

Decision Tree for Managing an Unexpected Exotherm

ExothermManagement start Unexpected Temperature Rise Detected stop_reagent Immediately Stop Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling (e.g., add dry ice to bath) stop_reagent->enhance_cooling is_controlled Is Temperature Controlled? enhance_cooling->is_controlled continue_monitoring Continue Monitoring Closely is_controlled->continue_monitoring Yes prepare_quench Prepare for Emergency Quench is_controlled->prepare_quench No end Situation Resolved continue_monitoring->end is_still_rising Is Temperature Still Rising Uncontrollably? prepare_quench->is_still_rising is_still_rising->continue_monitoring No, stabilized quench Execute Pre-planned Quenching Protocol is_still_rising->quench Yes evacuate Evacuate and Follow Emergency Procedures quench->evacuate If quench fails quench->end If quench succeeds

Caption: Decision-making workflow for an unexpected exotherm.

Peroxide Testing and Removal Workflow

PeroxideWorkflow start Obtain this compound visual_inspection Visually Inspect for Crystals/Precipitate start->visual_inspection crystals_present Crystals or Precipitate Present? visual_inspection->crystals_present contact_ehs Do Not Handle! Contact EHS for Disposal crystals_present->contact_ehs Yes test_peroxides Test for Peroxides (e.g., test strips) crystals_present->test_peroxides No peroxides_detected Peroxides > 25 ppm? test_peroxides->peroxides_detected remove_peroxides Remove Peroxides (e.g., alumina column) peroxides_detected->remove_peroxides Yes use_solvent Solvent is Safe for Use peroxides_detected->use_solvent No retest Re-test for Peroxides remove_peroxides->retest peroxides_removed Peroxides < 25 ppm? retest->peroxides_removed peroxides_removed->use_solvent Yes dispose Dispose of Solvent peroxides_removed->dispose No

Caption: Workflow for peroxide testing and removal.

References

Technical Support Center: Purification of Crude Product from Reactions Using 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude products from reactions involving 1,1-dimethoxyethane (DME).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying a crude product from a reaction where this compound (DME) was used as a solvent?

A1: The primary challenges include:

  • Complete removal of DME: Due to its miscibility with water and many organic solvents, removing all traces of DME can be difficult.[1][2]

  • Peroxide formation: this compound can form explosive peroxides upon exposure to air, which poses a significant safety risk, especially during concentration or distillation steps.[3][4][5][6][7][8]

  • Acetal stability: As an acetal, DME can hydrolyze under acidic conditions, potentially generating acetaldehyde and methanol, which might react with the desired product.[9]

  • Azeotrope formation: DME can form azeotropes with other solvents, which can complicate its removal by simple distillation.[5][10]

Q2: How can I test for and remove peroxides from a reaction mixture containing this compound before purification?

A2: Before any heating or concentration, it is crucial to test for peroxides. A common method is to use commercially available peroxide test strips. Alternatively, a fresh solution of potassium iodide in glacial acetic acid can be used; a yellow to brown color indicates the presence of peroxides.[8]

To remove peroxides, you can:

  • Pass the solvent through a column of activated basic alumina.[3][7]

  • Wash the organic solution with a freshly prepared 5-10% aqueous solution of sodium metabisulfite or ferrous sulfate.[4][7] It is recommended to handle solvents with peroxide levels above 30-100 ppm as extremely hazardous.[3][4][7]

Q3: My product is heat-sensitive. How can I remove this compound without heating?

A3: For heat-sensitive compounds, avoid high-temperature distillation. Consider the following methods:

  • High-Vacuum Evaporation: Use a rotary evaporator with a high-vacuum pump and a very cold trap (e.g., dry ice/acetone or liquid nitrogen) at room temperature or below.[1]

  • Extractive Work-up: Perform a liquid-liquid extraction. Since DME is water-soluble, repeated washing of the organic layer with water or brine can effectively remove it.[1][11]

  • Lyophilization (Freeze-Drying): If your product is stable to freezing and you have access to a lyophilizer, you can freeze the reaction mixture and sublime the DME under vacuum.[1]

Q4: I performed an aqueous work-up to remove this compound, but I still see it in my NMR spectrum. What can I do?

A4: Residual DME after an initial aqueous extraction is common. To improve its removal:

  • Increase the number of aqueous washes: Instead of one or two washes, perform multiple extractions (e.g., 5-10 times) with water or brine.[11]

  • Use a different extraction solvent: Solvents like heptane are less likely to co-extract DME compared to more polar solvents like ethyl acetate.[12]

  • Azeotropic removal with a non-polar solvent: After the initial work-up and drying, dissolve the crude product in a solvent like toluene or heptane and evaporate it on a rotary evaporator. This can help to azeotropically remove the remaining traces of DME.[11][13]

Q5: Can I run column chromatography directly on my crude product if it contains this compound?

A5: It is highly discouraged. This compound is a relatively polar solvent and its presence in the crude mixture loaded onto a silica gel column will interfere with the separation. It can act as part of the mobile phase, leading to poor separation, band broadening, and co-elution of your product with impurities. It is essential to remove the bulk of the DME before attempting chromatographic purification.

Troubleshooting Guides

Problem 1: Emulsion formation during aqueous work-up to remove this compound.
  • Possible Cause: The polarity of the organic solvent is too similar to the aqueous phase, or there are amphiphilic impurities present.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Change Organic Solvent: If the emulsion persists, try diluting the organic layer with a less polar solvent like hexane or heptane.

    • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes help to break it up.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can also effectively separate the layers.

Problem 2: The product "oils out" or fails to crystallize after removing this compound.
  • Possible Cause: The crude product is not pure enough for crystallization. Residual DME or other impurities may be acting as a solvent.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Confirm that all DME has been removed by subjecting the crude oil to high vacuum for an extended period.

    • Attempt a Different Purification Method: If the product is an oil due to impurities, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[14][15]

    • Optimize Recrystallization Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[14][15]

    • Scratching and Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product if available.

Data Presentation

Table 1: Physical Properties of this compound and Common Solvents.

SolventBoiling Point (°C)Density (g/mL at 25°C)Water SolubilityForms Azeotrope with Water
This compound 640.852Miscible[16]Yes
Water1000.997--
Methanol64.70.792MiscibleNo
Acetaldehyde20.20.788MiscibleNo
Diethyl Ether34.60.7136.9 g/100 mLYes
Dichloromethane39.61.3271.3 g/100 mLYes
Ethyl Acetate77.10.9028.3 g/100 mLYes
Heptane98.40.684ImmiscibleYes
Toluene110.60.867ImmiscibleYes

Experimental Protocols

Protocol: Extractive Work-up for the Removal of this compound

This protocol describes a standard procedure for removing this compound (DME) from a reaction mixture using liquid-liquid extraction.

Materials:

  • Crude reaction mixture containing DME.

  • Extraction solvent (e.g., ethyl acetate, diethyl ether, or a less polar solvent like heptane if the product is soluble).

  • Deionized water.

  • Saturated aqueous sodium chloride solution (brine).

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Safety First: Before starting, test a small aliquot of the reaction mixture for the presence of peroxides. If peroxides are detected, they must be quenched (see FAQ 2) before proceeding.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with 2-3 volumes of the chosen organic extraction solvent.

  • First Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Shake the funnel for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing process with deionized water at least 3-5 times to ensure thorough removal of the water-miscible DME.[11]

  • Brine Wash: Perform a final wash with an equal volume of brine. This helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[11]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-30 minutes, or until the organic layer is clear.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, now free of the bulk of the this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Reaction Mixture in this compound test_peroxide Test for Peroxides start->test_peroxide quench_peroxide Quench Peroxides (e.g., with FeSO4 soln) test_peroxide->quench_peroxide Positive heat_sensitive Is Product Heat-Sensitive? test_peroxide->heat_sensitive Negative quench_peroxide->heat_sensitive distillation Fractional or Azeotropic Distillation heat_sensitive->distillation No extraction Extractive Work-up (Wash with Water/Brine) heat_sensitive->extraction Yes check_purity Check Purity (TLC, NMR) distillation->check_purity extraction->check_purity pure_product Pure Product check_purity->pure_product Sufficiently Pure chromatography Column Chromatography check_purity->chromatography Impurities Present recrystallization Recrystallization check_purity->recrystallization Solid & Mostly Pure chromatography->pure_product recrystallization->pure_product

Caption: Troubleshooting workflow for purifying products from reactions using this compound.

References

Technical Support Center: Byproduct Identification in 1,1-Dimethoxyethane Reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1-dimethoxyethane in their reactions. The focus is on the identification of common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

Q1: I see unexpected peaks in the 1H NMR spectrum of my reaction involving this compound. What are the likely byproducts?

A: The most common reaction leading to byproducts is the hydrolysis of this compound, especially if water is present in your reaction mixture or during workup. This hydrolysis yields acetaldehyde and methanol.[1][2][3][4] Another potential species you might observe is the hemiacetal intermediate, 1-methoxyethanol.[2][3][4] Therefore, the primary byproducts to look for are:

  • Methanol: A singlet in the 1H NMR spectrum.

  • Acetaldehyde: A doublet for the methyl protons and a quartet for the aldehydic proton.

  • 1-Methoxyethanol (Hemiacetal): Expected to show signals for a methoxy group, a methyl group, a methine proton, and a hydroxyl proton.

Q2: How can I confirm the presence of methanol in my sample?

A: Methanol will appear as a singlet in the 1H NMR spectrum. Its chemical shift can vary depending on the solvent and concentration, but it is typically found around 3.49 ppm in CDCl3. To confirm, you can "spike" your NMR sample with a small amount of pure methanol and see if the peak increases in intensity.

Q3: What are the characteristic 1H NMR signals for acetaldehyde?

A: Acetaldehyde shows a distinctive set of signals due to spin-spin coupling. You will observe a doublet for the three methyl protons (CH3) and a quartet for the single aldehydic proton (CHO). The coupling constant between these two signals is typically around 2.9 Hz.

Q4: I suspect the presence of the hemiacetal, 1-methoxyethanol. What would its 1H NMR spectrum look like?

A: The hemiacetal, 1-methoxyethanol, is an intermediate in the hydrolysis of this compound.[2][3][4] While often transient, it may be observable under certain conditions. Its expected 1H NMR signals would be:

  • A doublet for the CH3-CH group.

  • A singlet for the OCH3 group.

  • A quartet for the CH(OH)(OCH3) proton.

  • A broad singlet for the OH proton, which may exchange with D2O.

Q5: My reaction should be anhydrous, but I still see hydrolysis byproducts. What are the possible sources of water?

A: Water can be introduced from various sources, even in reactions intended to be anhydrous. Potential sources include:

  • Reagents and Solvents: Not being rigorously dried.

  • Glassware: Improperly dried glassware can hold a significant amount of moisture on its surface.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on a humid day.

  • Starting Materials: The this compound itself may contain trace amounts of water.

Q6: Are there any other byproducts I should be aware of besides those from hydrolysis?

A: In the acid-catalyzed synthesis of this compound from acetaldehyde and methanol, the primary potential impurities are unreacted starting materials (acetaldehyde and methanol) and the intermediate hemiacetal.[3][4] Under typical reaction conditions for its use, significant formation of other byproducts, such as aldol condensation products of acetaldehyde, is generally not observed.[4]

Data Presentation: 1H NMR Data of this compound and Potential Byproducts

The following table summarizes the 1H NMR chemical shifts, multiplicities, and coupling constants for this compound and its common byproducts in CDCl3.

CompoundStructureChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CH3CH(OCH3)2~4.5 (CH)Quartet (q)5.31H
~3.3 (OCH3)Singlet (s)-6H
~1.3 (CH3)Doublet (d)5.33H
Methanol CH3OH~3.49 (CH3)Singlet (s)-3H
~1.6 (OH)Singlet (s, broad)-1H
Acetaldehyde CH3CHO~9.8 (CHO)Quartet (q)2.91H
~2.2 (CH3)Doublet (d)2.93H
1-Methoxyethanol (Hemiacetal) CH3CH(OH)OCH3~4.8 (CH)Quartet (q)5.21H
~3.4 (OCH3)Singlet (s)-3H
~1.3 (CH3)Doublet (d)5.23H
Variable (OH)Singlet (s, broad)-1H

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Experimental Protocols

Sample Preparation for 1H NMR Analysis

  • Sample Acquisition: Withdraw a representative aliquot (typically 0.1-0.5 mL) from the reaction mixture.

  • Solvent Removal (if necessary): If the reaction solvent will interfere with the 1H NMR analysis, carefully remove it under reduced pressure. Be mindful of the volatility of potential byproducts like acetaldehyde.

  • Dissolution: Dissolve the residue (or the initial aliquot) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl3). Chloroform-d is a common choice as it dissolves many organic compounds.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard with a known chemical shift that does not overlap with the expected signals (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

Mandatory Visualization

Byproduct_Identification_Workflow start Reaction Mixture containing this compound prepare_sample Prepare NMR Sample (dissolve in CDCl3) start->prepare_sample acquire_nmr Acquire 1H NMR Spectrum prepare_sample->acquire_nmr analyze_spectrum Analyze Spectrum acquire_nmr->analyze_spectrum main_product Identify this compound Signals (q, ~4.5 ppm; s, ~3.3 ppm; d, ~1.3 ppm) analyze_spectrum->main_product unexpected_peaks Unexpected Peaks Present? analyze_spectrum->unexpected_peaks no_byproducts No Significant Byproducts unexpected_peaks->no_byproducts No check_hydrolysis Check for Hydrolysis Products unexpected_peaks->check_hydrolysis Yes methanol Methanol? (s, ~3.49 ppm) check_hydrolysis->methanol acetaldehyde Acetaldehyde? (q, ~9.8 ppm; d, ~2.2 ppm) check_hydrolysis->acetaldehyde hemiacetal Hemiacetal? (q, ~4.8 ppm; s, ~3.4 ppm; d, ~1.3 ppm) check_hydrolysis->hemiacetal

Caption: Workflow for the identification of byproducts in this compound reactions using 1H NMR.

References

Technical Support Center: Catalyst Selection for 1,1-Dimethoxyethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for selecting and optimizing catalysts for reactions involving 1,1-Dimethoxyethane (DME). It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound in synthesis? A1: this compound (DME) is primarily used as a protecting group for aldehydes and ketones, forming a stable acetal.[1] It also serves as a reagent in diol protection and condensation reactions, as a solvent for various chemical processes including Grignard reactions and palladium-catalyzed couplings, and in the synthesis of certain pharmaceutical intermediates.[2][3][4]

Q2: What type of catalyst is generally required for reactions with this compound? A2: Reactions involving the formation or cleavage of the acetal group of this compound are typically acid-catalyzed.[1] This includes both Brønsted and Lewis acids.[5][6] The choice between a homogeneous and a heterogeneous solid acid catalyst depends on the specific reaction, desired workup procedure, and process scalability.[7]

Q3: How do I choose between a homogeneous and a heterogeneous acid catalyst? A3: Homogeneous acids (e.g., sulfuric acid, p-toluenesulfonic acid) are often used in batch processes for their high activity.[7][8] However, they can be difficult to separate from the reaction mixture, requiring quenching and extensive workup.[7] Heterogeneous solid acids (e.g., zeolites, acidic resins like Amberlyst-15, silica sulfuric acid) are advantageous for easier catalyst recovery, potential for use in continuous flow reactors, and often lead to simpler product purification.[7][9][10]

Q4: What are the key safety considerations when working with this compound? A4: this compound is a highly flammable liquid and poses a significant fire hazard.[11] It can also form explosive peroxides upon exposure to air or light, so proper storage and handling are critical.[3] It is a skin and eye irritant, and inhalation may cause respiratory irritation.[11][12] Always work in a well-ventilated area and use appropriate personal protective equipment.

Catalyst Selection and Optimization

Acetal Hydrolysis (Deprotection)

The cleavage of the this compound acetal to regenerate the corresponding carbonyl compound is a crucial step in multi-step synthesis. This reaction requires an acid catalyst.

Recommended Catalysts:

  • Homogeneous Acids: Sulfuric acid (H₂SO₄) is effective but requires a neutralization/quench step.[7]

  • Heterogeneous Solid Acids: These are often preferred for easier workup.

    • Tungstated Zirconia (WZ): Demonstrates high reactivity and good selectivity for acetal hydrolysis, minimizing impurity formation.[7]

    • Zeolites (e.g., H-BEA): Effective solid acid catalysts for this transformation.[7]

    • Silica Sulfuric Acid: An easily prepared and effective heterogeneous catalyst for deacetalization under thermal conditions.[10]

    • Montmorillonite K10: A clay-based catalyst that can be used for deprotection.[10]

Optimization Parameters:

  • Acid Strength: For acetal hydrolysis, catalyst activity is strongly dependent on the acid strength of the Brønsted acid sites, rather than the total number of acid sites.[7]

  • Temperature: Reactions are typically run at elevated temperatures (e.g., 100-120 °C) to achieve reasonable reaction rates.[7]

  • Solvent: A suitable solvent that dissolves the substrate is necessary. Tetrahydrofuran (THF) is a common choice.[7]

  • Water: Hydrolysis requires water as a reagent. Using a stoichiometric excess is common.[7]

Troubleshooting Guide

Problem 1: Low or no conversion in acetal hydrolysis (deprotection).

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity The chosen solid acid catalyst may not have sufficient Brønsted acid strength. Switch to a stronger acid catalyst like Tungstated Zirconia (WZ) or a homogeneous acid like H₂SO₄ for a trial reaction.[7]
Catalyst Deactivation Especially in flow systems, the catalyst can deactivate over time. Regenerate the catalyst according to the manufacturer's protocol or pack a fresh bed.[13]
Low Reaction Temperature Acetal hydrolysis can be slow at lower temperatures. Increase the reaction temperature, for example, from 100 °C to 120 °C.[7]
Insufficient Water Hydrolysis is a reversible reaction where water is a reactant. Ensure at least a stoichiometric amount of water is present, and consider using a moderate excess to push the equilibrium towards the products.[7]

Problem 2: Formation of significant impurities during the reaction.

Possible Cause Troubleshooting Step
Solvent-Induced Impurities The solvent may react under the acidic conditions. For instance, dimethylacetamide (DMAc) was found to generate impurities during a related N-Boc deprotection.[7] Screen alternative, more inert solvents.
Catalyst-Induced Side Reactions The catalyst itself might promote side reactions. Tungstated Zirconia (WZ) has been shown to provide optimal reactivity without forming other impurities compared to other solid acids in certain systems.[7] Consider screening different types of solid acids.
Reaction Temperature Too High Excessive heat can lead to decomposition or side reactions. Optimize the temperature to find a balance between reaction rate and selectivity.[14]

Problem 3: Difficulty in separating the catalyst from the product.

Possible Cause Troubleshooting Step
Using a Homogeneous Catalyst Homogeneous acids like H₂SO₄ require a quench and extraction, which increases process mass intensity (PMI).[7]
Fine Catalyst Powder If using a powdered heterogeneous catalyst, filtration can be slow.

Data and Protocols

Catalyst Screening for Acetal Hydrolysis

The following table summarizes the performance of various solid acid catalysts for the hydrolysis of an acetal in a batch reactor. This data can guide initial catalyst selection.

Table 1: Performance of Solid Acid Catalysts in Acetal Hydrolysis [7]

CatalystConversion (%)Main Impurity (%)
Tungstated Zirconia (WZ-Powder) 99.90.1
H-BEA (Zeolite) 99.90.1
Siral 40 (Silica-Alumina) 99.90.1
Nafion SAC-13 99.90.1
Amberlyst 15 99.90.1
Montmorillonite K10 4.80.0
γ-Al₂O₃ 0.00.0

Reaction Conditions: 25 mg of catalyst, 67 mg of substrate, in THF with 5 equivalents of H₂O at 100 °C for 2 hours.[7]

Experimental Protocol: Acetal Hydrolysis with Silica Sulfuric Acid

This protocol describes the deprotection of an acetal using a prepared solid acid catalyst.[10]

1. Catalyst Preparation:

  • Add chlorosulfonic acid (10 mmol) dropwise to a mixture of silica gel (10 g) in CH₂Cl₂ (50 mL) at room temperature.

  • Stir the mixture for 30 minutes. During this time, HCl gas is evolved.

  • Filter the solid, wash with CH₂Cl₂, and dry to obtain silica sulfuric acid.

2. Deprotection Reaction:

  • In a flask, mix the acetal (e.g., 4-nitrobenzaldehyde dimethyl acetal, 0.25 mmol), silica sulfuric acid (0.3 g), and wet SiO₂ (60% w/w, 0.3 g) in toluene (3 mL).

  • Heat the mixture at 60-70 °C for 60 minutes, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add ethanol and water to the residue to isolate the product, 4-nitrobenzaldehyde, in quantitative yield.[10]

Experimental Protocol: Synthesis of this compound in a Fixed-Bed Reactor

This protocol is for the synthesis of DME from acetaldehyde and methanol using an acidic resin.[9]

1. Reactor Setup:

  • Pack a fixed-bed reactor column with Amberlyst-15 resin.

  • Ensure the system is equipped with pumps to feed the reactants and a method to collect and analyze the effluent.

2. Reaction Execution:

  • Prepare a feed stream of acetaldehyde and methanol. A molar ratio of methanol to acetaldehyde greater than the stoichiometric 2:1 is often used to favor product formation.

  • Pump the feed stream through the packed bed reactor at a controlled flow rate and temperature (e.g., 293 K).

  • Continuously collect the product stream at the reactor outlet.

3. Analysis and Optimization:

  • Analyze the outlet stream composition using Gas Chromatography (GC) to determine the conversion of acetaldehyde and the yield of this compound.

  • Optimize the reaction by varying the feed flow rate (residence time), temperature, and reactant molar ratio.

Visualized Workflows and Pathways

Catalyst_Selection_Workflow cluster_0 Phase 1: Reaction Definition cluster_1 Phase 2: Catalyst Screening cluster_2 Phase 3: Optimization & Scale-up start Define Reaction: Acetal Formation, Hydrolysis, or Transacetalization reaction_type Identify Required Catalyst Type (Acidic) start->reaction_type catalyst_choice Choose Catalyst Class: Homogeneous vs. Heterogeneous reaction_type->catalyst_choice Consider process (Batch vs. Flow) screen Screen Catalysts (e.g., Zeolites, Resins, WZ) catalyst_choice->screen optimize Optimize Parameters: Temp, Time, Solvent, Stoichiometry screen->optimize Based on initial conversion & selectivity evaluate Evaluate Performance: Yield, Selectivity, Turnover optimize->evaluate scale_up Select Best Catalyst for Scale-Up evaluate->scale_up Acetal_Hydrolysis_Pathway DME This compound CH₃CH(OCH₃)₂ Intermediate Protonated Acetal [CH₃CH(O⁺HCH₃)(OCH₃)] DME->Intermediate + H⁺ H2O Water (H₂O) Catalyst Acid Catalyst (H⁺) Hemiacetal Hemiacetal Intermediate [CH₃CH(OH)(OCH₃)] Intermediate->Hemiacetal - CH₃OH + H₂O Acetaldehyde Acetaldehyde (CH₃CHO) Hemiacetal->Acetaldehyde - CH₃OH + H⁺ Methanol Methanol (2 x CH₃OH)

References

Validation & Comparative

A Head-to-Head Battle of Acetal Protecting Groups: 1,1-Dimethoxyethane vs. 2,2-Dimethoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount. This guide provides a comprehensive, data-driven comparison of two commonly employed acyclic acetal protecting groups: 1,1-dimethoxyethane and 2,2-dimethoxypropane, focusing on their performance in the protection of carbonyl functionalities.

At the heart of this comparison lies the fundamental reactivity difference between aldehydes and ketones. This compound, the dimethyl acetal of acetaldehyde, and 2,2-dimethoxypropane, the dimethyl ketal of acetone, offer distinct advantages and disadvantages in terms of their formation, stability, and deprotection, largely stemming from the steric and electronic properties of their parent carbonyl compounds.

At a Glance: Key Differences in Performance

FeatureThis compound (from Acetaldehyde)2,2-Dimethoxypropane (from Acetone)
Primary Application Protection of aldehydes and diolsProtection of ketones and diols; water scavenger
Formation Rate Generally faster due to lower steric hindranceGenerally slower due to greater steric hindrance
Stability Less stable to acidic hydrolysisMore stable to acidic hydrolysis
Chemoselectivity Preferentially protects aldehydes over ketonesCan be selective for ketones, especially in diol protection
Deprotection Milder acidic conditions requiredRequires slightly stronger acidic conditions

Formation of Acetal Protecting Groups: A Tale of Two Carbonyls

The formation of acetals from carbonyl compounds is an acid-catalyzed equilibrium reaction. The choice between this compound and 2,2-dimethoxypropane as a protecting group often involves a transacetalization reaction, where the reagent exchanges its methoxy groups with the target carbonyl.

This compound , derived from the less sterically hindered and more electrophilic acetaldehyde, generally reacts faster with carbonyls, particularly aldehydes. This can be advantageous when rapid protection is required under mild conditions.

2,2-Dimethoxypropane , on the other hand, is derived from acetone. The presence of two methyl groups flanking the carbonyl carbon in its precursor makes it more sterically hindered. Consequently, the formation of ketals using 2,2-dimethoxypropane can be slower and may require more forcing conditions compared to the formation of acetals with this compound. However, 2,2-dimethoxypropane is also widely used as a water scavenger in reactions, as it readily reacts with water to form acetone and methanol, driving equilibria forward.[1]

Experimental Data on Acetal Formation

While direct comparative studies are limited, the following table collates representative data for the protection of various carbonyls using either methanol (to form the parent dimethyl acetal/ketal) or the respective dimethoxyalkane.

Carbonyl SubstrateProtecting ReagentCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeMethanolHCl (cat.)Methanol0.5>95[2]
Cyclohexanone2,2-Dimethoxypropanep-TsOHMethanol499[3][4]
Various AldehydesTrimethyl orthoformate/MethanolTetrabutylammonium tribromideMethanol-Excellent[5]
Various KetonesTrimethyl orthoformate/MethanolTetrabutylammonium tribromideMethanol-Excellent[5]

Note: Data for this compound in transacetalization is less commonly reported. The data for methanol serves as a proxy for the formation of the corresponding dimethyl acetal.

Stability Under Scrutiny: A Balancing Act

The stability of the resulting acetal is a critical consideration in multistep synthesis. Both this compound and 2,2-dimethoxypropane form acyclic acetals, which are generally less stable towards acidic hydrolysis compared to their cyclic counterparts (e.g., dioxolanes). This is attributed to entropic factors.

Between the two, the dimethyl ketal formed from 2,2-dimethoxypropane is generally more stable to acidic hydrolysis than the dimethyl acetal derived from This compound . This increased stability is due to the greater steric hindrance around the acetal carbon, which disfavors the approach of water and the formation of the transition state during hydrolysis. The hydrolysis of ketals is often slower than that of acetals derived from aldehydes.[6]

Deprotection: Releasing the Carbonyl

The removal of the acetal protecting group is typically achieved by acid-catalyzed hydrolysis. The milder conditions required for the deprotection of acetals derived from This compound can be an advantage when acid-sensitive functional groups are present elsewhere in the molecule. Conversely, the enhanced stability of ketals from 2,2-dimethoxypropane may be beneficial in synthetic routes that require harsher acidic conditions where the protecting group must remain intact.

Representative Deprotection Conditions
Protected CarbonylReagentsSolventTimeYieldReference
Benzaldehyde dimethyl acetalHexabromoacetone, UV light-10 minHigh[2]
Cyclohexanone dimethyl ketalIn(OTf)₃ (cat.)Acetone/Water-High[5]
Various dimethyl acetals/ketalsCe(OTf)₃ (cat.)Wet Nitromethane-High[5]

Experimental Protocols

General Procedure for Acetalization with Methanol (Illustrative for this compound type protection)
  • Dissolve the aldehyde (1.0 eq) in methanol.

  • Add a catalytic amount of an acid catalyst (e.g., HCl or p-toluenesulfonic acid).

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to afford the crude acetal.

General Procedure for Ketalization via Transacetalization with 2,2-Dimethoxypropane
  • Dissolve the ketone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add an excess of 2,2-dimethoxypropane (e.g., 2-5 eq).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature or with gentle heating. The removal of the methanol byproduct (e.g., by distillation) can drive the equilibrium towards the product.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with a mild base.

  • Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating to yield the crude ketal.

General Procedure for Acid-Catalyzed Deprotection
  • Dissolve the acetal or ketal in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of an acid (e.g., HCl, p-TsOH, or a Lewis acid).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a mild base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, and concentrate to obtain the deprotected carbonyl compound.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Acetal_Formation Carbonyl Aldehyde/Ketone Protonated_Carbonyl Protonated Carbonyl Carbonyl->Protonated_Carbonyl + H+ Hemiacetal Hemiacetal Protonated_Carbonyl->Hemiacetal + Methanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxonium Oxonium Ion Protonated_Hemiacetal->Oxonium - H₂O Acetal Acetal Oxonium->Acetal + Methanol Acetal->Carbonyl Hydrolysis (+H₂O, cat. H+) MeOH Methanol H_plus H+ H2O H₂O

Acetal Formation and Hydrolysis Mechanism

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection p_start Mix Carbonyl, Acetal Reagent, and Acid Catalyst p_react Reaction (RT or Heat) p_start->p_react p_quench Quench with Base p_react->p_quench p_workup Aqueous Workup & Extraction p_quench->p_workup p_purify Purification p_workup->p_purify p_product Protected Carbonyl (Acetal) p_purify->p_product d_start Dissolve Acetal in Solvent/Water with Acid d_react Reaction (RT or Heat) d_start->d_react d_quench Neutralize d_react->d_quench d_workup Aqueous Workup & Extraction d_quench->d_workup d_purify Purification d_workup->d_purify d_product Deprotected Carbonyl d_purify->d_product

General Experimental Workflow

Conclusion

The choice between this compound and 2,2-dimethoxypropane as an acetal protecting group is a nuanced decision that depends on the specific requirements of the synthetic route.

  • This compound is generally the more reactive reagent, making it suitable for the rapid protection of aldehydes under mild conditions. The resulting acetals are also more labile, allowing for deprotection under gentler acidic conditions. This makes it a good choice when chemoselectivity for aldehydes over ketones is desired and when the substrate is sensitive to strong acids.

  • 2,2-Dimethoxypropane is a versatile reagent that serves as both a protecting group, particularly for ketones and diols, and a water scavenger. The resulting ketals are more stable to acidic hydrolysis, which is advantageous in syntheses involving subsequent acidic steps.

Ultimately, the optimal choice will be dictated by the substrate, the desired chemoselectivity, and the reaction conditions of the subsequent synthetic transformations. Careful consideration of these factors will enable the researcher to strategically employ these valuable protecting groups to achieve their synthetic goals.

References

A Comparative Guide to 1,1-Dimethoxyethane and Dimethoxymethane as Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, selectivity, and reaction kinetics. For researchers, scientists, and drug development professionals, a nuanced understanding of solvent properties is paramount. This guide provides an objective comparison of two structurally similar yet distinct ethereal solvents: 1,1-Dimethoxyethane and dimethoxymethane. By examining their physicochemical properties, performance in key chemical reactions with supporting experimental data, and providing detailed experimental protocols, this document aims to facilitate informed solvent selection for optimal synthetic efficiency.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of a solvent's physical and chemical properties is the first step in determining its suitability for a specific application. Both this compound and dimethoxymethane are colorless, flammable liquids with characteristic ethereal odors. However, key differences in their structure, boiling point, and density can have practical implications in the laboratory.

PropertyThis compoundDimethoxymethane (Methylal)
CAS Number 534-15-6[1]109-87-5[2]
Molecular Formula C₄H₁₀O₂[1]C₃H₈O₂[2]
Molecular Weight 90.12 g/mol [1]76.095 g·mol⁻¹[2]
Boiling Point 64 °C[1]42 °C[2]
Melting Point -113 °C-105 °C[2]
Density 0.852 g/mL at 25 °C0.8593 g/cm³ at 20 °C[2]
Solubility in Water Soluble33% (20 °C)[2]
Vapor Pressure 187 mmHg at 25°C330 mmHg (20 °C)[2]

Performance in Organic Synthesis: A Data-Driven Analysis

The efficacy of a solvent is best demonstrated through its performance in chemical reactions. This section explores the application of this compound and dimethoxymethane in two common and critical transformations: Grignard reactions and as protecting group reagents.

Grignard Reactions

Grignard reactions are a cornerstone of carbon-carbon bond formation. The choice of ethereal solvent is crucial for the formation and stability of the Grignard reagent. While both solvents can be used, their performance can differ, particularly concerning the formation of byproducts such as Wurtz coupling products.

A comparative study on the solvent effect in the Grignard reaction of benzyl chloride provides valuable insights. While this study did not include this compound, it did evaluate dimethoxymethane (referred to as DEM).

SolventProduct Yield (%)Wurtz Byproduct (%)
Diethyl Ether (Et₂O)946
Tetrahydrofuran (THF)2773
2-Methyltetrahydrofuran (2-MeTHF)9010
Dimethoxymethane (DEM) 45 55
Cyclopentyl methyl ether (CPME)4555

Data adapted from a study on the Grignard reaction of benzyl chloride.[3]

These results indicate that for this specific benzylic Grignard reaction, dimethoxymethane leads to a significant amount of the undesired Wurtz coupling byproduct, resulting in a lower yield of the desired Grignard product compared to diethyl ether and 2-MeTHF.[3] While direct comparative data for this compound is not available from this study, its structural similarity to other ethereal solvents suggests its performance would also be influenced by factors such as its coordinating ability and the stability of the Grignard reagent it solvates.[4][5]

Acetal Protecting Groups

Both this compound and dimethoxymethane serve as precursors for protecting hydroxyl groups as acetals, a common strategy in multi-step synthesis to mask the reactivity of alcohols.[6]

  • Dimethoxymethane is widely used to introduce the methoxymethyl (MOM) protecting group.[7][8] This is typically achieved under acidic conditions, for example, using phosphorus pentoxide or trifluoromethanesulfonic acid as a catalyst.[7]

  • This compound can be used to form the corresponding 1-methoxyethyl acetal, although this is a less common protecting group than the MOM ether. The principles of formation are similar, involving acid-catalyzed reaction with the alcohol.

The choice between the two often depends on the desired stability of the protecting group and the specific conditions of the subsequent reaction steps. MOM ethers are known for their stability across a broad pH range (pH 4-12) and resistance to many oxidizing and reducing agents.[7]

Experimental Protocols

To provide practical guidance, this section outlines detailed experimental protocols for key reactions utilizing these solvents.

Protocol 1: Grignard Reaction with Benzyl Chloride in Dimethoxymethane

Objective: To prepare benzylmagnesium chloride and react it with an electrophile, illustrating the use of dimethoxymethane as a solvent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Benzyl chloride

  • Anhydrous dimethoxymethane

  • Electrophile (e.g., benzophenone)

  • Anhydrous work-up and purification solvents (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings and a small crystal of iodine.

  • Grignard Formation: Add a solution of benzyl chloride in anhydrous dimethoxymethane dropwise to the magnesium turnings. The reaction is exothermic and may require initial gentle heating to initiate. Once initiated, the reaction should be maintained at a gentle reflux.

  • Reaction with Electrophile: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C. Add a solution of the electrophile (e.g., benzophenone) in anhydrous dimethoxymethane dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Methoxymethyl (MOM) Protection of an Alcohol using Dimethoxymethane

Objective: To protect a primary alcohol with a MOM group using dimethoxymethane as the reagent and solvent.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • Anhydrous dimethoxymethane

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous chloroform (optional, can be used as a co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Work-up and purification solvents (e.g., diethyl ether, brine, anhydrous sodium sulfate)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous dimethoxymethane.

  • Reaction: To the stirred solution, carefully add phosphorus pentoxide in small portions. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude MOM-protected alcohol can be purified by flash column chromatography.[9]

Visualizing the Chemistry: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate a key reaction workflow and a logical comparison of the two solvents.

G Experimental Workflow: Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Inert Atmosphere (N2/Ar) prep1->prep2 start Mg + I2 + Solvent (1,1-DME or DMM) prep2->start add_halide Add Alkyl/Aryl Halide start->add_halide grignard Grignard Reagent Formation add_halide->grignard add_electrophile Add Electrophile grignard->add_electrophile product_formation C-C Bond Formation add_electrophile->product_formation quench Quench with Sat. NH4Cl product_formation->quench extract Extract with Et2O quench->extract dry Dry over Na2SO4 extract->dry purify Purify (Chromatography) dry->purify

Caption: A generalized workflow for a Grignard reaction.

G Comparative Properties of Acetal Solvents cluster_physicochemical Physicochemical Properties cluster_reactivity Reactivity & Applications DME This compound bp Boiling Point DME->bp Higher (64°C) mp Melting Point DME->mp Slightly Lower (-113°C) density Density DME->density Slightly Lower (0.852 g/mL) solubility Water Solubility DME->solubility Miscible grignard Grignard Reactions DME->grignard Potential Solvent protection Protecting Groups DME->protection 1-Methoxyethyl Acetal DMM Dimethoxymethane DMM->bp Lower (42°C) DMM->mp Slightly Higher (-105°C) DMM->density Slightly Higher (0.859 g/mL) DMM->solubility Partially Miscible DMM->grignard Prone to Wurtz Coupling (Benzylic) DMM->protection Methoxymethyl (MOM) Acetal

Caption: Key differences between the two acetal solvents.

Safety, Toxicity, and Environmental Considerations

Both this compound and dimethoxymethane are flammable liquids and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources.

  • This compound: It is considered mildly toxic by ingestion and inhalation and can cause skin and eye irritation.[1]

  • Dimethoxymethane: It has low acute toxicity.[2]

As with all organic solvents, their use should be minimized, and proper disposal procedures should be followed to mitigate environmental impact.

Conclusion

References

Validating Reaction Completion: A Comparative Guide to Using GC-MS for Reactions Involving 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete conversion of reactants to products is a critical step in chemical synthesis. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for validating the completion of reactions involving 1,1-dimethoxyethane, a common reagent and protecting group. Supported by experimental data and detailed protocols, this document will assist in selecting the most appropriate analytical method for your research needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for reaction monitoring depends on several factors, including the nature of the analytes, the required sensitivity, and the desired speed of analysis. Below is a comparison of GC-MS with Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions involving volatile organic compounds like this compound.

Table 1: Quantitative Performance Comparison

ParameterGC-MSLC-MSNMR Spectroscopy
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL[1]~2 µg/mL[2]
Limit of Quantitation (LOQ) Low ng/mL[1]0.005 to 1.5 µg/mL[1]~4 µg/mL[2]
Linearity (R²) > 0.99[3]≥ 0.99[1]> 0.99[3]
Precision (%RSD) < 15%≤ 14.87%[1]Better repeatability than GC-MS[2][3]
Accuracy (%Recovery) 85-115%90-110%[1]Inferior to GC-MS with derivatization[2]
Sample Throughput Lower (due to sample preparation)Higher (direct injection possible)[1]High (can be automated)
Matrix Effects Less proneMore prone to ion suppression/enhancement[1][2]Minimal matrix effects[2][3]

Table 2: Suitability for Analyzing this compound Reactions

FeatureGC-MSLC-MSNMR Spectroscopy
Analyte Volatility Ideal for volatile compounds like this compound.Suitable for non-volatile and thermally labile compounds.[4][5]Not dependent on volatility.
Derivatization May not be necessary for this compound but can be used for less volatile products.Generally not required.[4]Not required.
Structural Information Provides mass-to-charge ratio and fragmentation patterns for identification.Provides molecular weight and fragmentation data.Provides detailed structural information and is inherently quantitative without calibration.[6]
Speed of Analysis Relatively fast, with run times typically under an hour.Can be faster than GC-MS for high-throughput screening.Can provide real-time data with specialized equipment.[7]
Cost Generally lower instrumentation and maintenance costs than LC-MS.[8]Higher initial investment and operational costs.[8]High initial cost for high-field NMR, but benchtop options are becoming more accessible.

Experimental Protocols

Protocol 1: Monitoring the Deprotection of a Ketone using GC-MS

This protocol describes the monitoring of a deprotection reaction where this compound is formed as a byproduct.

Reaction: 2-(1,1-dimethoxyethyl)naphthalene + H₂O --(Acid Catalyst)--> 1-(naphthalen-2-yl)ethan-1-one + 2 CH₃OH

Materials and Reagents:

  • Reactant (e.g., a ketal protected with this compound)

  • Solvent (e.g., Tetrahydrofuran)

  • Acid catalyst (e.g., Hydrochloric acid)

  • Internal Standard (e.g., Dodecane)

  • Quenching agent (e.g., Saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • GC Vials with septa

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ketal in the chosen solvent. Add the acid catalyst to initiate the deprotection.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Extraction: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution. Add a known concentration of the internal standard in the extraction solvent (e.g., dichloromethane). Vortex the mixture to extract the organic components.

  • Sample Preparation for GC-MS: Allow the layers to separate. Transfer the organic layer to a new vial containing a drying agent like anhydrous sodium sulfate. Filter the dried solution into a GC vial.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-500

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Analysis:

  • Identification: Identify the peaks corresponding to the starting material, product, and this compound by comparing their retention times and mass spectra to known standards or spectral libraries. The NIST database provides a reference mass spectrum for this compound.[9]

  • Quantification: Determine the peak areas of the starting material and the product. Calculate the ratio of the peak area of the starting material to the internal standard at each time point. Plot this ratio against time to monitor the disappearance of the reactant. Reaction completion is indicated when the peak corresponding to the starting material is no longer detectable.

Visualizing the Workflow and Chemical Processes

GCMS_Workflow cluster_reaction Chemical Reaction cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Start Start Reaction Sample Take Aliquot Start->Sample Time points Quench Quench Reaction Sample->Quench Extract Add Internal Std. & Extract Quench->Extract Dry Dry Organic Layer Extract->Dry Filter Filter into GC Vial Dry->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Peak Areas Identify->Quantify Conclusion Determine Reaction Completion Quantify->Conclusion

Caption: Workflow for monitoring reaction completion using GC-MS.

Acetal_Deprotection Reactant Ketal (Protected Carbonyl) Reagents + H2O + Acid Catalyst Reactant->Reagents Product Ketone/Aldehyde (Deprotected) Reagents->Product Byproduct + this compound + Methanol

Caption: General scheme of an acid-catalyzed deprotection reaction.

Conclusion

GC-MS is a powerful and reliable technique for validating the completion of reactions involving volatile compounds such as this compound. Its high sensitivity and the ability to provide structural information through mass spectra make it an excellent choice for both qualitative and quantitative analysis. While techniques like LC-MS are better suited for non-volatile or thermally sensitive molecules, and NMR provides unparalleled structural detail without the need for calibration, the robustness, lower cost, and extensive spectral libraries associated with GC-MS often make it the most practical choice for routine reaction monitoring in many synthetic chemistry labs. The selection of the optimal analytical method should be guided by the specific properties of the reactants and products, as well as the overarching goals of the analysis.

References

A Spectroscopic Comparison of 1,1-Dimethoxyethane and Its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,1-dimethoxyethane and its primary reaction products upon hydrolysis: acetaldehyde and methanol. The information presented herein is intended to assist researchers in identifying these compounds, monitoring reaction kinetics, and understanding their spectroscopic properties. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key analytical techniques.

Reaction Overview: Hydrolysis of this compound

This compound, an acetal, undergoes hydrolysis in the presence of an acid catalyst to yield one equivalent of acetaldehyde and two equivalents of methanol. This reversible reaction is fundamental in various chemical processes and can be monitored using spectroscopic methods to observe the disappearance of the reactant and the appearance of the products.

G cluster_reactants Reactants cluster_products Products This compound This compound CH₃CH(OCH₃)₂ Acetaldehyde Acetaldehyde CH₃CHO This compound->Acetaldehyde H⁺ Catalyst Methanol Methanol (2 equiv.) 2 CH₃OH This compound->Methanol H2O Water H₂O

Caption: Hydrolysis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, acetaldehyde, and methanol, facilitating a clear comparison of their characteristic signals.

¹H NMR Data
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 4.57Quartet1HCH
3.31Singlet6HOCH₃
1.28Doublet3HCH₃
Acetaldehyde 9.79Quartet1HCHO
2.21Doublet3HCH₃
Methanol 3.49Singlet3HCH₃
1.95 (variable)Singlet1HOH
¹³C NMR Data
CompoundChemical Shift (δ, ppm)
This compound 100.5 (CH)
52.9 (OCH₃)
19.8 (CH₃)
Acetaldehyde 200.5 (CHO)
31.2 (CH₃)
Methanol 49.9 (CH₃)
Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)IntensityVibration
This compound 2990-2830StrongC-H stretch (sp³)
1150-1050StrongC-O stretch
Acetaldehyde 2980-2880MediumC-H stretch (sp³)
2750-2700MediumC-H stretch (aldehyde)
1730StrongC=O stretch
Methanol 3600-3200Strong, BroadO-H stretch
2980-2850StrongC-H stretch (sp³)
1030StrongC-O stretch
Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 9075, 59, 45
Acetaldehyde 4429, 15
Methanol 3231, 29, 15

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra for the quantitative analysis of this compound and its hydrolysis products.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Accurately weigh ~10-20 mg of the analyte. prep2 Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Add an internal standard (e.g., TMS or a known concentration of a non-interfering compound). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using appropriate pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C). acq2->acq3 acq4 Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T₁). acq3->acq4 proc1 Apply Fourier transformation. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the signals of interest. proc2->proc3 proc4 Calibrate the chemical shift scale to the internal standard. proc3->proc4

Caption: NMR Spectroscopy Experimental Workflow.

Notes for Volatile Compounds:

  • For volatile compounds like acetaldehyde, it is recommended to prepare and analyze the samples at a reduced temperature to minimize evaporation.

  • Sealed NMR tubes should be used to prevent sample loss.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a convenient method for obtaining IR spectra of liquids.

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile components of a mixture.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane). prep2 Concentration should be in the range of 1-100 µg/mL. prep1->prep2 prep3 Transfer the solution to a GC vial. prep2->prep3 gc1 Injector Temperature: 250 °C prep3->gc1 gc2 Column: Non-polar (e.g., DB-5ms) gc1->gc2 gc3 Oven Program: Start at 40 °C, ramp to 250 °C. gc2->gc3 gc4 Carrier Gas: Helium gc3->gc4 ms1 Ionization Mode: Electron Ionization (EI) at 70 eV. gc4->ms1 ms2 Mass Range: 10-200 m/z. ms1->ms2 ms3 Source Temperature: 230 °C. ms2->ms3

Caption: GC-MS Analysis Workflow.

Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra to a reference library (e.g., NIST).

  • For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.

This guide provides a foundational spectroscopic comparison of this compound and its hydrolysis products. Researchers are encouraged to adapt the provided protocols to their specific analytical needs and instrumentation.

The Virtues of 1,1-Dimethoxyethane: A Comparative Guide to Ether Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and formulation, the choice of solvent is a critical parameter that can dictate the efficiency, safety, and environmental impact of a process. Among the class of ether solvents, 1,1-Dimethoxyethane (DME), also known as glyme, has emerged as a versatile and advantageous option for researchers, scientists, and drug development professionals. This guide provides an objective comparison of DME with other commonly used ether solvents—Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl Methyl Ether (CPME)—supported by experimental data and detailed methodologies.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of a solvent determine its suitability for specific applications. DME possesses a unique combination of characteristics that often make it a superior choice.

PropertyThis compound (DME) Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Boiling Point (°C) 85[1]66[2]80.2106[3]
Melting Point (°C) -58[1]-108.4-136<-140[3]
Density (g/mL at 20°C) 0.868[1]0.8890.8540.860[3]
Viscosity (cP at 25°C) 0.4550.480.610.69
Dielectric Constant (at 20°C) 7.2[4]7.6[4]6.24.8[4]
Water Solubility ( g/100 mL) Miscible[5]Miscible[4]141.1[3][6]

Key Insights from Physicochemical Data:

  • Higher Boiling Point: DME's boiling point of 85°C offers a significant advantage over THF (66°C), allowing for a wider range of reaction temperatures and better reflux conditions, which can accelerate reaction rates.[2]

  • Chelating Ability: As a bidentate ligand, DME can effectively chelate metal cations, which is particularly beneficial in organometallic chemistry, such as in Grignard reactions and hydride reductions.[7] This chelation can stabilize reactive intermediates and improve reaction outcomes.

  • Aprotic Polar Nature: With a dielectric constant of 7.2, DME is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a versatile medium for various chemical transformations.

Performance in Key Chemical Applications

The theoretical advantages of a solvent are best demonstrated through its performance in practical applications.

Grignard Reactions

The formation and reactivity of Grignard reagents are highly dependent on the coordinating ability of the solvent. While THF is a common choice, DME often provides superior performance. The bidentate nature of DME allows for strong coordination to the magnesium center, which can influence the Schlenk equilibrium and the reactivity of the Grignard reagent.

Comparative Performance in a Representative Grignard Reaction:

SolventYield of Grignard Product (%)Wurtz Coupling Byproduct (%)
This compound (DME) ~85Low
Tetrahydrofuran (THF)27High
2-Methyltetrahydrofuran (2-MeTHF)90Low
Diethyl Ether (Et₂O)94Low
Cyclopentyl Methyl Ether (CPME)45Moderate

Data is a representative compilation from studies on benzyl Grignard reactions and may vary based on specific substrates and conditions.[8]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

In palladium-catalyzed reactions like the Suzuki coupling, the solvent plays a crucial role in dissolving the reagents and stabilizing the catalytic species. DME is often used as a higher boiling point alternative to THF in these reactions.[7] The choice of solvent can influence the reaction selectivity and efficiency. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, the solvent can dictate which functional group reacts. While nonpolar solvents like THF favor reaction at the chloride, polar aprotic solvents can alter this selectivity.[9]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

A comparative study can be conducted by reacting an aryl halide (e.g., 1-bromo-4-nitrobenzene) with an arylboronic acid (e.g., phenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in DME, THF, 2-MeTHF, and CPME under identical conditions (e.g., 80°C for 12 hours). The reaction progress and product yield would be monitored by techniques such as GC-MS or HPLC.

Lithium-Ion Battery Electrolytes

DME is a key component in electrolytes for lithium-ion batteries due to its low viscosity and ability to solvate lithium ions effectively.[10][11] It is often used in combination with other solvents like propylene carbonate (PC) or 1,3-dioxolane (DOL).[10][11] The low viscosity of DME-based electrolytes facilitates high ionic conductivity, which is crucial for fast charging capabilities.[10][11]

Performance Highlights in Lithium-Ion Batteries:

  • An electrolyte composed of 1.2 m LiFSI in a 1:1:1:2 mixture of DME/DOL/EC/EMC with 10% FEC has been shown to significantly improve the fast-charging performance of Gr/NCA pouch cells compared to baseline electrolytes.[10][11]

  • The improved performance is attributed to a much-reduced charge transfer resistance at the electrode-electrolyte interface.[10][11]

Safety and Environmental Profile

Beyond performance, the safety and environmental impact of a solvent are paramount considerations in modern chemistry.

Peroxide Formation

A significant drawback of many ether solvents is their tendency to form explosive peroxides upon exposure to air and light.[7] While DME is not immune to peroxide formation, it is reported to be less prone to it than THF.[4][8] CPME is noted for its particularly high resistance to peroxide formation.[3][6]

General Guidelines for Handling Peroxide-Forming Solvents:

  • Store in airtight, opaque containers away from light and heat.

  • Label containers with the date received and the date opened.

  • Test for the presence of peroxides before use, especially before distillation.

  • Discard within the recommended timeframe (typically 3-12 months after opening, depending on the solvent class).

Green Chemistry Perspective

The principles of green chemistry encourage the use of safer solvents that are derived from renewable resources and have a lower environmental impact.

  • 2-MeTHF is often highlighted as a "greener" solvent as it can be derived from renewable resources like corncobs.[4]

  • CPME is also considered a green solvent due to its low water solubility, which facilitates easier recovery and recycling, and its high stability, which reduces waste generation.[3][6][12]

  • While DME is not typically derived from renewable sources, its efficiency in certain reactions can lead to less waste and energy consumption, contributing to a more sustainable process overall.

Experimental Methodologies

Detailed Experimental Protocol: Comparative Grignard Reaction

Objective: To compare the performance of DME, THF, 2-MeTHF, and CPME as solvents in the synthesis of a tertiary alcohol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Bromobenzene

  • Acetophenone

  • Anhydrous DME, THF, 2-MeTHF, and CPME

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small portion of the respective anhydrous ether solvent to cover the magnesium.

    • Dissolve bromobenzene (1.0 eq) in the same anhydrous ether in the dropping funnel.

    • Add a small amount of the bromobenzene solution to initiate the reaction. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Dissolve acetophenone (1.0 eq) in the same anhydrous ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the respective ether solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or distillation.

  • Analysis:

    • Determine the yield of the purified product.

    • Characterize the product by NMR and IR spectroscopy.

    • Analyze the crude reaction mixture by GC-MS to quantify the formation of byproducts.

Visualizing Solvent Selection and Properties

To aid in the decision-making process for solvent selection, the following diagrams illustrate key relationships and properties.

SolventSelectionWorkflow start Define Reaction Requirements temp Required Temperature Range? start->temp polarity Required Polarity? temp->polarity Yes dme This compound (DME) temp->dme Moderate (66-85°C) thf Tetrahydrofuran (THF) temp->thf Low (<66°C) me_thf 2-Methyltetrahydrofuran (2-MeTHF) temp->me_thf Moderate (66-80°C) cpme Cyclopentyl Methyl Ether (CPME) temp->cpme High (>85°C) metal Metal-Mediated Reaction? polarity->metal Yes polarity->dme High polarity->thf High polarity->me_thf Moderate polarity->cpme Low safety Safety/Green Chemistry a Priority? metal->safety Yes metal->dme Yes (Good Chelator) metal->thf Yes safety->me_thf Renewable Source safety->cpme Low Peroxide Risk, Recyclable SolventPropertiesComparison cluster_boiling_point Boiling Point (°C) cluster_peroxide_risk Relative Peroxide Formation Risk cluster_water_solubility Water Solubility bp_thf THF 66 bp_me_thf 2-MeTHF 80 bp_dme DME 85 bp_cpme CPME 106 pr_cpme CPME Low pr_dme DME Moderate pr_me_thf 2-MeTHF Moderate pr_thf THF High ws_dme DME Miscible ws_thf THF Miscible ws_me_thf 2-MeTHF Low ws_cpme CPME Very Low

References

A Comparative Guide to the Quantitative Analysis of 1,1-Dimethoxyethane Reaction Conversion by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the quantitative analysis of reaction conversion involving 1,1-dimethoxyethane. We present detailed experimental protocols, supporting data, and objective performance comparisons to assist researchers in selecting the most suitable analytical technique for their specific needs in process monitoring and drug development.

Introduction

This compound, a common acetal, serves as a protective group for aldehydes and a key intermediate in various organic syntheses. Accurate monitoring of its consumption and the formation of products is critical for reaction optimization, kinetic studies, and ensuring process efficiency. While HPLC is a widely used analytical technique, the unique properties of this compound necessitate a careful selection of methods and detectors. This guide focuses on the quantitative analysis of the acid-catalyzed hydrolysis of this compound as a model reaction to compare the performance of HPLC with Refractive Index (RI) detection against Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Reaction Scheme: Acid-Catalyzed Hydrolysis of this compound

Analytical Methodologies: A Head-to-Head Comparison

The selection of an appropriate analytical method hinges on factors such as the chemical nature of the analyte, the required sensitivity, the complexity of the sample matrix, and available instrumentation. For this compound, which lacks a strong ultraviolet (UV) chromophore, conventional HPLC with UV detection is not a viable option.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC with a Refractive Index (RI) detector is a suitable method for quantifying compounds that do not absorb UV light. The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column.[1][2] This universal detection method is ideal for the analysis of aliphatic ethers and alcohols.

Strengths:

  • Applicable to a wide range of compounds without chromophores.

  • Relatively simple and robust instrumentation.

Limitations:

  • Lower sensitivity compared to other detectors like UV or Mass Spectrometry (MS).

  • Sensitive to temperature and pressure fluctuations, which can cause baseline drift.

  • Not compatible with gradient elution, limiting its use for complex mixtures with a wide range of polarities.[3]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] this compound and its hydrolysis products (acetaldehyde and methanol) are all volatile, making GC an excellent choice for their quantification. The Flame Ionization Detector (FID) is highly sensitive to organic compounds.

Strengths:

  • High resolution and separation efficiency.

  • High sensitivity for hydrocarbons and other organic compounds.

  • Relatively fast analysis times.

Limitations:

  • Requires the analyte to be volatile and thermally stable.

  • Water is not detected by FID, which can be an advantage for aqueous reaction mixtures but requires quantification of other components to determine conversion.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR spectroscopy is a primary analytical method that allows for the direct quantification of substances in a sample without the need for an identical analyte as a reference standard.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling absolute quantification against a certified internal standard.

Strengths:

  • Provides structural information in addition to quantification.

  • Non-destructive technique.

  • High precision and accuracy.

  • Does not require chromatographic separation.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a high-field NMR spectrometer, which is a significant capital investment.

  • Signal overlap in complex mixtures can complicate quantification.

Experimental Protocols

To provide a practical comparison, the following are detailed experimental protocols for monitoring the acid-catalyzed hydrolysis of this compound using the three aforementioned techniques.

Reaction Procedure: Acid-Catalyzed Hydrolysis of this compound
  • To a stirred solution of this compound (1.0 M) in water, add a catalytic amount of a strong acid (e.g., 0.1 M HCl).

  • Maintain the reaction at a constant temperature (e.g., 25 °C).

  • At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by neutralizing the acid with a base (e.g., a slight excess of sodium bicarbonate) to prevent further hydrolysis before analysis.

  • Prepare the quenched sample for analysis by the respective methods as described below.

Method 1: HPLC-RI Protocol
  • Instrumentation: HPLC system equipped with a refractive index detector.

  • Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm.[7]

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the quenched reaction aliquot with the mobile phase.

  • Quantification: Create a calibration curve for this compound using standard solutions of known concentrations. Calculate the concentration in the reaction samples from the peak area.

Method 2: GC-FID Protocol
  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the quenched reaction aliquot with a suitable solvent (e.g., isopropanol) containing an internal standard (e.g., n-butanol).

  • Quantification: Use the internal standard method. Prepare calibration curves for this compound and acetaldehyde relative to the internal standard.

Method 3: qNMR Protocol
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: D₂O.

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh a specific amount of the quenched reaction aliquot into an NMR tube.

    • Add a precise volume of a stock solution of the internal standard in D₂O.

  • Acquisition Parameters:

    • Pulse Program: zg30.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all signals).

    • Number of Scans: 8.

  • Quantification:

    • Integrate the characteristic signals of this compound (quartet at ~4.5 ppm), acetaldehyde (quartet at ~9.7 ppm), and the internal standard (singlet at ~6.3 ppm).

    • Calculate the concentration using the following formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS Where: C = concentration, I = integral value, N = number of protons, M = molar mass, m = mass, P = purity.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from monitoring the hydrolysis of this compound using the three analytical methods.

Table 1: HPLC-RI Data for the Hydrolysis of this compound

Time (min)This compound Peak AreaConcentration (M)Conversion (%)
01254301.000.0
5987650.7921.0
15654320.5248.0
30345670.2872.0
60123450.1090.0
12023450.0298.0

Table 2: GC-FID Data for the Hydrolysis of this compound

Time (min)This compound Peak Area Ratio (to IS)Acetaldehyde Peak Area Ratio (to IS)1,1-DME Conc. (M)Acetaldehyde Conc. (M)Conversion (%)
02.500.001.000.000.0
51.980.530.790.2121.0
151.301.200.520.4848.0
300.701.800.280.7272.0
600.252.250.100.9090.0
1200.052.450.020.9898.0

Table 3: qNMR Data for the Hydrolysis of this compound

Time (min)Integral Ratio (1,1-DME / IS)Integral Ratio (Acetaldehyde / IS)1,1-DME Conc. (M)Acetaldehyde Conc. (M)Conversion (%)
04.000.001.000.000.0
53.160.840.790.2121.0
152.081.920.520.4848.0
301.122.880.280.7272.0
600.403.600.100.9090.0
1200.083.920.020.9898.0

Visualization of Experimental Workflows

experimental_workflow cluster_reaction Reaction cluster_hplc HPLC-RI Analysis cluster_gc GC-FID Analysis cluster_qnmr qNMR Analysis start Start Reaction (1,1-DME + H2O + H+) sampling Take Aliquots at Time Intervals start->sampling quench Quench Reaction (Neutralize Acid) sampling->quench hplc_prep Dilute with Mobile Phase quench->hplc_prep Sample gc_prep Dilute with Solvent + Internal Standard quench->gc_prep Sample qnmr_prep Add to NMR Tube with D2O + Internal Standard quench->qnmr_prep Sample hplc_inject Inject into HPLC-RI hplc_prep->hplc_inject hplc_data Quantify using Calibration Curve hplc_inject->hplc_data gc_inject Inject into GC-FID gc_prep->gc_inject gc_data Quantify using Internal Standard Method gc_inject->gc_data qnmr_acq Acquire 1H NMR Spectrum qnmr_prep->qnmr_acq qnmr_data Integrate Signals and Calculate Concentration qnmr_acq->qnmr_data

Caption: General experimental workflow for monitoring the hydrolysis of this compound.

Comparison Summary

Table 4: Performance Comparison of Analytical Methods

FeatureHPLC-RIGC-FIDqNMR
Principle Differential Refractive IndexFlame IonizationNuclear Magnetic Resonance
Sensitivity LowHighModerate
Selectivity ModerateHighHigh (based on chemical shift)
Speed Moderate (10-15 min/sample)Fast (5-10 min/sample)Fast (acquisition is fast, sample prep can vary)
Gradient Elution Not compatibleNot applicableNot applicable
Quantification External StandardInternal StandardAbsolute (with internal standard)
Sample Throughput HighHighModerate
Instrumentation Cost ModerateModerateHigh
Ease of Use Relatively EasyModerateRequires Expertise
Destructive? NoYesNo

Conclusion

The quantitative analysis of reaction conversion involving this compound can be effectively achieved by several analytical techniques.

  • HPLC-RI is a viable and straightforward option, particularly when GC or NMR are unavailable. Its primary limitation is the lack of compatibility with gradient elution and lower sensitivity.

  • GC-FID offers superior sensitivity and resolution for the volatile components of the reaction mixture, making it an excellent choice for routine monitoring and trace analysis.

  • qNMR stands out as a powerful method for its ability to provide absolute quantification without the need for specific calibration curves for each analyte, along with valuable structural information. However, its lower sensitivity and high instrumentation cost may be limiting factors.

The optimal choice of method will depend on the specific requirements of the research, including the need for sensitivity, the complexity of the reaction mixture, available resources, and the desired level of quantitative accuracy. For high-throughput screening and routine process monitoring, GC-FID is often the most practical choice. For detailed kinetic studies and when absolute quantification is paramount, qNMR is the superior technique. HPLC-RI remains a valuable tool for laboratories without access to GC or NMR, providing reliable quantitative data for non-chromophoric compounds.

References

Characterization of Intermediates in Reactions Involving 1,1-Dimethoxyethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of reactive intermediates formed during two distinct reactions of 1,1-dimethoxyethane: acid-catalyzed hydrolysis and photochemical oxidation. Understanding these transient species is crucial for controlling reaction pathways, optimizing yields, and ensuring the safety and efficacy of chemical processes in research and drug development. This document summarizes key experimental data and provides detailed protocols for the characterization of these intermediates.

Acid-Catalyzed Hydrolysis of this compound

The acid-catalyzed hydrolysis of this compound to acetaldehyde and methanol is a fundamental reaction in organic chemistry, often employed for the deprotection of carbonyl groups. The reaction proceeds through a key intermediate, the oxocarbenium ion.

Reaction Pathway and Intermediate

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves the following steps:

  • Protonation: One of the methoxy groups of this compound is protonated by an acid catalyst (H₃O⁺).

  • Formation of the Oxocarbenium Ion: The protonated methoxy group leaves as methanol, forming a resonance-stabilized oxocarbenium ion. This is often the rate-determining step.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A final deprotonation step yields the hemiacetal, which rapidly hydrolyzes to acetaldehyde and another molecule of methanol.

G

Characterization of the Oxocarbenium Ion Intermediate

Direct observation of the oxocarbenium ion derived from this compound is challenging due to its high reactivity and short lifetime. However, its existence is inferred from kinetic studies and spectroscopic characterization of analogous, more stable systems.

Table 1: Comparison of Spectroscopic Data for Reactants, Products, and a Model Oxocarbenium Ion

SpeciesTechniqueKey Observables
This compound¹H NMR (CDCl₃)δ 4.5 (q, 1H, CH), 3.3 (s, 6H, OCH₃), 1.2 (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ 100.1 (CH), 53.5 (OCH₃), 19.8 (CH₃)
Acetaldehyde¹H NMR (CDCl₃)δ 9.8 (q, 1H, CHO), 2.2 (d, 3H, CH₃)[1][2][3][4]
¹³C NMR (CDCl₃)δ 200.5 (CHO), 31.3 (CH₃)[5][6][7]
Methanol¹H NMR (CDCl₃)δ 3.49 (s, 3H, CH₃), 1.6 (s, 1H, OH)[8][9]
¹³C NMR (CDCl₃)δ 49.9 (CH₃)[10][11]
Model Oxocarbenium Ion (e.g., from a cyclic acetal)¹³C NMR (low temp.)Significant downfield shift of the carbocationic carbon (δ > 200 ppm)
Experimental Protocol: Kinetic Analysis of Hydrolysis

The rate of hydrolysis can be monitored by UV-Vis spectrophotometry by observing the appearance of the carbonyl group of acetaldehyde or by NMR spectroscopy by monitoring the disappearance of the reactant and the appearance of products over time.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/dioxane mixture).

  • Initiation: Add a known concentration of a strong acid (e.g., HCl or H₂SO₄) to initiate the hydrolysis.

  • Data Acquisition:

    • UV-Vis: Monitor the increase in absorbance at the λ_max of acetaldehyde (around 290 nm).

    • NMR: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Determine the rate constant by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law. The reaction is typically first order in both the acetal and the acid catalyst.

Photochemical Oxidation of this compound

In the presence of light and a photosensitizer or upon direct UV irradiation, ethers like this compound can undergo oxidation, leading to the formation of various products through radical intermediates. This process is relevant to the stability of ether-based solvents and formulations upon exposure to light.

Reaction Pathway and Intermediates

The photochemical oxidation of ethers generally proceeds via a radical chain mechanism:

  • Initiation: Abstraction of a hydrogen atom from this compound by a photochemically generated radical or direct photolysis to form an α-alkoxyalkyl radical.

  • Propagation: The α-alkoxyalkyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound to form a hydroperoxide and another α-alkoxyalkyl radical, propagating the chain.

  • Termination: Radicals can combine to form non-radical products.

G

Characterization of Radical and Peroxide Intermediates

The transient nature of radical intermediates necessitates specialized techniques for their detection. Hydroperoxides, being more stable, can be detected using various analytical methods.

Table 2: Comparison of Techniques for Characterizing Oxidation Intermediates

IntermediateTechniquePrincipleExpected Outcome for this compound System
Radical Intermediates EPR with Spin TrappingA short-lived radical is "trapped" by a spin trap (e.g., DMPO) to form a more persistent radical adduct, which is then detected by Electron Paramagnetic Resonance (EPR) spectroscopy.[12][13][14][15][16]The EPR spectrum would show characteristic hyperfine splitting patterns for the trapped α-alkoxyalkyl and peroxyl radicals.
Hydroperoxides Iodometric TitrationHydroperoxides oxidize iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate solution.The amount of thiosulfate consumed is proportional to the concentration of hydroperoxides.
Colorimetric Assays (e.g., FOX assay)Ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) by hydroperoxides, and the Fe³⁺ forms a colored complex with a dye (e.g., xylenol orange).[17]The intensity of the color, measured by a spectrophotometer, is proportional to the hydroperoxide concentration.[17]
Experimental Protocol: EPR Spin Trapping of Radical Intermediates
  • Sample Preparation: Prepare a solution of this compound and a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO) in a suitable solvent (e.g., benzene or acetonitrile).

  • Photolysis: Irradiate the sample with a UV lamp directly in the EPR cavity. A photosensitizer (e.g., benzophenone) can be added to enhance radical formation.

  • EPR Spectroscopy: Record the EPR spectrum during and after irradiation.

  • Spectral Analysis: Simulate the experimental spectrum to determine the hyperfine coupling constants (hfcs) of the trapped radicals. Comparison of these hfcs with literature values for similar radical adducts allows for the identification of the intermediate radicals.

Comparison of Intermediates and Characterization Methods

FeatureAcid-Catalyzed HydrolysisPhotochemical Oxidation
Key Intermediate Oxocarbenium Ionα-Alkoxyalkyl and Peroxyl Radicals, Hydroperoxides
Nature of Intermediate Cationic, resonance-stabilizedRadical, highly reactive; Peroxide, more stable
Primary Characterization Technique NMR Spectroscopy (of stable analogues), Kinetic AnalysisEPR Spectroscopy with Spin Trapping, Iodometric Titration, Colorimetric Assays
Experimental Challenges Very short lifetime of the intermediate in protic solvents.High reactivity and low concentration of radical intermediates.

Conclusion

The characterization of intermediates in reactions of this compound requires distinct analytical approaches tailored to the nature of the transient species. While the oxocarbenium ion in acid-catalyzed hydrolysis is typically studied through kinetics and by analogy to more stable systems, the radical intermediates in photochemical oxidation are directly detectable using advanced techniques like EPR spin trapping. A thorough understanding of these intermediates and the methods to characterize them is essential for professionals in chemical research and drug development to control reaction outcomes and ensure the stability of chemical entities.

References

A Comparative Study of Catalysts for the Synthesis of 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1-dimethoxyethane, an important acetal used as a solvent and in chemical synthesis, is efficiently achieved through the acid-catalyzed reaction of acetaldehyde and methanol. The choice of catalyst is paramount in optimizing this process, influencing reaction rates, selectivity, and overall yield. This guide provides an objective comparison of three major classes of solid acid catalysts: ion-exchange resins (Amberlyst-15), zeolites (H-ZSM-5 and H-Beta), and heteropolyacids (phosphotungstic acid), supported by available experimental data.

Data Presentation

The following tables summarize the catalytic performance of Amberlyst-15, zeolites, and heteropolyacids in the synthesis of this compound and analogous acetalization reactions. It is important to note that a direct comparison under identical experimental conditions is often unavailable in the literature; therefore, data from closely related reactions are included for a broader perspective.

Table 1: Performance of Amberlyst-15 in Acetalization Reactions

ProductReactantsCatalyst LoadingTemperature (°C)Acetaldehyde Conversion (%)Selectivity (%)Yield (%)Reference
1,1-DiethoxyethaneAcetaldehyde, Ethanol50 mg20>95~100>95[1]
This compoundAcetaldehyde, MethanolNot Specified20HighHighNot Specified[2]

Table 2: Performance of Zeolites in Acetalization and Related Reactions

CatalystProductReactantsTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
H-BetaSolketalGlycerol, AcetoneRoom Temp8698.5Not Specified[3]
SAPO-34DimethoxyethaneEthylene Glycol, MethanolNot Specified~96.779.4Not Specified[2]
H-ZSM-5Dimethyl EtherMethanol300HighVery HighNot Specified[3]

Table 3: Performance of Heteropolyacids in Acetalization Reactions

CatalystProductReactantsTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
Phosphotungstic AcidPolysubstituted Quinolines2-aminoarylketone, Carbonyl compounds80100Not ApplicableHigh[4]
H3PW12O40SolketalGlycerol, Acetone70>9997Not Specified[5]

Mandatory Visualization

Reaction_Pathway acetaldehyde Acetaldehyde protonated_acetaldehyde Protonated Acetaldehyde acetaldehyde->protonated_acetaldehyde Protonation methanol1 Methanol hemiacetal Hemiacetal methanol1->hemiacetal Nucleophilic Attack proton H+ proton->protonated_acetaldehyde protonated_hemiacetal Protonated Hemiacetal proton->protonated_hemiacetal protonated_acetaldehyde->hemiacetal hemiacetal->protonated_hemiacetal Protonation water Water protonated_hemiacetal->water carbocation Carbocation Intermediate protonated_hemiacetal->carbocation - H2O protonated_acetal Protonated Acetal carbocation->protonated_acetal methanol2 Methanol methanol2->protonated_acetal Nucleophilic Attack protonated_acetal->proton dimethoxyethane This compound protonated_acetal->dimethoxyethane Deprotonation

Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis catalyst_prep Catalyst Activation/ Pre-treatment reactor Load Reactor with Catalyst and Reactants catalyst_prep->reactor reaction_conditions Set Temperature and Stirring reactor->reaction_conditions monitoring Monitor Reaction (e.g., GC, TLC) reaction_conditions->monitoring filtration Filter to Remove Catalyst monitoring->filtration neutralization Neutralize (if necessary) filtration->neutralization purification Purify Product (e.g., Distillation) neutralization->purification analysis Characterize Product (e.g., NMR, GC-MS) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

1. Synthesis using Amberlyst-15 (Ion-Exchange Resin)

This protocol is a generalized procedure based on common laboratory practices for acetalization using Amberlyst-15.

  • Catalyst Activation:

    • Wash the Amberlyst-15 resin with methanol to remove any impurities.

    • Dry the resin in a vacuum oven at 60-80°C for 12-24 hours prior to use.

  • Reaction Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add methanol (e.g., 2.5 molar equivalents).

    • Add the activated Amberlyst-15 catalyst (e.g., 10-15 wt% relative to acetaldehyde).

    • Cool the mixture in an ice bath and slowly add acetaldehyde (1 molar equivalent) while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with methanol, dried, and reused.

    • The filtrate, containing the product, can be purified by distillation.

2. Synthesis using H-ZSM-5 (Zeolite)

This protocol is a representative procedure for utilizing H-ZSM-5 as a catalyst.

  • Catalyst Activation:

    • Place the H-ZSM-5 powder in a furnace.

    • Calcine the catalyst in air at 500-550°C for 4-6 hours to remove any adsorbed water and organic residues.

    • Cool the catalyst in a desiccator before use.

  • Reaction Procedure:

    • In a three-necked flask fitted with a condenser, thermometer, and magnetic stirrer, add methanol (e.g., 2.5 molar equivalents).

    • Add the activated H-ZSM-5 catalyst (e.g., 5-10 wt% relative to acetaldehyde).

    • Heat the mixture to a desired temperature (e.g., 40-60°C) with stirring.

    • Slowly add acetaldehyde (1 molar equivalent) to the reaction mixture.

    • Maintain the reaction at the set temperature for 6-12 hours, monitoring its progress by GC.

    • After the reaction, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.

    • The liquid product can then be purified by fractional distillation.

3. Synthesis using Phosphotungstic Acid (Heteropolyacid)

This protocol outlines a general method for employing a heteropolyacid catalyst.

  • Catalyst Activation:

    • Dry the phosphotungstic acid in a vacuum oven at 100-120°C for 2-4 hours.

  • Reaction Procedure:

    • To a round-bottom flask, add methanol (e.g., 2.5 molar equivalents) and the dried phosphotungstic acid (e.g., 1-5 mol%).

    • Stir the mixture at room temperature until the catalyst is well-dispersed.

    • Slowly add acetaldehyde (1 molar equivalent) to the mixture.

    • Continue stirring at room temperature or slightly elevated temperature (e.g., 30-40°C) for 2-4 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, the product can be isolated by adding a non-polar solvent (e.g., diethyl ether) and washing with a saturated sodium bicarbonate solution to remove the catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Comparative Analysis

  • Amberlyst-15: This ion-exchange resin consistently demonstrates high activity and selectivity for acetalization reactions under mild conditions.[1][2] Its primary advantages are ease of separation from the reaction mixture, reusability, and relatively low cost. However, its thermal stability is limited compared to inorganic catalysts like zeolites.

  • Zeolites (H-ZSM-5 and H-Beta): Zeolites offer high thermal stability and shape selectivity, which can be advantageous in minimizing side reactions.[3] Their catalytic activity is strongly dependent on the Si/Al ratio and the specific framework structure. While potentially very effective, they may require higher reaction temperatures compared to Amberlyst-15 to achieve similar conversion rates. The preparation and activation of zeolites can be more complex than for ion-exchange resins.

  • Heteropolyacids (Phosphotungstic Acid): These catalysts exhibit very strong Brønsted acidity, often leading to high catalytic activity at low catalyst loadings and mild temperatures.[4][5] They can be used in homogeneous or heterogeneous systems. A key challenge with heteropolyacids is their separation from the reaction mixture when used in a homogeneous phase, although supporting them on a solid carrier can mitigate this issue.

References

A Comparative Guide to 1,1-Dimethoxyethane and Traditional Solvents for Greener Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis, with significant implications for reaction performance, environmental impact, and overall process sustainability. This guide provides an objective comparison of 1,1-dimethoxyethane (DME), a bio-based solvent, with traditional solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), dichloromethane (DCM), and toluene. By examining their physical properties, green chemistry metrics, and providing a framework for experimental comparison, this document aims to equip researchers with the necessary information to make informed solvent choices.

Data Presentation: A Side-by-Side Look at Key Properties

The following tables summarize the quantitative data for this compound and the selected traditional solvents, offering a clear comparison of their physical characteristics and safety profiles.

Table 1: Physical Properties of this compound and Traditional Solvents

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Dichloromethane (DCM)Toluene
CAS Number 534-15-6109-99-996-47-975-09-2108-88-3
Molecular Formula C₄H₁₀O₂C₄H₈OC₅H₁₀OCH₂Cl₂C₇H₈
Molecular Weight ( g/mol ) 90.1272.1186.1384.9392.14
Boiling Point (°C) 64[1][2][3]6680.239.6110.6
Melting Point (°C) -113[1][4]-108.4-136-96.7-95
Density (g/mL at 25°C) 0.852[1][2][3]0.8890.8541.3260.867
Flash Point (°C) -17[3]-14-11N/A4
Water Solubility Soluble[1]Miscible14 g/100 mL (20 °C)1.3 g/100 mL (20 °C)0.05 g/100 mL (20 °C)

Table 2: Green Chemistry and Safety Metrics

MetricThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Dichloromethane (DCM)Toluene
CHEM21 Solvent Guide Ranking Not ListedProblematicRecommendedHazardousProblematic
Hazardous Air Pollutant (HAP) NoNoNoYesYes
Volatile Organic Compound (VOC) Yes (by broad definition)YesYesYes (exempt in some cases)Yes
Renewable Feedstock Potential Yes (from Methanol)LimitedYes (from Furfural)NoNo
Peroxide Formation YesYes (High)Yes (Lower than THF)NoNo

Green Chemistry Assessment of this compound

While this compound is not explicitly ranked in the CHEM21 solvent selection guide, a qualitative assessment based on its known properties can be made:

  • Renewable Origin: this compound can be synthesized from methanol, which can be produced from renewable resources such as biomass. This offers a significant advantage over petroleum-derived solvents.

  • Toxicity Profile: It is considered mildly toxic by ingestion and inhalation and can be a skin and eye irritant.[1] However, it is not classified as a Hazardous Air Pollutant (HAP) by the US EPA.

  • VOC Status: Under broad definitions, this compound is considered a Volatile Organic Compound (VOC) due to its vapor pressure. However, its photochemical reactivity, a key factor in many VOC regulations, is not well-documented in comparison to other VOCs.

Experimental Protocols: A Framework for Comparison

To provide a practical basis for comparison, a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is widely used in pharmaceutical and fine chemical synthesis and is sensitive to solvent effects, making it an excellent model for evaluating solvent performance. While direct comparative data for this compound in this reaction is not available in the literature, this protocol can be used to generate such data.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the performance of this compound against THF, 2-MeTHF, dichloromethane, and toluene as a solvent in the Suzuki-Miyaura cross-coupling of 4-bromotoluene and phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvents: this compound, THF, 2-MeTHF, dichloromethane, toluene (all anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware (Schlenk flasks, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating and stirring equipment

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add the respective solvent (5 mL) to the flask.

  • Add the internal standard (0.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to a consistent temperature (e.g., 80 °C) and stir for a set period (e.g., 4 hours).

  • After the reaction period, cool the mixture to room temperature.

  • Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a short plug of silica gel.

  • Analyze the filtrate by Gas Chromatography (GC) to determine the yield of the product (4-methyl-1,1'-biphenyl) by comparing the peak area of the product to that of the internal standard.

  • Repeat the experiment for each of the five solvents, ensuring identical reaction conditions for a valid comparison.

Data to be Collected:

  • Reaction Yield (%): Determined by GC analysis.

  • Energy Consumption: Record the energy used to maintain the reaction temperature for the specified duration.

  • Waste Generation: Measure the total mass of all waste produced, including solvent, work-up materials, and byproducts. This can be used to calculate metrics like the E-factor (Environmental Factor) or Process Mass Intensity (PMI).

Mandatory Visualizations

green_chemistry_metrics cluster_inputs Inputs cluster_process Chemical Process cluster_outputs Outputs Reactants Reactants Reaction Reaction Reactants->Reaction Solvent Solvent Solvent->Reaction Catalyst Catalyst Catalyst->Reaction Energy Energy Energy->Reaction Product Product Reaction->Product Byproducts Byproducts Reaction->Byproducts Solvent_Waste Solvent_Waste Reaction->Solvent_Waste Aqueous_Waste Aqueous_Waste Reaction->Aqueous_Waste

Caption: A logical diagram illustrating the inputs and outputs of a chemical process for evaluating green chemistry metrics.

experimental_workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base) Start->Setup Solvent_Addition Add Solvent (DME, THF, 2-MeTHF, DCM, Toluene) Setup->Solvent_Addition Reaction_Conditions Heat and Stir (e.g., 80°C, 4h) Solvent_Addition->Reaction_Conditions Workup Cooling and Quenching Reaction_Conditions->Workup Analysis GC Analysis for Yield Workup->Analysis Data_Collection Collect Data (Yield, Energy, Waste) Analysis->Data_Collection End End Data_Collection->End

Caption: A streamlined workflow for the comparative experimental evaluation of different solvents in a chemical reaction.

Conclusion

This compound presents a compelling case as a potentially greener alternative to traditional solvents, primarily due to its origin from renewable feedstocks and its absence from the list of Hazardous Air Pollutants. However, a complete assessment of its green chemistry credentials requires further experimental investigation. The provided protocol for a Suzuki-Miyaura cross-coupling reaction offers a robust framework for researchers to generate the necessary comparative data on reaction performance, energy consumption, and waste generation. By systematically evaluating these metrics, the scientific community can make more informed and sustainable choices in solvent selection, paving the way for greener chemical processes in research and industry.

References

Benchmarking the performance of 1,1-Dimethoxyethane in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, selectivity, and reaction rates. 1,1-Dimethoxyethane (DME), a higher-boiling ethereal solvent, presents itself as a viable alternative to more traditional solvents like tetrahydrofuran (THF) and diethyl ether. This guide provides an objective comparison of the performance of this compound in several key named reactions, supported by available experimental data, to aid researchers in making informed solvent selections.

Executive Summary

This compound's utility stems from its bidentate coordinating ability and its higher boiling point (64.5 °C) compared to diethyl ether (34.6 °C) and THF (66 °C). This allows for a wider operational temperature range, which can be advantageous for sluggish reactions. However, its performance relative to other solvents is highly dependent on the specific reaction, substrates, and conditions. This guide will delve into a comparative analysis of DME in Grignard reactions, Suzuki-Miyaura couplings, Wittig reactions, Heck reactions, and directed ortho-lithiations.

Performance Comparison in Named Reactions

The following sections provide a detailed look at the performance of this compound in comparison to other common solvents in specific named reactions.

Grignard Reaction

Ethereal solvents are essential for the formation and reactivity of Grignard reagents due to their ability to solvate the magnesium center. While diethyl ether and THF are the most common choices, DME is often considered a suitable alternative, particularly when a higher reaction temperature is desired.

Experimental Data Summary: Grignard Reaction

SolventSubstrateElectrophileProduct Yield (%)Reference
This compound Benzyl chlorideBenzaldehyde85[1]
Tetrahydrofuran (THF)Benzyl chlorideBenzaldehyde82[1]
2-Methyltetrahydrofuran (2-MeTHF)Benzyl chlorideBenzaldehyde90[1]
Cyclopentyl methyl ether (CPME)Benzyl chlorideBenzaldehyde88[1]
Diethyl ether (Et₂O)Benzyl chlorideBenzaldehyde75[1]

Key Insights:

  • In the reaction of benzylmagnesium chloride with benzaldehyde, this compound provided a comparable yield to THF.[1]

  • Greener solvent alternatives like 2-MeTHF and CPME showed slightly superior performance in this specific example.[1]

  • The higher boiling point of DME can be beneficial for the formation of Grignard reagents from less reactive organic halides.

Experimental Protocol: Grignard Reaction of Benzyl Chloride with Benzaldehyde

A solution of benzyl chloride (1.0 equiv) in the respective dry solvent is added dropwise to a stirred suspension of magnesium turnings (1.2 equiv) under an inert atmosphere. The reaction mixture is stirred at room temperature until the magnesium is consumed. Benzaldehyde (1.0 equiv) is then added dropwise at 0 °C, and the reaction is stirred for an additional 1-2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Diagram of a typical Grignard reaction workflow:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification reagent_prep Mg turnings + R-X in dry ether grignard R-MgX reagent_prep->grignard Formation adduct Alkoxide intermediate grignard->adduct electrophile Aldehyde/Ketone electrophile->adduct quench Aqueous Quench adduct->quench extraction Extraction quench->extraction purification Purification extraction->purification product Alcohol Product purification->product

Grignard Reaction Experimental Workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The choice of solvent can significantly impact the solubility of the reagents and the stability and activity of the palladium catalyst. While a wide range of solvents can be employed, the polarity of the solvent can influence the reaction's selectivity.[2]

Experimental Data Summary: Suzuki-Miyaura Coupling

SolventAryl HalideBoronic AcidProduct Yield (%)Reference
This compound 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-onePhenylboronic acidModerate[3]
Propylene Carbonate2-chloro-6-bromo-3-phenylquinazolin-4(3H)-onePhenylboronic acidHigh[3]
Dioxane/Water (2:1)2,4-dichloropyrimidinePhenylboronic acid80[4]
THF/Water (1:1)2,4-dichloropyrimidinePhenylboronic acid83.8[5]

Key Insights:

  • For the coupling of 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one with phenylboronic acid, propylene carbonate was found to be a more efficient solvent than this compound, leading to faster reactions and higher yields.[3]

  • In many cases, the Suzuki-Miyaura reaction is tolerant of a wide variety of solvents, and the choice may have a minimal impact on the overall yield.[6]

  • Mixtures of an organic solvent with water are commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel are added the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv). The vessel is evacuated and backfilled with an inert gas. The chosen solvent (or solvent mixture) is then added, and the reaction mixture is heated with stirring for the required time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene, particularly with unstabilized ylides.

Performance of this compound (Qualitative Comparison)

Direct quantitative comparisons of this compound in the Wittig reaction are scarce in the readily available literature. However, based on its properties as a polar aprotic solvent, its performance is expected to be comparable to other ethereal solvents like THF and diethyl ether. The choice of solvent in Wittig reactions often depends on the stability of the ylide and the desired stereochemical outcome. For non-stabilized ylides, polar aprotic solvents like DMF and DMSO can decrease the Z-selectivity compared to non-polar solvents like benzene or toluene. Ethereal solvents like THF typically favor the formation of the Z-alkene with unstabilized ylides.[7]

Experimental Protocol: Wittig Reaction

To a suspension of a phosphonium salt (1.0 equiv) in a dry solvent under an inert atmosphere, a strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature to generate the ylide. After stirring for a period, the aldehyde or ketone (1.0 equiv) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted. The crude product is purified to separate the desired alkene from the triphenylphosphine oxide byproduct.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The solvent plays a crucial role in stabilizing the catalytic species and influencing the reaction rate. Polar aprotic solvents like DMF and NMP are commonly used.

Performance of this compound (Qualitative Comparison)

While this compound can be used as a solvent in the Heck reaction, its performance relative to more common solvents like DMF is not well-documented with comparative quantitative data. The choice of solvent in the Heck reaction is often dictated by the need to achieve a sufficiently high temperature to promote the reaction and to dissolve all components. Given its boiling point, DME may be suitable for certain Heck couplings, but for less reactive substrates requiring higher temperatures, solvents like DMF (b.p. 153 °C) or NMP (b.p. 202 °C) are generally preferred.[8]

Experimental Protocol: Heck Reaction

A mixture of the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, K₂CO₃, 2-3 equiv) in the chosen solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove palladium black, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Directed ortho-Lithiation

Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic compounds. The reaction is typically carried out in ethereal solvents at low temperatures using an organolithium base.

Performance of this compound (Qualitative Comparison)

Experimental Protocol: Directed ortho-Lithiation of Anisole

To a solution of anisole (1.0 equiv) in a dry solvent (e.g., THF, diethyl ether) under an inert atmosphere at -78 °C is added a solution of n-butyllithium (1.1 equiv) dropwise. The reaction mixture is stirred at low temperature for a specified time to allow for the formation of the lithiated species. An electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the product is purified.

Logical Comparison of Solvent Properties

The selection of an appropriate solvent involves considering several key physical and chemical properties.

Solvent_Comparison cluster_properties Key Solvent Properties DME This compound BoilingPoint Boiling Point (°C) DME->BoilingPoint 64.5 Polarity Polarity (Dielectric Constant) DME->Polarity ~3.5 CoordinatingAbility Coordinating Ability DME->CoordinatingAbility Bidentate THF Tetrahydrofuran THF->BoilingPoint 66 THF->Polarity 7.5 THF->CoordinatingAbility Monodentate Et2O Diethyl Ether Et2O->BoilingPoint 34.6 Et2O->Polarity 4.3 Et2O->CoordinatingAbility Monodentate DMF DMF DMF->BoilingPoint 153 DMF->Polarity 36.7 DMF->CoordinatingAbility Strong

Comparison of Key Properties of Solvents.

Conclusion

This compound is a versatile ethereal solvent that can be a suitable alternative to THF and diethyl ether in several named reactions, particularly when a higher reaction temperature is beneficial. Its performance is highly context-dependent, and while it may not always provide the highest yields compared to more specialized or commonly used solvents, its physical properties make it a valuable tool in the synthetic chemist's arsenal. For reactions like the Grignard and Suzuki-Miyaura, it has shown comparable or reasonable performance. For the Wittig, Heck, and directed ortho-lithiation reactions, while it is a potential solvent, more comprehensive comparative studies are needed to fully delineate its advantages and disadvantages. Researchers are encouraged to consider DME in their solvent screening efforts, especially when optimizing reaction conditions for improved performance or seeking alternatives to more traditional solvents.

References

Safety Operating Guide

Proper Disposal of 1,1-Dimethoxyethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,1-Dimethoxyethane, a highly flammable liquid that requires careful management. Adherence to these protocols is critical for minimizing safety risks and environmental impact.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2][3] Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat or flame-retardant antistatic protective clothing, should be worn at all times. All containers and receiving equipment must be grounded and bonded to prevent static discharge.[1][2]

Like other ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light. While some sources note this explicitly for similar chemicals, it is best practice to manage its inventory carefully.[4] Date all containers upon receipt and opening to track their age.

Quantitative Safety Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
CAS Number 534-15-6[2]
UN Number 2377[2]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group II
Flash Point Below 80 °F[5]
Vapor Density 3.1 (Air = 1)[5]
NJDHSS Flammability Rating 3 (Serious)[2]

Experimental Protocols: Spill and Disposal Procedures

The following sections provide detailed methodologies for managing spills and disposing of waste this compound.

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and decisive action is required to ensure safety.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area.[2] Ensure the area is well-ventilated to disperse flammable vapors.[1][2]

  • Eliminate Ignition Sources : Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2] Use only non-sparking tools for cleanup.[2]

  • Contain the Spill : Cover drains to prevent the chemical from entering waterways.

  • Absorb the Chemical : Take up the spill using a liquid-absorbent, inert material such as dry lime, sand, soda ash, or a commercial sorbent like Chemizorb®.[2][6] Do not use combustible materials to absorb the spill.

  • Collect and Containerize : Place the absorbed material into a suitable, clearly labeled, and covered container for disposal.[2][6]

  • Decontaminate the Area : Once the spill is collected, wash the affected area thoroughly.[2]

  • Personal Decontamination : If there is skin contact, immediately remove contaminated clothing and rinse the affected skin with water.[2]

Waste Disposal Workflow

The disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[2]

G cluster_start Waste Identification & Collection cluster_disposal Disposal Pathway start Identify this compound Waste (Unused, Contaminated, or Spill Residue) collect Collect waste in a designated, properly labeled, sealed container. start->collect storage Store container in a cool, well-ventilated area away from ignition sources and incompatibles (e.g., strong acids, oxidizing agents). collect->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office or approved hazardous waste contractor. storage->contact_ehs provide_info Provide information on the waste (chemical name, quantity, contaminants). contact_ehs->provide_info schedule_pickup Arrange for waste pickup. provide_info->schedule_pickup hand_off Transfer waste to the licensed disposal personnel for final disposal via incineration or other approved methods. schedule_pickup->hand_off

Caption: Workflow for the safe collection and disposal of this compound waste.

Step-by-Step Disposal Procedure
  • Do Not Mix : Never mix this compound waste with other waste streams, especially incompatible chemicals like strong acids or oxidizing agents.[2] Leave chemicals in their original containers if possible, or use a designated waste container.

  • Containerization : Collect waste this compound in a tightly sealed, properly labeled container.[1][3] The container should be appropriate for flammable liquids.

  • Labeling : Clearly label the waste container as "Hazardous Waste: this compound," including the flammability hazard symbol.

  • Storage : Store the waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][2] Ensure it is kept away from heat and ignition sources.

  • Professional Disposal : this compound must be disposed of as hazardous waste.[2] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal, which is typically done at an approved waste disposal plant.[3]

  • Regulatory Consultation : Always consult with your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific recommendations and to ensure full compliance with all regulations.[2][5]

References

Personal protective equipment for handling 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,1-Dimethoxyethane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risks. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Specifications and Guidelines
Eye and Face Indirect-vent, impact and splash-resistant goggles.[1]A face shield should be worn in conjunction with goggles when there is a risk of significant splashing.[1]
Hand Solvent-resistant gloves.[1]Safety equipment suppliers can provide recommendations on the most protective glove material for your specific operation.[1]
Body Flame-retardant and antistatic protective clothing.[2]Clothing should be clean, available daily, and put on before work begins.[1]
Respiratory MSHA/NIOSH-approved supplied-air respirator.To be used where the potential for overexposure exists, operated in a pressure-demand or other positive-pressure mode.[1] For enhanced protection, use in combination with an auxiliary self-contained breathing apparatus.[1]
Footwear Chemical-resistant boots with steel toe and shank.[3]To be worn when there is a risk of spills or chemical contact with the feet.

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area with soap and water.[1]
Inhalation Move the individual to fresh air away from the exposure source.[1] Seek prompt medical attention.[1]
Ingestion If the person is conscious, have them rinse their mouth with water. Do not induce vomiting. Seek immediate medical advice.[4]

Fire and Explosion Hazard Data

This compound is a highly flammable liquid and poses a significant fire risk.[1][5]

Hazard Class Details
Flammability Highly flammable liquid and vapor.[5]
Flash Point 1°F (-17°C)[1]
Vapor Hazards Vapors are heavier than air and may travel to an ignition source and flash back.[1][4]
Fire and Explosion Risks Containers may explode when heated.[1][4] Poisonous gases are produced in a fire.[1]
Suitable Extinguishing Media Dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1][4][5]
Unsuitable Extinguishing Media Do not use a direct water stream as it may spread the fire.[4]
Firefighter Protection Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Operational Handling and Storage Plan

Proper handling and storage are essential to prevent accidents.

Handling:

  • Ventilation: Always use in a well-ventilated area or outdoors.[5] Where possible, use enclosed operations and local exhaust ventilation.[1]

  • Ignition Sources: Prohibit smoking and open flames where this compound is used, handled, or stored.[1][5]

  • Equipment: Use only non-sparking tools and explosion-proof equipment.[1][5] Metal containers used for transfer should be grounded and bonded.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly after handling.[5]

Storage:

  • Containers: Store in tightly closed containers in a cool, well-ventilated area.[1][5]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

Spill and Waste Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area who are not wearing appropriate protective equipment.[1]

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment and Cleanup: Cover the spill with dry lime, sand, or soda ash.[1] Place the absorbed material into covered containers for disposal.[1]

  • Ventilation and Cleaning: Ventilate the area and wash the spill site after the cleanup is complete.[1]

Waste Disposal:

  • Classification: this compound may need to be disposed of as hazardous waste.[1]

  • Regulations: Contact your state Department of Environmental Protection (DEP) or regional Environmental Protection Agency (EPA) office for specific disposal recommendations.[1]

  • Procedure: Dispose of contents and containers at an approved waste disposal plant.[5]

Procedural Diagrams

The following diagrams illustrate key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow PPE Selection for this compound Handling start Assess Task-Specific Hazards routine_handling Routine Handling in Well-Ventilated Area? start->routine_handling high_risk_ops High-Risk Operations? (e.g., large quantities, potential for splashing) routine_handling->high_risk_ops Yes ppe_standard Standard PPE: - Safety Goggles - Solvent-Resistant Gloves - Flame-Retardant Lab Coat routine_handling->ppe_standard No high_risk_ops->ppe_standard No ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Coveralls - Consider Respirator high_risk_ops->ppe_enhanced Yes end Proceed with Task ppe_standard->end ppe_enhanced->end

Caption: PPE Selection Workflow for this compound.

Disposal_Plan_Workflow Disposal Plan for this compound Waste start Waste Generated classify_waste Classify as Hazardous Waste start->classify_waste containerize Place in Labeled, Sealed, and Compatible Container classify_waste->containerize storage Store in Designated Hazardous Waste Area containerize->storage consult_regs Consult Local/State/Federal Disposal Regulations storage->consult_regs contact_vendor Contact Approved Hazardous Waste Vendor consult_regs->contact_vendor documentation Complete Waste Manifest and Documentation contact_vendor->documentation disposal Arrange for Pickup and Disposal documentation->disposal

Caption: Disposal Plan for this compound Waste.

References

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